Norfloxacin

Catalog No.
S537504
CAS No.
70458-96-7
M.F
C16H18FN3O3
M. Wt
319.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfloxacin

CAS Number

70458-96-7

Product Name

Norfloxacin

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)

InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10
Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340
1.01e+00 g/L

Synonyms

AM 0715, AM 715, AM-0715, AM-715, AM0715, MK 0366, MK 366, MK-0366, MK-366, MK0366, MK366, Norfloxacin, Noroxin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O

The exact mass of the compound Norfloxacin is 319.1332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 178000 mg/lin water, 0.28 mg/ml at 25 °c. solubility in water is ph dependent, increasing sharply at ph<5 or ph >10solubility at 25 °c (mg/ml): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 3401.01e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757250. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

norfloxacin mechanism of action DNA synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The bactericidal action of norfloxacin is not a simple result of enzyme binding but occurs through a more complex process.

  • Formation of a Ternary Complex: this compound binds to the complex formed by the DNA and the enzyme (gyrase or topoisomerase IV) [1]. Research indicates that unique, high-affinity this compound binding sites appear only after the gyrase-DNA complex is formed [1].
  • Stabilization of DNA Breaks: By binding to this complex, this compound stabilizes a temporary break in the DNA backbone, preventing the resealing of the DNA strands [2].
  • Generation of Lethal Damage: This stabilization leads to the accumulation of irreversible double-stranded DNA breaks. The stalled replication machinery encounters these breaks, triggering a cascade of events that ultimately results in bacterial cell death [2].

Experimental Protocols for Mechanism Study

To investigate this mechanism, several key experimental approaches have been used, as detailed in the research.

Studying Drug Binding to the Gyrase-DNA Complex

This protocol is used to demonstrate the complex-dependent binding of this compound, as shown in [1].

  • Objective: To measure the binding of radiolabeled [³H]this compound to DNA gyrase, DNA, and gyrase-DNA complexes.
  • Materials: Purified DNA gyrase, plasmid DNA (e.g., ColE1, pBR322), [³H]this compound, membrane filters or spin columns, and appropriate buffers.
  • Procedure:
    • Incubation: Mix [³H]this compound separately with:
      • DNA gyrase alone
      • Plasmid DNA alone
      • Pre-formed gyrase-plasmid DNA complexes
    • Separation:
      • Membrane Filtration: Pass the mixtures through a membrane that retains protein and protein-DNA complexes but not free DNA or drug.
      • Spin Columns: Use gel filtration spin columns to separate large complexes from unbound components.
    • Quantification: Measure the radioactivity retained on the filter or in the spin column eluate to quantify the amount of bound this compound.
  • Key Finding: Significant, saturable binding of this compound occurs only in the presence of the gyrase-DNA complex, with minimal binding to the enzyme or DNA alone [1].
DNA Supercoiling Inhibition Assay

This is a functional assay to directly demonstrate the inhibition of gyrase activity [1].

  • Objective: To assess the inhibition of DNA gyrase's supercoiling activity by this compound and correlate it with binding data.
  • Materials: Purified DNA gyrase, relaxed plasmid DNA substrate, ATP, supercoiling buffer, this compound, and agarose gel electrophoresis equipment.
  • Procedure:
    • Reaction Setup: Incubate relaxed plasmid DNA with DNA gyrase and ATP in the presence of increasing concentrations of this compound.
    • Reaction Termination: Stop the reactions at a specific time point.
    • Analysis: Analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
    • Correlation: The concentration of this compound that inhibits supercoiling by 50% (IC₅₀) should correlate with the concentration that saturates the complex-dependent binding sites [1].

The following diagram illustrates the logical relationship and experimental workflow for studying this compound's mechanism of action.

G Start Start: Study this compound Mechanism of Action DNAGyrase Inhibit DNA Gyrase Start->DNAGyrase TopoIV Inhibit Topoisomerase IV Start->TopoIV Binding Investigate Drug Binding DNAGyrase->Binding Functional Assess Functional Outcome DNAGyrase->Functional Exp1 Protocol 1: Binding Study Binding->Exp1 Exp2 Protocol 2: Supercoiling Assay Functional->Exp2 Finding1 Finding: Binds specifically to Gyrase-DNA complex Exp1->Finding1 Finding2 Finding: Prevents introduction of negative supercoils Exp2->Finding2

Structural Insights and Analogue Development

The core structure of this compound allows for strategic modifications to enhance potency and overcome bacterial resistance. The table below outlines the role of key regions of the molecule based on studies of its analogues [3] [4] [5].

Structural Region Role & Rationale for Modification Experimental Outcome Example
C-7 Piperazine Ring Improves water solubility and Gram-positive activity; a common site for introducing secondary pharmacophores [3] [5]. Adding hydrophobic groups created dual-action inhibitors that also target cell wall synthesis (e.g., MurG, PonA) [3].
C-8 Position Introducing a fluorine atom can significantly enhance antibacterial potency, especially against Gram-positive bacteria [4]. Some 8-fluoro derivatives showed activity ~35-fold greater than this compound against resistant S. aureus [4].
C-3 Carboxyl Group Essential for binding to the enzyme-DNA complex; modification can alter spectrum and potency [5]. An ester derivative at C-3 showed potent activity against Gram-negative strains [5].

Recent research explores a polypharmacology approach, designing this compound hybrids with additional metal-chelating (e.g., hydroxamic acid) and hydrophobic groups. These hybrids inhibit both DNA gyrase/topo IV and bacterial cell wall synthesis enzymes, representing a novel strategy to combat resistance [3].

References

norfloxacin pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Norfloxacin Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic data for oral this compound in humans.

Parameter Value/Range Notes Source
Bioavailability 30 - 40% Indicates moderate and variable oral absorption. [1] [2]
Time to Peak Serum Concentration (T~max~) 1 - 2 hours Rapid absorption after a 400 mg oral dose. [3]
Peak Serum Concentration (C~max~) 1.5 - 2.0 μg/mL Achieved after a standard 400 mg dose. [3]
Protein Binding 10 - 15% Low binding to serum proteins. [1] [2]
Elimination Half-Life (T~1/2~) 3 - 4 hours Prolonged in renal impairment; requires dosage adjustment if GFR < 20 mL/min. [3] [1] [2]
Renal Excretion (Unchanged Drug) ~30% Excreted via glomerular filtration and tubular secretion. [3] [2]
Fecal Excretion Significant portion A major route of elimination for the unabsorbed fraction. [1]
Primary Metabolites Identified 6 Metabolites formed via hepatic and renal metabolism. [3] [2]

Mechanism of Action and Metabolic Pathways

This compound exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition blocks bacterial DNA replication, transcription, repair, and recombination. The fluorine atom at the 6-position enhances its potency against gram-negative bacteria, while the piperazine ring at the 7-position contributes to its anti-pseudomonal activity [4] [2].

Recent environmental studies have provided deeper insights into this compound's biotransformation, revealing specific degradation pathways as shown in the diagram below.

G This compound This compound M1 Metabolite A (Defluorination) This compound->M1 Defluorination M2 Metabolite B (Piperazine Ring Transformation) This compound->M2 Piperazine Modification M3 Metabolite C (Decarboxylation) This compound->M3 Decarboxylation M4 Metabolite D (Oxidation) This compound->M4 Oxidation M5 Metabolite E (Acetylation) This compound->M5 Acetylation

Key metabolic transformation pathways of this compound identified in biodegradation studies [5] [6].

In humans, this compound is eliminated through multiple routes, including renal excretion (both glomerular filtration and tubular secretion), hepatic metabolism, and biliary excretion [2]. The presence of multiple metabolites confirms significant biotransformation [3].

Advanced Experimental Protocols

For researchers, understanding the methodologies used to study this compound's pharmacokinetics and degradation is crucial. Here are detailed protocols for key experiments.

Protocol 1: HPLC Analysis of this compound in Biological Samples

This method is adapted from protocols used in clinical pharmacokinetic studies [7].

  • Sample Preparation: Deproteinize plasma or urine samples using an organic solvent like acetonitrile or methanol in a 1:2 or 1:3 ratio (sample:solvent). Vortex mix for 1-2 minutes and centrifuge at high speed (e.g., 10,000-15,000 × g) for 10 minutes. Collect the clear supernatant for analysis.
  • Chromatographic Conditions:
    • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size).
    • Mobile Phase: A mixture of buffer and organic modifier. A common composition is an aqueous solution (e.g., 0.05 M phosphoric acid adjusted to pH 3.0 with triethylamine) mixed with acetonitrile in a ratio of approximately 80:20 (v/v). The mobile phase should be degassed and filtered.
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence detection is highly sensitive (e.g., excitation 280 nm, emission 450 nm). Alternatively, UV detection at ~270-280 nm can be used.
    • Injection Volume: 20-50 μL.
  • Quantification: Construct a calibration curve using spiked blank plasma/urine samples with known concentrations of this compound standard. Calculate concentrations in unknown samples by comparing peak areas to the standard curve.
Protocol 2: Microbial Co-metabolism for this compound Biodegradation

This protocol is based on recent environmental research aimed at enhancing this compound removal [5] [6].

  • Consortium Cultivation: Inoculate a bacterial consortium (e.g., from marine sediment) or microalgae (Chlorella pyrenoidosa) into a nutrient medium. For bacteria, use a standard LB medium or a defined inorganic salts medium.
  • Experimental Setup:
    • Prepare experimental flasks with the culture medium.
    • Add this compound to a final concentration (e.g., 10-50 mg/L).
    • Test various co-metabolic substrates:
      • Carbon Sources: Glucose, amino acids (L-alanine, L-leucine, L-glutamic acid), sodium acetate, each at 2-10 mM.
      • Metal Ions: Mn²⁺ or Fe³⁺, at concentrations of 1-2 mM.
    • Include controls with no co-substrate and no microbial inoculum.
  • Incubation and Sampling: Incubate flasks under optimal growth conditions (e.g., 30°C, with shaking for aerobic bacteria). Sample at regular intervals (e.g., 0, 12, 24, 48 hours).
  • Analysis:
    • This compound Removal: Measure this compound concentration in the supernatant using HPLC (see Protocol 1).
    • Metabolite Identification: Analyze samples using LC-MS/MS to identify transformation products based on mass shifts and fragmentation patterns.
    • Mechanistic Studies: To investigate the mechanism, perform molecular docking simulations using this compound as the ligand and target enzymes (e.g., cytochrome P450, peroxidases) as receptors to predict binding affinities and interaction sites [5].

Research Implications and Future Directions

The pharmacokinetic profile of this compound supports its clinical use for uncomplicated urinary tract infections, where high urinary concentrations are achieved [3] [2]. However, its relatively low systemic bioavailability also means a large portion of the administered dose is excreted unchanged into the environment [5].

This has driven advanced research into biodegradation strategies, particularly co-metabolism, to remove this compound from wastewater. The discovery that metal ions like Fe³⁺ can synergize with carbon sources to enhance degradation opens new avenues for designing more effective bioremediation systems [5].

Future research will likely focus on:

  • Scale-up of promising co-metabolism systems for industrial wastewater treatment.
  • Elucidating the precise role of key metabolic genes (e.g., cytochrome P450, peroxidase) upregulated during co-metabolism [6].
  • Addressing the challenge of adsorbent disposal in physical removal methods [5].

References

norfloxacin spectrum of activity gram-positive gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Antibacterial Action

Norfloxacin exerts its bactericidal effect by simultaneously inhibiting two critical bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV [1] [2]. This dual inhibition disrupts essential DNA processes.

G This compound This compound DNA Gyrase Inhibition DNA Gyrase Inhibition This compound->DNA Gyrase Inhibition Topoisomerase IV Inhibition Topoisomerase IV Inhibition This compound->Topoisomerase IV Inhibition Negative Supercoiling Negative Supercoiling DNA Gyrase Inhibition->Negative Supercoiling Chromosome Segregation Chromosome Segregation Topoisomerase IV Inhibition->Chromosome Segregation Disrupted DNA Replication & Transcription Disrupted DNA Replication & Transcription Negative Supercoiling->Disrupted DNA Replication & Transcription Chromosome Segregation->Disrupted DNA Replication & Transcription Double-Stranded DNA Breaks Double-Stranded DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Stranded DNA Breaks->Bacterial Cell Death Disrupted DNA Replication & Transcription->Double-Stranded DNA Breaks

  • DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription. This compound binds to the A subunit of this enzyme, preventing its function [3] [2].
  • Topoisomerase IV: Primarily found in Gram-positive bacteria, this enzyme is crucial for separating interlinked daughter chromosomes after DNA replication. This compound's inhibition of this enzyme prevents proper cell division [2].

The primary consequence of inhibiting these enzymes is the formation of double-stranded breaks in the bacterial DNA, leading to irreversible cell death [2].

Spectrum of Activity & Resistance Data

This compound demonstrates broader and more potent activity against Gram-negative bacteria compared to Gram-positives [3] [1]. The table below summarizes its typical spectrum and recent resistance findings.

Bacterial Category Example Pathogens Activity Level & Notes Recent Resistance Data (2025 Study)
Gram-Negative Bacteria Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella spp., Shigella spp. [2] Broad-spectrum activity; commonly used for urinary tract infections (UTIs) where these pathogens are prevalent [1] [2]. This compound resistance observed in 97.1% of E. coli clinical isolates in a recent cohort study [4].
Gram-Positive Bacteria Staphylococcus aureus [5] [6] Less potent than against Gram-negatives; generally, staphylococci are more susceptible than streptococci [3]. Widespread multidrug resistance observed in environmental isolates from extreme habitats [7] [8].

Experimental Protocols for Susceptibility Testing

For researchers characterizing bacterial susceptibility or resistance to this compound, standard clinical laboratory methods are applicable.

Disk Diffusion Method (Kirby-Bauer)

This is a common technique for phenotypic resistance profiling, as used in recent studies on environmental and clinical isolates [7] [4].

  • Preparation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL) [7] [8].
  • Inoculation: Evenly spread the suspension onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile swab [4].
  • Application: Place a this compound-impregnated disk (5 μg/disk) onto the inoculated agar surface [7].
  • Incubation: Incubate plates at 37°C for 16-24 hours [4].
  • Interpretation: Measure the diameter of the inhibition zone. Isolates are categorized as Susceptible, Intermediate, or Resistant based on standards from organizations like the CLSI [7] [4]. Proposed breakpoints from historical studies are: ≥17 mm (Susceptible), 13-16 mm (Intermediate), ≤12 mm (Resistant) [3].
Broth Dilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of resistance.

  • Preparation: Create a series of two-fold dilutions of this compound in a broth medium within a 96-well microtiter plate [7] [8].
  • Inoculation: Add a standardized inoculum of the test bacterium to each well.
  • Incubation: Incubate the plate at 37°C for 16-20 hours [4].
  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. MIC ≤ 16 μg/mL is typically considered susceptible, and MIC ≥ 32 μg/mL indicates resistance [3].

Research on Novel this compound Analogues

The high rates of resistance have spurred research into novel this compound analogues. Key strategies include:

  • N-4-piperazinyl modification: Adding substitutions at the piperazine ring can enhance lipophilicity, improve activity against Gram-positive bacteria, and combat resistance [5] [6].
  • Sulfur-containing moieties: Incorporating sulfur-based groups like thiophene or thiazole shows promise for creating hybrids with synergistically enhanced antimicrobial effects [6].

Recent studies report promising candidates:

  • One 2025 study synthesized derivatives that showed a 37-fold increase in potency against S. aureus compared to native this compound [5].
  • Other analogues demonstrated enhanced activity against challenging Gram-negative strains like K. pneumoniae and P. aeruginosa [5].

Key Considerations for Researchers

  • Anaerobe Activity: this compound, like other fluoroquinolones, generally has poor activity against anaerobic bacteria [3].
  • Post-Antibiotic Effect: The drug exhibits a post-antibiotic effect, meaning it continues to suppress bacterial growth even after its concentration falls below the MIC, which can influence dosing regimens [2].
  • Resistance Mechanisms: Beyond target enzyme mutations, bacteria develop resistance through efflux pumps and reduced permeability [5]. The high resistance rates underscore that this compound's clinical use should be guided by up-to-date susceptibility testing [4].

References

Comprehensive Technical Review: Norfloxacin Ecotoxicology in Aquatic Systems

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Occurrence and Distribution

Norfloxacin (NOR), a third-generation fluoroquinolone antibiotic, has been detected globally in various aquatic environments due to its widespread use and environmental persistence. The following table summarizes its measured concentrations across different aquatic compartments:

Table 1: Global Environmental Concentrations of this compound

Environmental Compartment Location Concentration Range Notes Source
Surface Water Global Average ~1 μg/L (average) Maximum concentrations approach 10 μg/L [1]
Coastal Regions (China) Bohai Sea, Yellow Sea, East China Sea, South China Sea 0.311 μg/L (average), >0.9 μg/L (max) Most commonly detected quinolone in the region [1]
Urban Lake Water Moon Lake, Ningbo, China ND - 267.0 ng/L Considered to have high ecological risk (RQ>1) [2]
Marine Organisms Nine species from Pearl River Delta, China Max: 254.59 ng/g (wet weight) - [1]
Sediments Pearl River Delta, China 1.88 - 11.20 ng/g (dry weight) - [1]
Sediments Northern coast of the Persian Gulf Max: 25.32 ng/g (dry weight) - [1]
Antarctic Waters - Average concentrations in μg/L Confirming long-range transport [1]

Its presence in pristine environments like Antarctic waters confirms its long-range transport potential and environmental persistence [1]. Due to continuous infusion into the environment, NOR exhibits "pseudo-persistence", leading to its classification as an emerging contaminant of concern [3] [4].

Ecotoxicological Effects on Aquatic Organisms

The toxicological impacts of NOR are multifaceted and have been observed across a wide spectrum of aquatic biota, from primary producers to fish.

Toxicity to Fish and Aquatic Invertebrates

Chronic exposure to NOR, even at environmentally relevant concentrations, can induce significant adverse effects, including transgenerational impacts.

Table 2: Observed Toxicological Effects of this compound on Aquatic Fauna

Organism Exposure Scenario Key Toxicological Endpoints Citation

| Marine Medaka (Oryzias melastigma) | Full life-cycle & multigenerational (F0, F1, F2) | • Concentration-dependent growth suppression (reduced body length). • Skeletal deformities in larvae and adults. • Impaired cartilage development and bone mineralization. • Transgenerational transmission of skeletal toxicity. | [1] | | Zebrafish (Danio rerio) | Embryonic exposure | • Increased mortality and reduced hatching rates. • Neurodevelopmental toxicity. • Disturbed early skeletal development. | [1] | | Carp (Cyprinus carpio) | - | Immunosuppressive effects. | [1] | | Goldfish (Carassius auratus) | - | Increased gonadal DNA damage in males. | [1] | | Daphnia magna & Artemia salina | Exposure to polystyrene (PS) leachates (co-stressor) | Higher mortality in A. salina; elevated antioxidant enzyme activities at sublethal concentrations. | [5] |

Toxicity to Algae and Aquatic Plants

Primary producers like algae and macrophytes are also vulnerable, with toxicity often linked to disruptions in photosynthetic machinery.

  • Marine Diatoms (Skeletonema costatum): Exposure to high concentrations of NOR and other quinolones inhibits algal growth by impairing photosynthesis and inducing oxidative stress [5].
  • Duckweed (Lemna minor): Used as a bioindicator, this macrophyte shows toxicity from NOR and its degradation products, assessed through reductions in frond number, chlorophyll content, photosynthetic efficacy, and increased Reactive Oxygen Species (ROS) production [6].

Molecular Mechanisms of Toxicity

Integrated proteomic and epigenetic analyses, particularly from multi-generational studies in marine medaka, have elucidated key pathways underlying NOR's toxicity.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Oxidative Stress Oxidative Stress Cellular Stress->Oxidative Stress Induces Epigenetic Alterations Epigenetic Alterations Cellular Stress->Epigenetic Alterations Triggers ROS Production ROS Production Oxidative Stress->ROS Production Altered Gene Expression Altered Gene Expression Epigenetic Alterations->Altered Gene Expression Transgenerational Effects Transgenerational Effects Epigenetic Alterations->Transgenerational Effects Photosynthesis Inhibition Photosynthesis Inhibition ROS Production->Photosynthesis Inhibition In Algae/Plants DNA Damage DNA Damage ROS Production->DNA Damage In Animals Enzyme Inhibition Enzyme Inhibition ROS Production->Enzyme Inhibition e.g., SOD DNA Damage->Transgenerational Effects BMP Signaling Pathway BMP Signaling Pathway Altered Gene Expression->BMP Signaling Pathway Disrupted Wnt Signaling Pathway Wnt Signaling Pathway Altered Gene Expression->Wnt Signaling Pathway Disrupted Impaired Bone & Cartilage Dev. Impaired Bone & Cartilage Dev. BMP Signaling Pathway->Impaired Bone & Cartilage Dev. Wnt Signaling Pathway->Impaired Bone & Cartilage Dev. Skeletal Abnormalities Skeletal Abnormalities Impaired Bone & Cartilage Dev.->Skeletal Abnormalities

Diagram 1: Key molecular pathways of this compound toxicity in aquatic organisms, showing how initial cellular stress leads to specific physiological outcomes like skeletal deformities and transgenerational effects.

The bone morphogenetic protein (BMP) and Wnt signaling pathways are critically involved in regulating bone and cartilage development. Disruption of these conserved pathways provides a mechanistic explanation for the skeletal abnormalities observed in multiple fish species [1].

Interaction with Other Contaminants and Ecosystem Processes

NOR does not exist in isolation in the environment, and its interactions with other pollutants can alter its effects and the fate of other chemicals.

  • Influence on Herbicide Persistence: NOR can significantly inhibit the dissipation of common herbicides like simazine, atrazine, and acetochlor in sediment and water-sediment microcosms. This leads to lengthened half-lives and enhanced residues of these herbicides, thereby increasing their environmental persistence and associated risks [7].
  • Impact on Water Treatment Biofilms: In rotating biological contactor (RBC) systems used for treating polluted river water, NOR exposure negatively affects microbial communities. It reduces microbial diversity and richness, lowers VSS/TSS ratio and TTC-dehydrogenase activity, and stimulates the secretion of extracellular polymeric substances (EPS) as a microbial defense mechanism. This can compromise the efficiency of biological wastewater treatment processes, particularly for nitrogen and phosphorus removal [3].

Experimental Protocols for Ecotoxicological Assessment

Multi-Generational Fish Skeletal Toxicity Assay

This protocol is adapted from the study on marine medaka (Oryzias melastigma) [1].

G cluster_0 Experimental Workflow cluster_1 Key Parameters 1. Test Organism 1. Test Organism 2. Exposure Design 2. Exposure Design 1. Test Organism->2. Exposure Design a Marine medaka (Oryzias melastigma) 3. Sample Collection 3. Sample Collection 2. Exposure Design->3. Sample Collection b Full life-cycle (120 dpf) NOR: 0, 0.05, 0.5, 5 μg/L 4. Morphological Analysis 4. Morphological Analysis 3. Sample Collection->4. Morphological Analysis 5. Molecular Analysis 5. Molecular Analysis 3. Sample Collection->5. Molecular Analysis 6. Proteomic & Epigenetic Analysis 6. Proteomic & Epigenetic Analysis 3. Sample Collection->6. Proteomic & Epigenetic Analysis c Larvae, Juveniles, Adults F1 & F2 generations d Body length Skeletal staining (Alcian blue & Alizarin red) e qPCR for gene expression (BMP, Wnt pathways) f Western Blot LC-MS/MS Proteomics Epigenetic markers

Diagram 2: Experimental workflow for multi-generational fish skeletal toxicity assay.

  • Test Organism: Marine medaka (Oryzias melastigma). Select fertilized eggs at the blastula stage.
  • Exposure Design:
    • Chemicals: this compound (analytical standard).
    • Concentrations: Environmentally relevant concentrations (e.g., 0, 0.05, 0.5, and 5 μg/L).
    • Duration: Full life-cycle exposure (e.g., 120 days post-fertilization) for the parental (F0) generation.
    • Conditions: Maintain standard laboratory conditions (salinity, temperature, photoperiod) with semi-static renewal of test solutions.
  • Sample Collection:
    • Collect larvae, juveniles, and adult fish at predetermined time points.
    • Raise the F1 and F2 generations under the same exposure conditions to assess transgenerational effects.
  • Morphological Analysis:
    • Growth Metrics: Measure body length and weight.
    • Skeletal Staining: Use a double-staining protocol with Alcian Blue (for cartilage) and Alizarin Red (for bone) to visualize and quantify skeletal abnormalities, including spinal curvature and craniofacial deformities.
  • Molecular Analysis:
    • Gene Expression: Analyze the expression of genes related to skeletal development (e.g., in BMP and Wnt signaling pathways) using qPCR.
    • Protein Expression: Use Western Blotting to confirm changes in key protein levels.
  • Proteomic and Epigenetic Analysis:
    • Utilize LC-MS/MS for Tandem Mass Tag (TMT)-based quantitative proteomics to identify differentially expressed proteins.
    • Integrate with epigenetic analyses (e.g., DNA methylation) to explore mechanisms of transgenerational inheritance.
Phytotoxicity Assessment Using Duckweed (Lemna minor)

This protocol is adapted from studies evaluating toxicity in aquatic plants [6].

  • Test Organism: Lemna minor (Duckweed). Use healthy, axenic cultures from a single colony.
  • Exposure Design:
    • Prepare NOR solutions and/or its degradation mixtures post-oxidation.
    • Include metal cations (e.g., Na+, Fe2+, Cu2+) if investigating co-factor effects.
    • Use standardized growth media (e.g., Steinberg medium) and controlled environmental conditions (light, temperature).
  • Endpoint Measurements:
    • Growth Inhibition: Count frond number every 2-3 days over a 7-day exposure.
    • Chlorophyll Content: Extract and measure chlorophyll a and b spectrophotometrically.
    • Photosynthetic Efficiency: Measure chlorophyll fluorescence parameters (e.g., Fv/Fm) using a PAM fluorometer.
    • Oxidative Stress: Quantify Reactive Oxygen Species (ROS) production using fluorescent probes (e.g., H2DCFDA).

Conclusion and Future Perspectives

This compound poses a significant and multi-faceted threat to aquatic ecosystems. Its environmental persistence, ability to induce transgenerational toxic effects—particularly skeletal deformities via disruption of key signaling pathways—and potential to alter the fate of co-pollutants underscore its complex ecological risks. Future research should prioritize:

  • Investigating Mixture Toxicity: More studies are needed on the combined effects of NOR with other prevalent contaminants, such as microplastics and heavy metals [5] [4].
  • Advanced Treatment Technologies: Developing and optimizing efficient, cost-effective degradation methods like catalytic membrane bioreactors and advanced oxidation processes to remove NOR and mitigate its toxicity before environmental discharge [6] [4].
  • Field-Validated Risk Assessment: Translating laboratory findings to complex natural environments through mesocosm studies and robust monitoring programs to refine ecological risk assessments.

References

norfloxacin bacterial resistance mechanisms quinolone resistance

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Norfloxacin Resistance

This compound, a fluoroquinolone antibiotic, primarily targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV [1]. Resistance emerges through chromosomal mutations and acquired resistance genes, often leading to cross-resistance within the quinolone class [1].

Target Enzyme Alterations (Primary Mechanism)

Mutations occur in specific domains of the genes encoding the target enzymes, reducing drug binding affinity [1].

  • Quinolone Resistance-Determining Region (QRDR):
    • GyrA (DNA Gyrase): The most common mutations occur at Ser83 and Asp87 (using E. coli numbering). These substitutions, particularly Ser83→Trp/Leu, directly reduce this compound binding to the enzyme-DNA complex [1].
    • ParC (Topoisomerase IV): Mutations in equivalent residues (e.g., Ser80) follow a similar pattern, often appearing after gyrA mutations in gram-negative bacteria [1].
  • GyrB/ParE Subunits: Less frequent mutations occur in these subunits (e.g., gyrB Asp426Asn), often involving acidic residues that may disrupt charge-based drug interactions [1].

The table below summarizes the key genetic mutations and their phenotypic consequences:

Table 1: Primary Chromosomal Mutations Conferring this compound Resistance

Gene/Protein Common Mutation Sites Molecular Consequence Resistance Level
GyrA (DNA Gyrase) Ser83, Asp87 [1] Reduced drug binding to enzyme-DNA complex [1] High-level (often first-step)
ParC (Topo IV) Ser80, Glu84 [1] Reduced drug binding to enzyme-DNA complex [1] Additive, leading to high-level
GyrB/ParE Asp426 (GyrB) [1] Potential disruption of drug-enzyme contacts [1] Low to moderate
Efflux Pump Overexpression

The second major mechanism involves the overexpression of native efflux pumps that expel this compound from the cell [1]. This is often a broad-spectrum mechanism, contributing to multidrug resistance.

  • Regulatory Mutations: Mutations in regulatory genes (e.g., marR, acrR) lead to constitutive overexpression of efflux systems [1] [2].
  • Major Efflux Systems:
    • AcrAB-TolC: A major multidrug efflux system in E. coli and other Enterobacteriaceae. Mutations in acrR de-repress this pump, increasing this compound efflux [2].
    • Broad Substrate Profile: These pumps also export other antimicrobials, disinfectants, and dyes [1].

The following diagram illustrates the interplay of these core resistance mechanisms within a bacterial cell:

G cluster_cell Bacterial Cell This compound This compound DNA Gyrase/Topo IV DNA Gyrase/Topo IV This compound->DNA Gyrase/Topo IV 1. Binds Targets DNA Break & Cell Death DNA Break & Cell Death DNA Gyrase/Topo IV->DNA Break & Cell Death Normal Action QRDR Mutation QRDR Mutation Altered Target Site Altered Target Site QRDR Mutation->Altered Target Site e.g., GyrA S83L Altered Target Site->this compound 2. Reduced Binding Regulatory Mutation Regulatory Mutation Efflux Pump Overexpression Efflux Pump Overexpression Regulatory Mutation->Efflux Pump Overexpression e.g., marR, acrR Efflux Pump Overexpression->this compound 3. Active Export

Diagram: Core this compound resistance mechanisms: (1) Drug binding to targets, (2) Target site mutations preventing binding, and (3) Efflux pump overexpression expelling the drug.

Plasmid-Mediated Resistance (PMQR)

Acquired genes on mobile genetic elements confer low-level resistance that facilitates the selection of higher-level chromosomal mutations [1].

Table 2: Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Mechanism Gene Examples Function Impact on MIC
Target Protection qnrA, qnrB, qnrS [1] Qnr proteins protect DNA gyrase/topo IV from quinolone inhibition [1] Low-level increase (2- to 8-fold)
Enzymatic Modification aac(6')-Ib-cr [1] Acetylates this compound and ciprofloxacin at the amino nitrogen on the piperazinyl ring [1] Low-level increase
Efflux Pumps qepA, oqxAB [1] Plasmid-encoded pumps specific for fluoroquinolones [1] Low-level increase

Current Resistance Epidemiology and Co-Resistance

Recent clinical studies reveal alarming resistance patterns. A 2025 cohort study of 2,098 patients found This compound resistance in 97.1% of E. coli isolates, the highest among all antibiotics tested [3]. This is frequently linked to co-resistance with other drug classes via shared mechanisms like efflux pumps and the carriage of Extended-Spectrum Beta-Lactamase (ESBL) genes [3]. The predominant ESBL gene identified was blaCTX-M (38.1%), with carbapenem resistance genes blaOXA-48 (25.3%) and blaNDM (22.7%) also prevalent [3].

Experimental Protocols for Resistance Studies

Mutant Selection and Characterization

Protocol: In vitro Selection of this compound-Resistant Mutants

  • Bacterial Strains: Use wild-type, antibiotic-sensitive strains (e.g., E. coli BW25113 or clinical isolates) [2].
  • Culture Conditions: Grow bacteria in Mueller-Hinton broth at 37°C with shaking.
  • Selection Pressure: Expose mid-log phase cultures to this compound at sub-inhibitory concentrations (e.g., ¾ MIC) for 48 hours [2]. To study the effect of non-antibiotic medications, co-expose bacteria to gut-relevant concentrations of drugs like ibuprofen or acetaminophen, which have been shown to significantly increase mutation frequency and confer high-level ciprofloxacin/norfloxacin resistance [2].
  • Plating and Isolation: Plate serial dilutions onto agar plates containing this compound at 1x, 2x, and 4x the MIC of the parent strain. Incubate and select isolated colonies from the highest drug concentration for further analysis [2].
  • Determining Mutation Frequency: Calculate as the number of resistant mutants (CFU/mL) divided by the total viable cell count (CFU/mL) [2].
Genotype-Phenotype Correlation Analysis

Protocol: Whole-Genome Sequencing of Resistant Mutants

  • DNA Extraction: Use commercial kits (e.g., Qiagen QIAamp DNA Blood Mini Kit) for high-quality genomic DNA purification [4].
  • Whole-Genome Sequencing: Perform sequencing on a platform such as Illumina. Aim for >50x coverage.
  • Bioinformatic Analysis:
    • Assembly: De novo assembly of sequencing reads.
    • Variant Calling: Map reads to a reference genome (e.g., E. coli MG1655) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
    • Variant Annotation: Focus on known resistance loci: gyrA, gyrB, parC, parE, and regulatory genes for efflux pumps like marR and acrR [2].
    • Resistance Gene Screening: Use databases (e.g., CARD, ResFinder) to identify acquired resistance genes (qnr, aac(6')-Ib-cr) [4].

Protocol: Phenotypic Confirmation of Efflux Pump Activity

  • Efflux Pump Inhibition Assay:
    • Determine the MIC of this compound for the resistant mutant in the presence and absence of an efflux pump inhibitor (e.g., Phe-Arg-β-naphthylamide (PAβN) at 20-50 µg/mL).
    • A ≥4-fold reduction in MIC in the presence of the inhibitor confirms active efflux contribution to resistance [1].

Advanced Detection Methodologies

Moving beyond traditional culture, molecular methods allow for rapid detection of resistance markers.

Multiplex qPCR for Resistance Genes

This protocol enables simultaneous detection of multiple resistance determinants directly from a sample [4].

  • Assay Design: Design 5' nuclease (TaqMan) assays for top AMR genes. A standardized 4-plex reaction model using fluorophores (FAM, HEX, ROX, Cy5) can be scaled to detect 24 targets in 6 reactions [4].
  • Targets for this compound Resistance: Include qnrA, qnrB, qnrS, aac(6')-Ib-cr, and oqxAB [4].
  • Procedure:
    • DNA Extraction: Purify total DNA from clinical isolates or urine samples.
    • PCR Setup: Use a multiplex-optimized master mix containing DNA polymerase, dNTPs, and UNG. Primers and probes are added at optimized concentrations.
    • Thermal Cycling: 25°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 3 sec and 60°C for 30 s with fluorescence capture [4].
  • Data Analysis: A positive call is made based on the cycle threshold (Ct) value. This method shifts diagnostics from monomicrobial to polymicrobial infection analysis [4].
Biosensor Development

Biosensors represent a promising, rapid alternative for detecting antibiotics and resistance markers [5] [6]. They consist of a biological recognition element (antibody, enzyme, DNA, aptamer) integrated with a transducer (electrochemical, optical) [6].

  • Recent Advances: Materials like aptamers and molecularly imprinted polymers (MIPs) enhance sensor performance and selectivity for targets like this compound [5].
  • Application: While biosensors for antibiotic detection are often validated in environmental samples (milk, meat), their application is expanding to clinical matrices for rapid guidance [6].

Research and Development Directions

The high prevalence of resistance drives research into this compound analogs and novel strategies [7] [8].

  • Structural Modifications: Key areas include substitutions at the 7 and 8 positions of the quinolone core to enhance potency, broaden the spectrum, and overcome resistance [7].
  • Innovation Focus: The market shows development in extended-release formulations and combination therapies to combat resistance and improve patient compliance [8].
  • Market Context: The global this compound market is substantial, valued in the range of $500-600 million, and is projected to grow, underscoring the continued need for effective derivatives [8].

References

norfloxacin safety profile pregnancy lactation category

Author: Smolecule Technical Support Team. Date: February 2026

Norfloxacin Use in Pregnancy

The US FDA classifies this compound in Pregnancy Category C, indicating that animal reproduction studies have shown an adverse effect on the fetus, and there are no adequate and well-controlled studies in humans [1]. The Australian TGA assigns it to Category B3, meaning drugs taken by a limited number of pregnant women without observed increased malformations, but animal studies have shown evidence of fetal damage [1].

  • Mechanism and Teratogenicity: this compound is a bactericidal fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [2]. A primary theoretical concern is its potential to cause cartilage damage and arthropathy in developing joints, based on observations in immature animals [1] [3]. However, a surveillance study of 549 fluoroquinolone-exposed pregnancies found a malformation rate of 4.8%, not higher than the background rate [1].

  • Key Animal Study (Rat Model): A 2014 study investigated the teratogenic effects of this compound in rats [4].

    • Experimental Protocol: Forty pregnant rats were divided into four groups. Three groups received this compound orally from the 6th to 15th day of gestation (period of organogenesis) at doses of 500, 1000, and 2000 mg/kg/day. A control group received distilled water. Dams were sacrificed on the 20th day of gestation, and fetuses were examined for morphological, visceral, and skeletal abnormalities [4].
    • Findings: The study demonstrated dose-dependent embryotoxicity and teratogenicity, summarized in the table below.
Parameter Control Group 500 mg/kg/day 1000 mg/kg/day 2000 mg/kg/day
Viable Fetuses (%) 91 (100%) 80 (98.88%) 61 (89.71%) 39 (68.42%)
Resorbed Fetuses 0 1 5 11
Fetal Body Weight (g) 4.36 ± 0.79 3.71 ± 0.68 3.19 ± 0.54 2.78 ± 0.47
Visceral Defects None Brain diverticulum, hypoplasia (lung, thymus), organ enlargement (heart, liver) Same types as 500 mg/kg, higher frequency Same types as other groups, highest frequency
Skeletal Defects None Impaired skull ossification, absent/delayed bone formation in vertebrae and digits Increased severity and frequency from 500 mg/kg Highest rate of defects (e.g., 53.33% skull ossification impairment)

Table Source: Adapted from Aboubakr et al., 2014 [4].

  • Human Pregnancy Data: A study of 35 women exposed to this compound or ciprofloxacin during the first trimester found no malformations in their infants. Follow-up showed no differences in developmental milestones or joint problems compared to unexposed infants [5]. The US Michigan Medicaid surveillance study reported major birth defects in 5 out of 139 exposed newborns [1].

The following diagram summarizes the potential effects of this compound on fetal development based on the animal data:

G cluster_0 Key Visceral Findings cluster_1 Key Skeletal Findings This compound This compound Crosses Placenta Crosses Placenta This compound->Crosses Placenta Embryo-Fetal Development Embryo-Fetal Development Crosses Placenta->Embryo-Fetal Development Increased Resorptions Increased Resorptions Embryo-Fetal Development->Increased Resorptions Fetal Growth Restriction Fetal Growth Restriction Embryo-Fetal Development->Fetal Growth Restriction Visceral Abnormalities Visceral Abnormalities Embryo-Fetal Development->Visceral Abnormalities Skeletal Malformations Skeletal Malformations Embryo-Fetal Development->Skeletal Malformations Brain Diverticulum Brain Diverticulum Visceral Abnormalities->Brain Diverticulum Thymus Hypoplasia Thymus Hypoplasia Visceral Abnormalities->Thymus Hypoplasia Lung Hypoplasia Lung Hypoplasia Visceral Abnormalities->Lung Hypoplasia Organ Enlargement Organ Enlargement Visceral Abnormalities->Organ Enlargement Impaired Skull Ossification Impaired Skull Ossification Skeletal Malformations->Impaired Skull Ossification Vertebral Defects Vertebral Defects Skeletal Malformations->Vertebral Defects Limb Digit Defects Limb Digit Defects Skeletal Malformations->Limb Digit Defects

Potential Fetal Effects of this compound Based on Animal Data

This compound Use During Lactation

The LactMed database classifies this compound as acceptable during breastfeeding with infant monitoring [6]. Amounts excreted into breast milk are low, and this compound was undetectable in milk after a single 200 mg oral dose [1] [6]. The calcium in breast milk may potentially bind to this compound and further inhibit its absorption [6].

  • Mechanism and Infant Risk: The concern for nursing infants is the potential effect on gastrointestinal flora (diarrhea, candidiasis) and theoretical risk to developing joints [1] [6]. However, this compound has the lowest serum levels, milk levels, and oral bioavailability among fluoroquinolones, so the risk to a nursing infant is considered minimal [6].

  • Contrasting Data and Recommendations: A sheep study found milk concentrations up to 40 times higher than corresponding serum levels, with therapeutic drug levels detected in suckling lambs. This study concluded that fluoroquinolone therapy should be discouraged during breastfeeding [7]. Some authorities recommend discontinuing breastfeeding or the drug, considering the drug's importance to the mother [1].

Summary for Researchers

For researchers and drug developers, the key takeaways are:

  • Risk-Benefit Profile: this compound carries a theoretical and class-based risk for cartilage damage and developmental toxicity. While human data is reassuring, the animal toxicology data from high-dose studies cannot be disregarded [1] [4].
  • Clinical Guidance: Use during pregnancy is only justified when no safer alternative exists and the benefit clearly outweighs the risk [1] [2]. During lactation, use may be acceptable with caution, though some authoritative sources advise against it [1] [7].
  • Research Gaps: A significant gap exists in human pharmacokinetic data during pregnancy and lactation, particularly after multiple doses. Long-term follow-up studies on prenatal fluoroquinolone exposure are also limited [1] [5].

References

norfloxacin therapeutic uses urinary tract infections prostatitis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Recommended Use

The table below summarizes key clinical findings on norfloxacin's efficacy for different urological conditions.

Condition Patient Population Dosage Regimen Clinical/Bacteriologic Efficacy Key Findings & Considerations
Uncomplicated UTI [1] Adult women 400 mg twice daily for 7-10 days 100% clinical, 95.5% bacteriological A standard, effective regimen.
Uncomplicated UTI [1] Adult women 800 mg once-daily for 7-10 days 95.3% clinical, 92.0% bacteriological Non-inferior to twice-daily dosing; may improve compliance.
Uncomplicated UTI [2] Adult women 400 mg twice-daily for 3 days 91.9% bacteriological cure Short-course therapy is effective.
Chronic Bacterial Prostatitis [3] Men with infection refractory to other antibiotics 400 mg twice daily for 28 days 64% (9/14 patients) cured at 6+ months Effective for cases not responding to trimethoprim-sulfamethoxazole or carbenicillin.
Chronic Bacterial Prostatitis [3] Patients with E. coli 400 mg twice daily for 28 days 75% (9/12 patients) cured This compound is effective against this common pathogen.
Chronic Bacterial Prostatitis [3] Patients with Pseudomonas 400 mg twice daily for 28 days 0% (0/2 patients) cured Not effective for prostatitis caused by Pseudomonas.
Chronic Bacterial Prostatitis [3] Patients with prostatic calculi 400 mg twice daily for 28 days 60% (3/5 patients) cured Can achieve cure in a majority of these difficult-to-treat cases.

> Important Limitations: this compound is not effective for prostatitis caused by Pseudomonas [3]. Some regulatory agencies, like the European Medicines Agency, have restricted its use for complicated pyelonephritis as the benefits may not outweigh the risks [4].

Mechanism of Action and Experimental Insights

This compound's primary mechanism is inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair [5]. This bactericidal action is highly specific to bacterial enzymes.

Beyond its direct antibacterial activity, this compound has demonstrated immunomodulatory effects in research. A study in cirrhotic rats showed that this compound reduces bacterial translocation from the gut, subsequently lowering levels of proinflammatory cytokines and decreasing aortic nitric oxide (NO) synthase expression and activity. This effect is mediated through the inhibition of the Akt signaling pathway [6]. The diagram below illustrates this pathway.

G Cirrhosis Cirrhosis BacterialTranslocation BacterialTranslocation Cirrhosis->BacterialTranslocation ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6) BacterialTranslocation->ProinflammatoryCytokines AktActivation Akt Pathway Activation ProinflammatoryCytokines->AktActivation iNOSUpregulation iNOS Upregulation ProinflammatoryCytokines->iNOSUpregulation eNOSPhosphorylation eNOS Phosphorylation & Activation AktActivation->eNOSPhosphorylation NOOverproduction Systemic NO Overproduction eNOSPhosphorylation->NOOverproduction iNOSUpregulation->NOOverproduction ArterialVasodilation Arterial Vasodilation NOOverproduction->ArterialVasodilation This compound This compound This compound->BacterialTranslocation Reduces This compound->ProinflammatoryCytokines Reduces This compound->AktActivation Reduces

This compound reduces bacterial translocation and downstream signaling that leads to NO overproduction in cirrhosis [6].

Detailed Experimental Protocols

For reliable results in clinical studies, specific patient selection criteria and diagnostic methods are crucial.

Protocol for Chronic Bacterial Prostatitis [3]
  • Patient Population: Men with chronic bacterial prostatitis confirmed by culture, with infections refractory to treatment with trimethoprim-sulfamethoxazole and/or carbenicillin.
  • Dosage and Duration: 400 mg of this compound administered orally twice daily for 28 days.
  • Key Efficacy Measures:
    • Microbiological Cure: Demonstrated by negative cultures of prostatic fluid obtained both during therapy and post-therapy.
    • Long-term Follow-up: Patients were monitored for at least 6 months to confirm sustained cure and absence of relapse with the original pathogen.
  • Bacterial Susceptibility: All pathogens should be confirmed as susceptible to this compound prior to and following therapy.
Protocol for Uncomplicated UTI Clinical Trials [1] [2]
  • Study Design: Double-blind, randomized controlled trials.
  • Patient Population: Adult women with symptoms of UTI (e.g., dysuria, frequency) and confirmatory urinary sediment analysis.
  • Comparative Regimens:
    • Test Group: this compound 800 mg once daily.
    • Control Group: this compound 400 mg twice daily.
  • Treatment Duration: 7 to 10 days [1], or as short as 3 days in some studies [2].
  • Efficacy Endpoints:
    • Primary: Bacteriologic cure rate (eradication of original pathogen) and clinical resolution of symptoms, typically assessed at day 7 post-treatment.
    • Secondary: Rates of adverse events and patient compliance.

Important Safety and Regulatory Considerations

This compound carries serious safety warnings. It is contraindicated in patients with a history of hypersensitivity to fluoroquinolones, tendonitis, or tendon rupture [4]. Serious adverse effects include:

  • Tendon Damage: Tendonitis or tendon rupture (especially Achilles tendon), risk can extend for months after treatment and is increased with concomitant corticosteroid use [4].
  • Peripheral Neuropathy: Irreversible nerve damage which can occur rapidly [4].
  • Central Nervous System Effects: Insomnia, dizziness, and rarely, seizures or psychosis [4].
  • QT Prolongation: May lead to cardiac arrhythmias [4].
  • Other Effects: Clostridioides difficile-associated diarrhea and potential exacerbation of myasthenia gravis [4].

Regulatory agencies have restricted this compound use due to these risks. The European Medicines Agency recommends against its use for complicated pyelonephritis, and its use in uncomplicated UTIs is often reserved for when other antibiotics are unsuitable [4].

Conclusion for Research and Development

This compound remains a effective oral agent for uncomplicated UTIs and refractory chronic bacterial prostatitis caused by susceptible organisms, with research showing potential secondary immunomodulatory benefits. However, its clinical use is overshadowed by significant safety risks that have led to regulatory restrictions.

For researchers, the key focus should be on developing newer quinolones or combination therapies that retain this compound's efficacy against stubborn pathogens like those in the prostate, while overcoming its safety limitations and the challenge of bacterial resistance.

References

Summary of HPLC Methods for Norfloxacin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Feature Stability-Indicating Method [1] [2] Bioanalysis & Bioequivalence Method [3] Combination Drug Analysis (this compound/Tylosin) [4]
Analytical Column Phenomenex ODS C18 (250 x 4.6 mm, 5 µm) [1] C18 column (e.g., Shim-Pak ODS, 250 x 4.6 mm, 5 µm) [3] C18 column (e.g., Shimpack ODS, 250 x 4.6 mm) [4]
Mobile Phase 20 mM Ammonium Formate : Acetonitrile (70:30), pH 4.0 [1] Methanol : Buffer (0.05M Na₂HOP₄, pH 3.5) : Acetonitrile (30:30:40) [3] Methanol : Acetonitrile (50:50, v/v) [4]
Detection UV, 280 nm [1] UV, 280 nm [3] UV, 279 nm [4]
Flow Rate 1.0 mL/min [1] 1.0 mL/min [3] 1.0 mL/min [4]
Injection Volume Not Specified 20 µL [3] 20 µL [4]
Linearity Range 10 - 150 µg/mL [1] 30 - 200 ng/mL (in plasma) [3] Varies by tissue (for this compound) [4]
Runtime < 10 minutes [1] Not Specified ~10 minutes [4]
Key Application Forced degradation studies; tablet analysis [1] Pharmacokinetic and bioequivalence studies in human plasma [3] Residue analysis in broiler chicken tissues (liver, kidney, muscle) [4]

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Method for Tablets

This method is validated per ICH guidelines and is suitable for stability studies and analyzing this compound in the presence of its degradation products [1].

  • Sample Preparation:

    • For standard stock solution, accurately weigh about 10 mg of this compound reference standard.
    • Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.
    • For tablet assay, powder and weigh a portion of tablet powder equivalent to 10 mg of this compound.
    • Transfer to a 10 mL volumetric flask, add about 7 mL of mobile phase, and sonicate for 10-15 minutes with shaking.
    • Cool, dilute to volume with the mobile phase, and filter through a 0.45-µm membrane filter.
  • Chromatographic Conditions:

    • Column: Phenomenex ODS C18 (250 x 4.6 mm, 5 µm) or equivalent [1].
    • Mobile Phase: Prepare 20 mM ammonium formate buffer. Adjust the pH to 4.0 with formic acid. Mix this buffer with acetonitrile in a 70:30 ratio [1].
    • Detection: UV at 280 nm [1].
    • Flow Rate: 1.0 mL/min [1].
    • Injection Volume: As per system suitability (e.g., 10-20 µL).
    • Analysis: Run in isocratic mode. The typical retention time for this compound should be less than 10 minutes [1].
  • Method Validation:

    • Specificity: Demonstrate by subjecting the drug to stress conditions (acid, base, oxidation, heat, light). The method should resolve the drug peak from degradation products [1].
    • Linearity: Prepare standard solutions from 10 to 150 µg/mL. The correlation coefficient (R²) should be not less than 0.999 [1].
    • Accuracy: Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking a pre-analyzed sample with known amounts of standard. Recovery should be close to 100% [1].
    • Precision: Determine both repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should generally be less than 2% [1].
    • Robustness: Evaluate the influence of small, deliberate variations in pH (±0.1), flow rate (±0.1 mL/min), and mobile phase composition (±2%) [1].
    • Sensitivity: The method's LOD and LOQ were reported as 0.35 µg/mL and 1.16 µg/mL, respectively [1].
Protocol 2: Bioanalysis Method for Human Plasma

This method uses protein precipitation for sample cleanup and is designed for high sensitivity in pharmacokinetic studies [3].

  • Plasma Sample Preparation:

    • Pipette 250 µL of plasma sample into a 2 mL polypropylene vial.
    • Add 50 µL of internal standard (Ciprofloxacin, 4000 ng/mL) [3].
    • Add 1 mL of a mixture of acetic acid and acetonitrile (exact ratio can be optimized) for protein precipitation [3].
    • Vortex mix for 1 minute, then centrifuge at 3000-4000 x g for 5-10 minutes.
    • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue with 250 µL of the mobile phase.
    • Transfer to an HPLC vial and inject 20 µL. Note: Protect all solutions and vials from light by wrapping in aluminum foil due to the photosensitivity of this compound [3].
  • Chromatographic Conditions:

    • Column: C18 column (250 x 4.6 mm, 5 µm) [3].
    • Mobile Phase: Methanol : 0.05 M Disodium hydrogen phosphate buffer (pH adjusted to 3.5 with o-phosphoric acid) : Acetonitrile (30:30:40, v/v) [3].
    • Detection: UV at 280 nm [3].
    • Flow Rate: 1.0 mL/min [3].
    • Injection Volume: 20 µL [3].
  • Method Validation for Bioanalysis:

    • A calibration curve in the range of 30 - 200 ng/mL should be constructed in plasma [3].
    • The LOD for this method was found to be as low as 15 ng/mL, demonstrating high sensitivity [3].
    • Accuracy and precision should be assessed using quality control (QC) samples at low, medium, and high concentrations within the calibration range [3].

Application Workflow

The following diagram illustrates the logical workflow for developing and applying an HPLC method for this compound analysis, from setup to data interpretation.

G cluster_goal Define Analysis Goal Start Start: Define Analysis Goal A Select Method & Conditions (Based on Application) Start->A B Prepare Mobile Phase & Standards A->B G1 Stability Study A->G1 G2 Bioequivalence (Plasma) A->G2 G3 Residue Analysis (Tissue) A->G3 C System Suitability Test B->C D Sample Preparation (Tablet/Plasma/Tissue) C->D E HPLC Analysis & Data Acquisition D->E F Data Analysis & Validation E->F End Report Results F->End

Key Considerations for Method Development

  • Detection Mode Selection: While UV detection at 280 nm is robust and commonly used [1] [3], fluorescence detection can offer superior sensitivity and selectivity, especially for complex biological matrices, by minimizing interference from degradation products [2].
  • Stability-Indicating Property: A core aspect of method development for drug substances is demonstrating that the method can accurately quantify the active ingredient in the presence of its degradation products. This requires forced degradation studies under stress conditions like acid, base, oxidation, heat, and light [1]. This compound is known to be photosensitive, forming degradates like ethylenediamine upon prolonged exposure to light [5].
  • Sample Preparation for Complex Matrices: The choice of sample cleanup is critical.
    • For tablets, simple dissolution and filtration often suffice [1].
    • For biological fluids (plasma), protein precipitation with organic solvents like acetonitrile is effective [3].
    • For tissue samples (liver, kidney, muscle), a more extensive process involving homogenization, solvent extraction, and multiple centrifugation and filtration steps is necessary to obtain a clean sample for injection [4].

Future Research Directions

The field of analytical chemistry is continuously evolving. While the methods described here are well-established, you may want to explore:

  • UPLC/UHPLC Methods: Developing faster, high-resolution methods using ultra-performance liquid chromatography.
  • Green Solvent Alternatives: Investigating more environmentally friendly solvents for the mobile phase without compromising performance.
  • Advanced Detection: Coupling HPLC with Mass Spectrometry (LC-MS/MS) for unparalleled specificity and sensitivity in complex studies.

I hope these detailed application notes and protocols provide a solid foundation for your work on this compound analysis. Should you require further specifics on a particular application, feel free to ask.

Reference List

  • Validation of a high-performance liquid chromatographic method for the determination of this compound and its application to stability studies. ScienceDirect. Discusses HPLC method validation and photo-stability study of this compound in solid dosage forms [5].
  • Development and validation of simple colorimetric methods for the determination of this compound in formulations and biological samples. PMC. Describes spectrophotometric methods as alternatives to HPLC [6].
  • Validation method for determining the concentration of this compound-tylosin in broiler chicken tissues using HPLC. PMC. Details an HPLC method for analyzing this compound in combination with another antibiotic in tissue matrices [4].
  • Stability Indicating RP-HPLC Method Development and Validation of this compound. Academia.edu. Provides a comprehensive method for stability-indicating assay and forced degradation studies as per ICH guidelines [1].
  • Quantitative Analysis of this compound in β-Cyclodextrin Inclusion Complexes-Development and Validation of a Stability-indicating HPLC Method. PubMed. Develops an HPLC method with fluorescence detection for analyzing this compound in inclusion complexes [2].
  • Bioequivalence of this compound by HPLC-UV Method. SciELO. Outlines a sensitive HPLC-UV method for bioequivalence studies in human plasma [3].

References

norfloxacin spectrophotometric determination colorimetric methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Norfloxacin Spectrophotometric Analysis

This compound is a broad-spectrum synthetic antibacterial agent from the fluoroquinolone class, primarily used to treat urinary tract infections and other bacterial diseases [1]. Its molecular structure enables it to form complexes and undergo redox reactions, making it suitable for spectrophotometric determination [2] [3].

Spectrophotometric methods are favored in pharmaceutical analysis due to their cost-effectiveness, simplicity, and accessibility compared to more complex techniques like HPLC [2]. These methods are particularly valuable for routine quality control in pharmaceutical formulations and clinical monitoring in biological samples.

The following sections provide detailed experimental protocols for three key spectrophotometric methods, their validation parameters, and practical applications.


Detailed Experimental Protocols

Method 1: Ferric-Phenanthroline Complex Formation (Method A)

1. Principle this compound reduces Fe(III) to Fe(II) in an acidic medium. The resulting Fe(II) forms a red-colored complex with 1,10-phenanthroline, which is measured at 511 nm [2] [3].

2. Reagents

  • Fe(III) solution (0.002 M): Dissolve 0.054 g of FeCl₃·6H₂O in distilled water and dilute to 50 mL.
  • 1,10-Phenanthroline solution (0.006 M): Dissolve 0.0594 g of 1,10-phenanthroline in 5 mL ethanol and dilute to 50 mL with distilled water.
  • This compound stock solution (100 µg/mL): Dissolve 0.005 g of pure this compound in distilled water with heating (60°C), then dilute to 50 mL. Prepare fresh working standards by dilution [2] [4].

3. Procedure

  • Pipette appropriate volumes of this compound working standard (1–30 µg/mL) into test tubes.
  • Add 0.5 mL of 0.002 M Fe(III) solution and 1.5 mL of 0.006 M 1,10-phenanthroline solution.
  • Heat the mixture at 100°C for 15 minutes in a water bath.
  • Cool and dilute to 10 mL with distilled water.
  • Measure the absorbance at 511 nm against a reagent blank [2].

4. Optimization

  • Heating time and temperature: Maximum color development occurs at 100°C for 15 minutes [4].
  • Fe(III) concentration: 0.002 M provides optimal reduction and complex formation [4].

The following diagram illustrates the reaction pathway and procedural workflow:

G This compound This compound Reduction Reduction Reaction Acidic Medium This compound->Reduction FeIII FeIII FeIII->Reduction FeII Fe(II) Reduction->FeII ComplexFormation Complex Formation Heating 100°C, 15 min FeII->ComplexFormation Phenanthroline 1,10-Phenanthroline Phenanthroline->ComplexFormation RedComplex Red Colored Complex Tris(1,10-phenanthroline)iron(II) ComplexFormation->RedComplex Measurement Absorbance Measurement 511 nm RedComplex->Measurement

Method 2: Cerium(IV) Oxidation with Methyl Orange (Method B)

1. Principle this compound reduces Ce(IV) to Ce(III) in an acidic medium. The remaining Ce(IV) reacts with methyl orange, decreasing its color intensity, which is measured at 508 nm [2] [3].

2. Reagents

  • Ce(IV) solution (3.0×10⁻³ M): Dissolve 0.0606 g of Ce(SO₄)₂·4H₂O in 50 mL of 2.5 M nitric acid and dilute to 50 mL with distilled water.
  • Methyl orange solution (8×10⁻⁴ M): Dissolve 0.1304 g of methyl orange in distilled water and dilute to 50 mL.
  • Nitric acid (2.5 M): Dilute 8.0 mL of concentrated nitric acid to 50 mL with distilled water.
  • This compound stock solution (100 µg/mL): Prepared as in Method A [2] [4].

3. Procedure

  • Pipette this compound working standard (1–15 µg/mL) into 10 mL volumetric flasks.
  • Add 2.5 mL of 2.5 M nitric acid and 1.5 mL of 3.0×10⁻³ M Ce(IV) solution.
  • Let stand for 15 minutes with occasional shaking.
  • Add 1.5 mL of 8×10⁻⁴ M methyl orange solution and dilute to volume with distilled water.
  • Measure the absorbance at 508 nm against a reagent blank [2] [3].

4. Optimization

  • Reaction time: 15 minutes for complete oxidation of this compound.
  • Acidity: 2.5 M nitric acid provides optimal reaction medium [2].

The following diagram illustrates this indirect determination method:

G This compound This compound Oxidation Oxidation Reaction Acidic Medium, 15 min This compound->Oxidation CeIV Ce(IV) CeIV->Oxidation CeIII Ce(III) Oxidation->CeIII ResidualCeIV Residual Ce(IV) Oxidation->ResidualCeIV  Unreacted Bleaching Bleaching Reaction Color Decrease ResidualCeIV->Bleaching MethylOrange Methyl Orange (colored) MethylOrange->Bleaching FadedMO Faded Methyl Orange (reduced color) Bleaching->FadedMO Measurement Absorbance Measurement 508 nm FadedMO->Measurement Indirect Measurement

Method 3: Bromophenol Blue Ion-Pair Complex

1. Principle this compound forms a yellow-colored ion-pair complex with bromophenol blue in acetate buffer (pH 4.1), measurable at 416 nm [5].

2. Reagents

  • Bromophenol blue solution: 0.1% w/v in methanol.
  • Acetate buffer (pH 4.1): Prepare 0.1 M sodium acetate and adjust pH with acetic acid.
  • This compound stock solution (100 µg/mL): Prepared as in previous methods.

3. Procedure

  • Pipette this compound standard solution (5–150 µg/mL) into separatory funnel.
  • Add 2 mL of acetate buffer (pH 4.1) and 2 mL of bromophenol blue solution.
  • Shake well and allow layers to separate.
  • Measure the absorbance of the organic layer at 416 nm against a reagent blank [5].

Method Validation and Performance Characteristics

All analytical methods must be validated to ensure reliability, accuracy, and precision. The following table compares the key performance characteristics of the described methods:

Table 1: Method Validation Parameters for this compound Spectrophotometric Determination

Parameter Fe(III)-Phenanthroline Method Ce(IV)-Methyl Orange Method Bromophenol Blue Method
Linear Range (µg/mL) 1.0–30.0 [2] 1.0–15.0 [2] 5.0–150.0 [5]
Wavelength (nm) 511 [2] 508 [2] 416 [5]
Correlation Coefficient (R²) 0.9879 [2] 0.9966 [2] 0.9998 [5]
LOD (µg/mL) 1.098 [2] 2.875 [2] Not specified
LOQ (µg/mL) 1.111 [2] 3.368 [2] Not specified
Precision (% RSD) <2% [2] <2% [2] <2% [5]

Table 2: Applications and Advantages of Different Methods

Method Applications Advantages Limitations
Fe(III)-Phenanthroline Pharmaceutical formulations [2] Direct measurement, good sensitivity Requires heating step
Ce(IV)-Methyl Orange Pharmaceutical formulations, human plasma, urine [2] [3] Applicable to biological samples, no heating Indirect measurement, more steps
Bromophenol Blue Pharmaceutical formulations [5] Simple procedure, wide linear range pH sensitivity

Application to Real Samples

Pharmaceutical Formulations
  • Tablet analysis: Weigh and powder twenty tablets. Transfer powder equivalent to 10 mg this compound to a 100 mL volumetric flask, add about 70 mL distilled water, sonicate for 15 minutes, and dilute to volume with distilled water. Filter, then dilute filtrate to obtain concentrations within working range [2].
  • Recovery studies: Percentage recoveries ranged from 98.74% to 103.43% for both methods, indicating high accuracy without interference from excipients [2] [3].
Biological Samples (Method B only)
  • Plasma/urine preparation: Mix 1 mL of sample with 6 mL of acetonitrile and 2.5 mL of standard this compound solution.
  • Deproteinization: Centrifuge at 3500 rpm for 10 minutes.
  • Dilution: Dilute the clear supernatant to 25 mL with distilled water.
  • Analysis: Analyze appropriate aliquots using the Ce(IV)-Methyl Orange method [2].
  • Recovery: Percentage recoveries ranged from 98.17% to 100.85%, demonstrating method suitability for biological samples [2].

Discussion & Analytical Considerations

The described methods offer cost-effective alternatives to HPLC for routine this compound determination. The Fe(III)-Phenanthroline method provides better sensitivity with lower LOD and LOQ values, while the Ce(IV)-Methyl Orange method offers the advantage of biological sample application [2].

For laboratories requiring simultaneous determination of multiple fluoroquinolones, multicomponent kinetic spectrophotometric methods with chemometrics provide an advanced solution, though they require specialized software and expertise [6].

When implementing these methods, consider that this compound is photosensitive [7]. Conduct analyses under controlled lighting and use amber-colored glassware when possible to prevent photodegradation.


Conclusion

These application notes provide detailed protocols for three spectrophotometric methods for this compound determination. The Fe(III)-Phenanthroline and Ce(IV)-Methyl Orange methods have been comprehensively validated according to scientific standards [2] [3], while the Bromophenol Blue method offers a simpler alternative for formulations [5].

The choice of method depends on specific needs: the Fe(III)-Phenanthroline method for sensitivity in pharmaceutical analysis, or the Ce(IV)-Methyl Orange method when biological sample application is required.


References

Application Notes & Protocol: Norfloxacin Dissolution Testing

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective To provide a standardized methodology for the in vitro dissolution testing of Norfloxacin tablets, in accordance with United States Pharmacopeia (USP) guidelines, ensuring consistent and reliable assessment of drug product quality and performance.

2. Scope This protocol applies to the quality control and development of this compound immediate-release tablet formulations.

3. Principle The dissolution test measures the rate and extent of this compound release from its solid dosage form under specified conditions. For immediate-release tablets, the test ensures that a sufficient amount of the drug is released within a defined timeframe, which is critical for its therapeutic efficacy.

4. Materials and Equipment

  • Apparatus: USP Apparatus II (Paddle) [1].
  • Dissolution Test Medium: Acetate buffer, pH 4.0 [2] [1]. The volume is typically 750 mL to 900 mL for official methods [3].
  • Temperature: 37.0 ± 0.5 °C [2] [1].
  • Paddle Speed: 50 rpm [2] [1].
  • Standard and Sample Preparation: this compound USP Reference Standard and test tablet formulations.

5. Experimental Procedure

Protocol 1: Standard USP Method for Immediate-Release Tablets

This is the primary method derived from recent pharmacopeial studies [1].

  • Medium Preparation: Prepare 750 mL of acetate buffer, pH 4.0. Degas the medium prior to use.
  • Apparatus Setup: Place the medium in the vessel and allow it to equilibrate to 37.0 ± 0.5 °C. Set the paddle speed to 50 rpm.
  • Introduction of Sample: Carefully place one this compound tablet in each vessel, ensuring it sinks to the bottom. Begin the test immediately.
  • Sampling: Withdraw a 5 mL aliquot of the dissolution medium at the specified time point (t=30 minutes). Replace with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
  • Filtration: Filter the withdrawn sample immediately using a suitable filter (e.g., 0.45 µm porosity).
  • Analysis: Analyze the filtered sample using a validated UV-Vis Spectrophotometer at a wavelength of 313 nm [2] or by HPLC with detection at 272 nm [4].

The following workflow summarizes the key stages of the testing process:

G start Start Dissolution Test prep Medium Preparation (750 mL Acetate Buffer, pH 4.0) start->prep setup Apparatus Setup (USP II, 37°C, 50 rpm) prep->setup sample Introduce this compound Tablet setup->sample run Run Test for 30 Minutes sample->run withdraw Withdraw 5 mL Sample run->withdraw filter Filter Sample (0.45 µm) withdraw->filter analyze Analyze Sample (UV at 313 nm or HPLC) filter->analyze criteria Evaluate Acceptance Criteria (Q=80% at 30 min) analyze->criteria

Protocol 2: Alternative Method for Specialized Studies

For studies requiring smaller medium volumes, such as drug-interaction experiments, the following validated method can be employed [3].

  • Medium Volume: Use 100 mL of acetate buffer, pH 4.0.
  • Apparatus and Conditions: Use USP Apparatus II (Paddle) at 37 °C and 50 rpm.
  • Sampling and Analysis: Follow the same sampling, filtration, and analytical procedures outlined in Protocol 1.
Data Analysis and Acceptance Criteria

For each formulation, calculate the cumulative percentage of this compound released at the specified time point. The acceptance criteria for immediate-release tablets, as per USP, is that not less than 80% (Q) of the labeled amount of this compound should be dissolved within 30 minutes [1].

The table below summarizes the key parameters for the two dissolution methods:

Parameter Protocol 1: Standard USP Method [1] Protocol 2: Low Volume Method [3]
Apparatus USP II (Paddle) USP II (Paddle)
Medium Acetate buffer, pH 4.0 Acetate buffer, pH 4.0
Volume 750 mL 100 mL
Temperature 37 ± 0.5 °C 37 °C
Speed 50 rpm 50 rpm
Sampling Time 30 minutes As required by study design
Acceptance Criteria NLT 80% in 30 minutes Not specified (for research use)
Analysis UV-Vis (313 nm) or HPLC UV-Vis or HPLC

Important Considerations for Researchers

  • Formulation Impact: The choice of excipients and the manufacturing process can significantly affect dissolution. Studies show that batch-to-batch variability in the raw material's particle size can influence compaction and drug release [2]. Furthermore, extended-release formulations based on hydrophilic polymers like HPMC or PEO require a different, longer dissolution test to characterize the release profile, which can last up to 12 hours or more [4].
  • Stability and Photodegradation: this compound is susceptible to photodegradation [4]. It is recommended to protect samples from light during analysis and storage. Film-coating of tablets is an effective strategy to prevent photodegradation in finished products [4].
  • Quality Surveillance: Recent studies on marketed this compound tablets indicate that while most brands comply with pharmacopeial standards for weight, hardness, and assay, a significant number (2 out of 9 in one study) may fail the dissolution test [1]. This highlights the critical importance of rigorous in-house dissolution testing during formulation development and quality control.

References

Comprehensive Application Notes and Protocols: Development of Norfloxacin Gastroretentive Floating Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gastroretentive Floating Drug Delivery Systems (GRFDDS)

Gastroretentive floating drug delivery systems (GRFDDS) represent an advanced pharmaceutical approach designed to prolong gastric residence time, thereby enhancing the bioavailability of drugs with specific absorption windows in the upper gastrointestinal tract. These systems are particularly valuable for medications that exhibit poor colonic absorption, are unstable in intestinal fluids, or have solubility limitations at neutral to alkaline pH levels. The fundamental principle behind GRFDDS involves maintaining the dosage form in the stomach for extended periods, typically from 3 to 6 hours or more, allowing for sustained drug release and improved therapeutic outcomes. Floating systems achieve this through buoyancy mechanisms, often incorporating gas-generating agents that cause the formulation to float on gastric contents, preventing premature gastric emptying and ensuring the drug is released in the region of optimal absorption.

The development of GRFDDS for norfloxacin addresses significant pharmacokinetic limitations associated with conventional immediate-release formulations. With approximately 70% of an oral dose remaining unabsorbed, there is a compelling therapeutic and economic rationale for developing more efficient delivery systems. Additionally, the twice-daily dosing regimen required for conventional this compound formulations often leads to poor patient compliance, which can contribute to the development of bacterial resistance. By maintaining consistent plasma levels through sustained release and exploiting the drug's better absorption characteristics in the stomach, GRFDDS can potentially enhance clinical efficacy while simplifying dosing schedules.

This compound Properties and Rationale for GRFDDS

Key Pharmaceutical Characteristics of this compound

This compound is a broad-spectrum fluoroquinolone antibiotic with specific physicochemical and pharmacokinetic properties that make it an ideal candidate for gastroretentive floating delivery systems. The table below summarizes the critical characteristics that justify this approach:

Table 1: this compound properties supporting GRFDDS development

Property Characteristics Implications for GRFDDS
Bioavailability 30-40% [1] [2] Significant opportunity for improvement through enhanced gastric retention
Plasma Half-life 3-4 hours [1] [3] Requires multiple daily dosing; ideal for sustained-release formulation
Absorption Window Primarily in stomach and upper GI tract [1] [4] Benefits from prolonged gastric residence time
Solubility Profile pH-dependent; better solubility at acidic pH [1] [3] Enhanced dissolution in gastric environment
Therapeutic Dose 400 mg twice daily [1] [3] High dose frequency supports need for sustained delivery
Scientific Rationale for GRFDDS Development

The development of gastroretentive formulations for this compound is supported by several pharmacokinetic and biopharmaceutical considerations. This compound exhibits region-dependent absorption, with the stomach and upper small intestine serving as the primary sites for optimal drug absorption [1]. This characteristic creates an "absorption window" effect, whereby drug absorption significantly decreases in the lower gastrointestinal regions. Additionally, this compound demonstrates pH-dependent solubility, with substantially higher solubility in acidic environments (pH < 4) compared to neutral or alkaline conditions [3]. This property is attributed to the drug's amphoteric nature, containing both basic and acidic functional groups.

The short biological half-life (3-4 hours) of this compound necessitates multiple daily administrations to maintain therapeutic plasma concentrations [2]. This frequent dosing schedule often leads to suboptimal patient compliance, which not only compromises therapeutic outcomes but may also contribute to the development of bacterial resistance. Furthermore, the relatively low bioavailability (30-40%) of conventional this compound formulations indicates significant drug wastage, with approximately 60-70% of the administered dose not contributing to therapeutic effects [1] [2]. By developing a gastroretentive system that prolongs gastric residence time, formulators can address these limitations simultaneously—enhancing bioavailability, reducing dosing frequency, and potentially minimizing the development of resistance through more consistent drug delivery.

Formulation Strategies and Composition

Multiparticulate Pellet Systems

The development of this compound-loaded multiparticulate pellets represents a sophisticated approach to gastroretentive delivery. These systems typically employ extrusion-spheronization techniques to produce uniform spherical particles with optimal density and flow properties. The formulation strategy involves creating core pellets containing this compound, microcrystalline cellulose (MCC) as a spheronization aid, and polyvinylpyrrolidone K30 (PVP K30) as a binder [1]. The optimized composition of these core pellets is determined through statistical experimental designs, such as Box-Behnken designs, which systematically evaluate the effects of critical variables like MCC concentration, PVP K30 amount, and spheronization speed on pellet characteristics including aspect ratio and hardness.

The floating mechanism is incorporated by adding gas-generating agents (typically sodium bicarbonate) and release-retarding polymers (such as hydroxypropyl methylcellulose K15M) to the pellet composition. These are integrated in various ratios (1:1, 1:2, and 2:1 w/w) to achieve optimal floating and release characteristics [1]. The pellets are further coated with retardant polymers like Eudragit RL 100 using fluidized bed processors with bottom spray technology. Coating levels typically range from 5% to 15% w/w weight gain, with the optimal formulation (Batch B-22) demonstrating a floating lag time of less than 10 minutes and sustained drug release of 82.11% over 8 hours [1]. These multiparticulate systems offer advantages over single-unit formulations, including more predictable gastric emptying patterns and reduced risk of dose dumping.

Modular Assembly Technology

The Dome Matrix technology represents an innovative approach to gastroretentive drug delivery, utilizing assembled modules to create customized release systems. This technology employs specifically designed male and female modules with complementary concave bases that interlock to form void configurations when assembled [3]. These assemblies create inner empty spaces that provide buoyancy, enabling the system to float on gastric contents. The individual modules are typically composed of this compound combined with swellable polymers such as hydroxypropyl methylcellulose (HPMC K4M) or poly(ethylene oxide) (PEO N60K) at concentrations ranging from 20% to 30% w/w [3].

The modular approach offers exceptional formulation flexibility, allowing for the creation of systems with tailored drug release profiles by combining modules with different compositions or release characteristics. The void configurations formed by assembling male and female modules have demonstrated floating capabilities for up to 240 minutes in vitro, while individual modules typically do not float [3]. The drug release from these systems follows a prolonged linear pattern, particularly when formulated with poly(ethylene oxide), which provides more consistent release kinetics compared to HPMC-based formulations. This technology enables the development of sophisticated delivery systems that can be adapted to specific clinical needs by simply altering the module combinations or assembly configurations.

Matrix Tablet Systems

Matrix tablets represent the most widely utilized approach for developing gastroretentive floating formulations of this compound. These systems typically employ hydrophilic polymers such as HPMC K4M, HPMC K100M, xanthan gum, and natural polymers like guar gum or sodium CMC to create a gel structure that controls drug release [5] [6] [4]. The floating mechanism is achieved through the incorporation of effervescent components, typically sodium bicarbonate alone or in combination with citric acid, which generate carbon dioxide upon contact with gastric fluid.

The formulation strategy often involves the wet granulation technique, though direct compression may also be employed. The composition is optimized to achieve a balance between floating properties (lag time and duration) and drug release kinetics. Research has demonstrated that including citric acid as an acidifier (approximately 1.5% w/w) in the formulation creates an acidic microenvironment that enhances carbon dioxide generation and improves floating behavior, particularly in the fed state [2]. The optimal formulations typically contain polymer concentrations between 18%-30% w/w, with the best-performing formulation (F4c) containing 18% HPMC K4M and 1.5% citric acid, demonstrating a floating lag time of less than 1 minute and sustained drug release over 24 hours [2].

Table 2: Comparative analysis of this compound GRFDDS formulation strategies

Formulation Type Composition Manufacturing Process Floating Performance Release Profile
Multiparticulate Pellets MCC, PVP K30, NaHCO₃, HPMC K15M, Eudragit RL 100 coating Extrusion-spheronization, fluidized bed coating 70-90% float for 8 hours, lag time <10 min [1] 82.11% in 8 hours (optimized batch) [1]
Modular Systems HPMC K4M or PEO N60K (20-30%), magnesium stearate, talc Compression, module assembly Floats for 240 min (void configuration) [3] Prolonged linear release [3]
Matrix Tablets HPMC K4M/K100M, xanthan gum, NaHCO₃, citric acid, MCC Wet granulation or direct compression 24-hour floating duration, lag time 35-60 sec [2] [4] Sustained release over 24 hours [2] [4]

Experimental Protocols

Formulation Methods
4.1.1 Multiparticulate Pellet Preparation Protocol

The preparation of this compound floating pellets follows a systematic extrusion-spheronization process:

  • Step 1: Powder Blending - Accurately weigh this compound (400 mg dose equivalent) and microcrystalline cellulose (MCC) in the predetermined ratio based on experimental design. Transfer the powder mixture to a mortar and blend geometrically for 20 minutes to ensure uniform distribution [1].
  • Step 2: Wet Massing - Prepare a binding solution of 3% w/v polyvinylpyrrolidone K30 (PVP K30) in purified water. Gradually add the binding solution to the powder blend while continuously mixing until a coherent wet mass with appropriate consistency for extrusion is obtained. The optimal consistency is achieved when the mass holds together when squeezed but breaks easily under slight pressure.
  • Step 3: Extrusion - Transfer the wet mass to an extruder equipped with a screen with approximately 1.0 mm openings. Apply controlled pressure to pass the wet mass through the screen to form continuous extrudates of uniform diameter. The extrusion process should be monitored to prevent overheating of the material.
  • Step 4: Spheronization - Immediately transfer the extrudates to a spheronizer equipped with a cross-hatched plate. Spheronize at optimized speed (typically 800-1200 rpm) for 3-5 minutes to form spherical pellets. The optimal spheronization time is determined when the pellets achieve desired sphericity without excessive densification.
  • Step 5: Drying - Carefully collect the pellets and transfer to a hot air oven. Dry at 60°C for 12 hours (overnight) to achieve a residual moisture content of less than 3% [1].
  • Step 6: Floating Component Incorporation - For floating pellets, incorporate sodium bicarbonate and HPMC K15M in ratios of 1:1, 1:2, or 2:1 w/w during the initial powder blending step [1].
  • Step 7: Coating - For coated pellets, prepare a coating solution of Eudragit RL 100 in isopropyl alcohol (5-15% w/w solids content). Load the pellets into a fluidized bed processor with bottom spray configuration and apply the coating solution under optimized conditions: batch size 7.5 g, inlet temperature 40°C, product temperature 35°C, air flow 0.8-1.0 bar, spray pressure 0.5-0.9 bar, and spray rate 0.130 g/min. Finally, dry the coated pellets at 40°C for 15 minutes [1].
4.1.2 Matrix Tablet Preparation Protocol

The preparation of this compound floating matrix tablets utilizes the wet granulation technique:

  • Step 1: Powder Mixing - Accurately weigh this compound (400 mg), polymer (HPMC K100M, xanthan gum, or guar gum), sodium bicarbonate, citric acid (if used), and microcrystalline cellulose. Pass all ingredients through a 0.425 mm sieve to ensure uniform particle size. Mix the powders geometrically in a polyethylene bag for 10-15 minutes until a homogeneous blend is achieved [4].
  • Step 2: Granulation - Prepare a binder solution of 5% w/v PVP K30 in purified water or isopropyl alcohol. Gradually add the binder solution to the powder blend while mixing in a mortar or high-shear mixer until a damp mass suitable for granulation is formed. The optimal endpoint is reached when the mass forms a ball that breaks easily under moderate pressure.
  • Step 3: Wet Screening - Pass the damp mass through a sieve with 1.0-1.5 mm openings to form uniform granules. Use a gentle pressing motion to facilitate the process without excessive deformation of the granules.
  • Step 4: Drying - Spread the wet granules evenly on trays and dry in a hot air oven at 50°C for 2-3 hours until the moisture content reaches 2-3%. Alternatively, use a fluidized bed dryer with inlet temperature of 50°C for 20-30 minutes.
  • Step 5: Dry Screening - Pass the dried granules through a 0.8-1.0 mm sieve to break any aggregates and ensure uniform granule size.
  • Step 6: Lubrication - Weigh magnesium stearate (1% w/w) and talc (2% w/w) and pass through a 0.5 mm sieve. Add to the dried granules and mix gently for 2-3 minutes to ensure uniform distribution without excessive shear that could compromise flow properties.
  • Step 7: Compression - Compress the final blend into tablets using a rotary tablet press equipped with round, flat-faced or concave punches of appropriate diameter (typically 10-12 mm) to achieve the target hardness of 5-7 kg/cm² [4]. The compression force should be optimized to achieve tablets with adequate mechanical strength while maintaining appropriate porosity for floating.
Evaluation Methods
4.2.1 Pre-compression Parameters
  • Bulk Density - Accurately weigh 10 g of powder blend (W) and carefully transfer to a 25 mL graduated cylinder. Level the powder without compacting and record the volume (V₀). Calculate the bulk density as W/V₀ [4].
  • Tapped Density - Using the same powder sample from the bulk density test, subject the cylinder to a standardized tapping process (100 taps from a height of 1 inch) using a jolting volumeter. Record the final volume (Vf). Calculate the tapped density as W/Vf [4].
  • Compressibility Index (Carr's Index) - Calculate using the formula: (Tapped Density - Bulk Density) / Tapped Density × 100. Values below 15% indicate excellent flow properties, while values above 25% indicate poor flowability [1] [4].
  • Hausner's Ratio - Calculate as the ratio of tapped density to bulk density. Values less than 1.25 indicate good flow properties [1].
  • Angle of Repose - Carefully pour the powder blend through a funnel fixed at a height of 2.5 cm above a flat surface. Measure the height (h) and radius (r) of the formed powder cone. Calculate the angle of repose as tan⁻¹(h/r). Values between 25-30° indicate excellent flow properties [1] [4].
4.2.2 Post-compression Parameters
  • Thickness and Diameter - Randomly select five tablets from each batch. Measure the thickness and diameter of individual tablets using a vernier caliper or digital micrometer. Record the mean values and standard deviation [4].
  • Hardness - Randomly select five tablets from each batch. Determine the crushing strength using a Monsanto hardness tester or equivalent. Position each tablet vertically and apply force until the tablet fractures. Record the mean hardness value in kg/cm² [4].
  • Friability - Weigh 10 tablets collectively (initial weight, W₁). Place them in the drum of a Roche friabilator and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, remove any dust, and reweigh (final weight, W₂). Calculate the percentage friability as (W₁ - W₂) / W₁ × 100. The compendial limit is less than 1% [4].
  • Weight Variation - Randomly select 20 tablets from each batch and individually weigh them. Calculate the average weight and determine the percentage deviation of individual tablets from the average. The batch complies with pharmacopeial standards if not more than two tablets deviate from the average weight by more than 5% and no tablet differs by more than 10% [4].
  • Drug Content - Randomly select and powder five tablets. Weigh accurately a quantity of powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes with occasional shaking. Make up to volume with 0.1 N HCl and filter. Dilute the filtrate appropriately and measure the absorbance at 273 nm using a UV-Visible spectrophotometer. Calculate the drug content using a pre-established calibration curve [1] [4].
4.2.3 Floating Behavior Studies
  • Floating Lag Time - Place 900 mL of 0.1 N HCl maintained at 37±0.5°C in a dissolution vessel. Carefully place a single tablet or pellet on the surface of the medium. Record the time required for the dosage form to rise to the surface and float as the floating lag time [1] [4].
  • Total Floating Duration - Using the same setup, observe and record the time for which the dosage form continuously floats on the surface of the dissolution medium. The test is continued until the dosage form sinks or disintegrates [2].
  • In Vitro Buoyancy Studies - For multiparticulate systems, place a representative sample of pellets (equivalent to 400 mg this compound) in 900 mL of 0.1 N HCl at 37±0.5°C. After 10 minutes, observe and record the percentage of pellets floating on the surface. Continue observations at regular intervals up to 8 hours [1].
4.2.4 In Vitro Drug Release Studies
  • Apparatus - Use USP Dissolution Apparatus I (basket apparatus) or Apparatus II (paddle apparatus) based on formulation characteristics [1] [4].
  • Dissolution Medium - 900 mL of 0.1 N HCl, maintained at 37±0.5°C [1].
  • Rotation Speed - 50 rpm for pellets, 50-75 rpm for tablets based on formulation characteristics [1] [4].
  • Sampling Times - Withdraw samples (5-10 mL) at predetermined time intervals: 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 hours for pellets; up to 24 hours for matrix tablets [1] [2].
  • Sample Analysis - Filter the withdrawn samples through a 0.45 μm membrane filter. Dilute appropriately with dissolution medium and measure the absorbance at 273 nm using a UV-Visible spectrophotometer. Calculate the cumulative percentage drug released using a pre-established calibration curve [1].
  • Sink Condition Maintenance - After each sampling, replace with an equal volume of fresh dissolution medium maintained at 37±0.5°C to maintain constant volume and sink conditions [1].
Optimization Protocols
4.3.1 Statistical Optimization Using Box-Behnken Design

For systematic formulation optimization, a 3-level, 3-factor, 17-run Box-Behnken design is recommended:

  • Independent Variables - Select critical formulation parameters: X₁ = amount of MCC (microcrystalline cellulose), X₂ = amount of PVP K30, and X₃ = spheronization speed [1].
  • Dependent Variables - Identify critical quality attributes: Y₁ = aspect ratio (to predict sphericity) and Y₂ = hardness [1].
  • Experimental Runs - Generate 17 experimental runs with different combinations of independent variables using Design-Expert software or equivalent.
  • Data Analysis - Conduct multiple regression analysis, analysis of variance (ANOVA), and generate response surface plots to understand the relationship between independent and dependent variables.
  • Optimization - Use numerical optimization techniques and desirability functions to identify the optimal factor levels that produce pellets with desired characteristics [1].

Results, Data Analysis, and Characterization

Performance of Optimized Formulations

The evaluation of this compound GRFDDS reveals critical insights into the performance characteristics of different formulation approaches. For multiparticulate systems, the optimized batch (B-22) demonstrated excellent floating behavior with a lag time of less than 10 minutes and sustained drug release of 82.11% over 8 hours [1]. The coating level of Eudragit RL 100 significantly influenced release kinetics, with higher coating levels (15% w/w) resulting in slower release rates. All pellet batches exhibited excellent flow properties with angle of repose values between 25.5±0.49° to 28.02±0.30°, Carr's index values of 5-15%, and Hausner's ratio values of 1.05±0.3 to 1.14±0.3 [1].

Matrix tablet formulations showed equally promising results, with optimized formulations exhibiting floating lag times as short as 35 seconds and total floating durations exceeding 24 hours [2] [4]. The drug release from these systems followed sustained release patterns, with the best formulations (F3 and F5) providing controlled release over 12-24 hours while maintaining buoyancy [4]. The inclusion of citric acid as an acidifier at 1.5% concentration in formulation F4c significantly enhanced floating behavior and resulted in a 16.27% increase in bioavailability compared to conventional marketed tablets (Norbid) [2].

In Vitro-In Vivo Correlation

Radiographic studies conducted on human volunteers provided compelling evidence for the gastroretentive capability of these systems. The optimized matrix tablet formulation (F4c) remained in the stomach for 205±8.4 minutes in fasting human volunteers, significantly longer than conventional immediate-release tablets [2]. Similarly, other floating tablet formulations demonstrated gastric retention times of 180±30 minutes [6]. These extended retention times directly correlated with enhanced bioavailability, confirming the fundamental premise that prolonged gastric residence improves this compound absorption.

The in vivo performance of the developed floating tablets in a two-way crossover study with eight healthy male volunteers demonstrated significant pharmacokinetic advantages over conventional tablets. The optimized formulation showed superior bioavailability with an increase of 16.27% compared to marketed Norbid tablets [2]. This enhancement is attributed to the prolonged gastric retention and sustained release profile, which maintains drug concentration within the therapeutic window for extended periods while exploiting this compound's optimal absorption in the stomach and upper gastrointestinal regions.

Visualization of Formulation Development Workflow

The following diagram illustrates the comprehensive development process for this compound GRFDDS, integrating formulation strategies, evaluation methods, and optimization approaches:

G Start This compound GRFDDS Development PF1 Drug Characterization (Solubility, Melting Point) Start->PF1 PF2 Excipient Compatibility (FTIR, DSC) Start->PF2 PF3 Pre-compression Parameters (Angle of Repose, Density) Start->PF3 F1 Multiparticulate Pellets (Extrusion-Spheronization) PF1->F1 F2 Matrix Tablets (Wet Granulation) PF2->F2 F3 Modular Systems (Dome Matrix Technology) PF3->F3 E1 Physical Characterization (Hardness, Friability) F1->E1 E4 Drug Content Uniformity F1->E4 E2 Floating Behavior (Lag Time, Duration) F2->E2 F2->E4 E3 In Vitro Release (Dissolution Profile) F3->E3 F3->E4 O1 Experimental Design (Box-Behnken) E1->O1 E2->O1 O2 In Vivo Studies (Gastric Retention, Bioavailability) E3->O2 E4->O2 O3 Stability Studies (ICH Guidelines) O1->O3 O2->O3 End Final GRFDDS Product O3->End Optimized Formulation

Figure 1: Comprehensive workflow for the development of this compound gastroretentive floating drug delivery systems

Mechanism of Drug Release and Pathway

The drug release from this compound GRFDDS follows complex mechanisms involving simultaneous processes of hydration, gel formation, gas generation, and drug diffusion. The following diagram illustrates the sequential events and release pathways:

G Start This compound GRFDDS in Gastric Environment A1 Hydration of Polymer Matrix Start->A1 A2 Gas Generation (CO₂ Production) Start->A2 A3 Buoyancy Achievement A1->A3 A2->A3 B1 Gel Layer Formation on Surface A3->B1 B2 Continuous Gas Generation A3->B2 B3 Sustained Buoyancy Maintenance B1->B3 B2->B3 C1 Drug Dissolution in Acidic Medium B3->C1 C2 Diffusion Through Gel Layer B3->C2 C3 Polymer Erosion & Relaxation B3->C3 C4 Non-Fickian Transport C1->C4 C2->C4 C3->C4 D1 Enhanced Absorption in Stomach C4->D1 D2 Sustained Plasma Concentrations D1->D2 D3 Improved Antibacterial Efficacy D2->D3 End Improved Therapeutic Outcomes & Reduced Dosing Frequency D3->End

Figure 2: Drug release mechanisms and therapeutic pathway for this compound GRFDDS

The drug release mechanism from this compound GRFDDS primarily involves Non-Fickian diffusion, indicating that both water diffusion and polymer rearrangement play essential roles in controlling drug release [6]. When the dosage form comes in contact with gastric fluid, the following sequential processes occur:

  • Hydration Phase: The polymer components (HPMC, guar gum, xanthan gum) rapidly hydrate to form a gel barrier on the surface of the dosage form.
  • Gas Generation: Simultaneously, the effervescent components (sodium bicarbonate with or without citric acid) react with gastric acid to produce carbon dioxide bubbles.
  • Buoyancy Achievement: The entrapped CO₂ bubbles reduce the density of the system below that of gastric fluid (1.004 g/mL), enabling floatation.
  • Sustained Release: The drug dissolves in the gastric fluid and diffuses through the gel layer, while continuous polymer hydration maintains the controlled release profile.
  • Matrix Erosion: As the outer gel layer gradually erodes, the drug continues to be released in a controlled manner, maintaining therapeutic concentrations.

This combination of mechanisms ensures that this compound is released gradually while the system remains buoyant on gastric contents, maximizing absorption in the region of optimal bioavailability.

Conclusion and Future Perspectives

The development of gastroretentive floating drug delivery systems for this compound represents a significant advancement in enhancing the therapeutic efficacy of this important antibacterial agent. Through various formulation strategies including multiparticulate pellets, matrix tablets, and modular systems, researchers have successfully addressed the key limitations of conventional this compound formulations, particularly the low bioavailability and frequent dosing requirements. The optimized formulations demonstrate excellent floating characteristics with lag times as short as 35 seconds and total floating durations exceeding 24 hours, coupled with sustained drug release profiles that maintain therapeutic concentrations for extended periods.

The in vivo validation of these systems confirms their clinical relevance, with radiographic studies demonstrating prolonged gastric retention times of 180-205 minutes and bioavailability studies showing 16.27% enhancement compared to conventional tablets [6] [2]. These improvements have significant implications for clinical practice, potentially enabling once-daily dosing regimens that enhance patient compliance and reduce the development of bacterial resistance. Future research directions should focus on scaling up the manufacturing processes, conducting full-scale clinical trials, exploring combination therapies with other antibiotics, and developing intelligent systems that can respond to physiological stimuli for even more precise drug delivery.

References

Comprehensive Application Notes and Protocols for Norfloxacin Adsorption from Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Norfloxacin (NOR), a broad-spectrum fluoroquinolone antibiotic, has been widely detected in aquatic environments due to its extensive use in human medicine and veterinary practices. The environmental persistence of NOR and its potential to promote antibiotic resistance have made its removal from water systems a critical research priority [1]. Among various remediation technologies, adsorption has emerged as a promising approach due to its cost-effectiveness, operational simplicity, and high removal efficiency across a wide range of contaminant concentrations [2] [1]. These Application Notes and Protocols consolidate the most recent advances in NOR adsorption research, providing detailed methodologies and performance data for various adsorbents to facilitate implementation by researchers and water treatment professionals.

Adsorbents and Performance Summary

Recent research has investigated diverse adsorbent materials for NOR removal, ranging from biochar-based materials to advanced composites. The table below summarizes the performance characteristics of prominent adsorbents documented in recent literature:

Table 1: Comparison of this compound Adsorption Performance by Various Adsorbents

Adsorbent Material Max Adsorption Capacity (mg/g) Optimal pH Equilibrium Time (min) Removal Efficiency Key References
Graphene Oxide/MOF composite 1114.8 Not specified Not specified Not specified [1] [3]
MgO/Chitosan/GO composite 1000.0 Not specified Not specified Not specified [1] [3]
Chitosan-coated Fe-Cu CNS alginate-CMC beads 355.0 6.0 300 86% [2]
Graphene Oxide 374.9 Not specified 30 94.8% [4]
Bamboo Biochar (45°C) 105.2 6.0 240 99.7% [5]
N-doped Cu/Al@Biochar 96.0 6.0 60 82% [6]
Amorphous TiO₂-modified Biochar 78.1 6.0 Not specified Not specified [7]
Cassava Dreg Biochar (750°C) 65.3* Not specified Not specified Not specified [8]
Activated Carbon from Cupuaçu Bark 5.7* 5.0 Not specified Not specified [9]

Note: Values marked with * represent experimental values at specific conditions rather than maximum Langmuir capacities.

The operational conditions significantly influence adsorption performance. The following table summarizes the optimal parameter ranges for efficient NOR removal:

Table 2: Optimal Operational Parameters for this compound Adsorption

Parameter Optimal Range Impact on Adsorption
Solution pH 5.0-8.0 Affects NOR speciation and adsorbent surface charge; maximal around pH 6
Adsorbent Dosage 0.15-2.0 g/L Higher dosage increases removal efficiency but decreases capacity
Contact Time 30-300 min Varies with adsorbent porosity and diffusion mechanisms
Initial NOR Concentration 10-300 mg/L Higher concentrations drive adsorption capacity until saturation
Temperature 25-45°C Generally endothermic process; higher temperatures increase capacity

Experimental Protocols

Adsorbent Preparation Protocols
3.1.1 Chitosan-Coated Fe-Cu CNS Alginate-CMC Beads

This composite adsorbent combines the advantages of biopolymers (chitosan, alginate, CMC) with metal-clay nanocomposites for enhanced NOR removal [2].

  • Materials Required: Chitosan (deacetylation ≥75%), sodium alginate, carboxymethyl cellulose (CMC), montmorillonite, ferric chloride hexahydrate, cupric chloride dihydrate, anhydrous calcium chloride, this compound standard, distilled deionized water
  • Procedure:
    • Clay Nanosheet (CNS) Preparation: Suspend montmorillonite in deionized water and subject to ultrasonication for exfoliation to create CNS with enhanced surface area [2].
    • Fe/Cu Nanocomposite Synthesis: Disperse bimetallic Fe-Cu nanoparticles onto CNS surfaces using in-situ reduction technique with ferric chloride and cupric chloride precursors [2].
    • Biopolymer Solution Preparation: Dissolve sodium alginate (2% w/v) and CMC (1% w/v) in deionized water with constant stirring at 40°C until complete dissolution.
    • Composite Formation: Homogeneously mix the Fe-Cu CNS nanocomposite into the alginate-CMC solution at 1:3 mass ratio.
    • Bead Formation: Extrude the composite mixture dropwise using a syringe pump into a 2% calcium chloride solution under gentle stirring to form hydrogel beads via cross-linking.
    • Chitosan Coating: Immerse the formed beads in 1% chitosan solution (in 1% acetic acid) for 2 hours to apply a surface coating.
    • Final Processing: Retrieve the coated beads, wash with deionized water, and dry at 50°C for 24 hours before storage in airtight containers.
3.1.2 Graphene Oxide Synthesis via Modified Hummers Method

Graphene oxide (GO) exhibits exceptional adsorption properties due to its high surface area and abundant oxygen-containing functional groups [10] [4].

  • Materials Required: Graphite powder, concentrated sulfuric acid, sodium nitrate, potassium permanganate, hydrogen peroxide, hydrochloric acid
  • Procedure:
    • Oxidation Setup: Place 1g graphite powder in a reaction flask immersed in an ice bath. Slowly add 23mL concentrated sulfuric acid with continuous stirring maintaining temperature below 5°C [10].
    • Oxidizing Agent Addition: Gradually add 0.5g sodium nitrate followed by slow addition of 3g potassium permanganate over 1 hour while keeping temperature below 10°C.
    • Reaction Progression: Remove the ice bath and continue stirring at 35°C for 4 hours until the mixture thickens.
    • Dilution and Termination: Slowly add 46mL deionized water to the mixture, which will cause effervescence and temperature increase to approximately 98°C. Maintain this temperature for 15 minutes.
    • Final Processing: Further dilute with 140mL warm deionized water and treat with 3% hydrogen peroxide until gas evolution ceases. Wash the resulting yellow-brown product repeatedly with 10% HCl solution and then with deionized water until pH 5-6 is achieved.
    • Drying: Dry the purified GO slurry at 60°C for 24 hours or freeze-dry to obtain powdered GO.
3.1.3 Biochar from Waste Biomass

Biochar derived from various waste materials offers a sustainable adsorption solution. The protocol below can be adapted for different biomass precursors including bamboo chopsticks, cassava dregs, or cupuaçu bark [9] [5] [8].

  • Materials Required: Biomass (e.g., disposable bamboo chopsticks, cassava dregs, agricultural waste), muffle furnace or tube furnace, nitrogen gas for inert atmosphere
  • Procedure:
    • Biomass Preparation: Wash biomass thoroughly with water to remove impurities, dry at 80°C for 24 hours, and grind to pass through a 60-mesh sieve [5] [8].
    • Pyrolysis: Transfer 10g of dried biomass to a crucible and pyrolyze in a muffle furnace under limited oxygen conditions. Ramp temperature at 5°C/min to the target temperature (typically 500-750°C based on desired properties) and maintain for 2 hours [5] [8].
    • Cooling and Processing: Allow the biochar to cool naturally to room temperature in the sealed furnace. Grind the resulting biochar to pass through a 100-mesh sieve for consistent particle size [5].
    • Storage: Store in airtight containers until use to prevent moisture absorption.
Batch Adsorption Experiments

Standardized batch experiments enable systematic evaluation of NOR adsorption under controlled conditions [2] [5].

  • Materials Required: NOR stock solution, adsorbent, pH meter, orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC
  • Procedure:
    • NOR Stock Solution: Prepare 100-200 mg/L NOR stock solution in deionized water. Dilute to desired concentrations (typically 10-300 mg/L) for experimental use [5].
    • pH Adjustment: Adjust solution pH using 0.1M NaOH or 0.1M HCl to the desired value (typically pH 6.0 for NOR) [2] [5].
    • Adsorption Tests: Add predetermined adsorbent mass (0.15-2.0 g/L) to 20-50mL NOR solution in polyethylene centrifuge tubes [2] [5].
    • Equilibration: Agitate tubes in an orbital shaker at 150 rpm at constant temperature (25°C) for specified contact time (30-300 min) [5].
    • Separation: Centrifuge samples at 5000 rpm for 10 minutes to separate adsorbent from solution.
    • Analysis: Measure supernatant NOR concentration using UV-Vis spectrophotometry at λmax = 278 nm or HPLC with appropriate calibration standards [1].
Analytical Methods and Calculations
  • Adsorption Capacity Calculation: qₑ = (C₀ - Cₑ) × V / m where qₑ is adsorption capacity (mg/g), C₀ and Cₑ are initial and equilibrium NOR concentrations (mg/L), V is solution volume (L), and m is adsorbent mass (g) [5].

  • Removal Efficiency Calculation: Removal (%) = (C₀ - Cₑ) / C₀ × 100

  • Kinetic and Isotherm Modeling:

    • Fit experimental data to pseudo-first-order, pseudo-second-order, and intraparticle diffusion models for kinetics [6] [8].
    • Analyze equilibrium data using Langmuir and Freundlich isotherm models [2] [7] [1].

Adsorption Mechanisms and Process Workflow

The removal of NOR from aqueous solutions involves multiple simultaneous mechanisms that vary with adsorbent characteristics and solution conditions. The primary mechanisms include:

  • Electrostatic Interactions: NOR exists as cations, zwitterions, or anions depending on solution pH, interacting with charged adsorbent surfaces. Optimal around pH 6 where NOR is zwitterionic [2] [5].

  • π-π Interactions: Electron donor-acceptor interactions between NOR's aromatic rings and adsorbent graphitic domains [2] [1] [8].

  • Hydrogen Bonding: NOR's carboxyl and carbonyl groups form H-bonds with oxygen-containing functional groups on adsorbents [2] [6] [8].

  • Pore Diffusion: Physical entrapment within adsorbent porous structures, particularly significant in high-surface-area materials [1].

The following workflow diagram illustrates the comprehensive NOR adsorption process from adsorbent preparation to mechanism analysis:

norfloxacin_adsorption Start Start: Biomass/Precursor A1 Adsorbent Preparation (Pyrolysis/Synthesis) Start->A1 A2 Characterization (BET, FTIR, XRD, SEM) A1->A2 B1 Batch Experiments (pH, dosage, time studies) A2->B1 B2 Adsorption Kinetics & Isotherm Analysis B1->B2 C1 Mechanism Investigation (FTIR, XRD, MS) B2->C1 C2 Performance Evaluation (Capacity, Efficiency) C1->C2 D1 Toxicity Assessment (Algal bioassays) C2->D1 End Application Assessment D1->End D2 Reusability Studies (Desorption cycles) D2->D1

Figure 1: Experimental Workflow for this compound Adsorption Studies

Application Considerations

Reusability and Regeneration

Most advanced adsorbents demonstrate satisfactory reusability with proper regeneration protocols:

  • N-doped Cu/Al@Biochar maintained ~90% removal after 5 cycles with minimal efficiency decrease (9-11% reduction) [6].
  • Graphene oxide exhibited minimal efficiency reduction after 5 adsorption/desorption cycles [10].
  • Alkaline regeneration using 0.1M NaOH effectively desorbs NOR from most adsorbents, though efficiency may decline significantly after multiple cycles (e.g., cupuaçu-activated carbon dropped below 50% after 2 cycles) [9].
Toxicity Reduction

Adsorption treatment significantly reduces NOR's ecological impact:

  • Chitosan-coated beads demonstrated substantial reduction in toxicity to Scenedesmus sp. algae after treatment [2].
  • Graphene oxide promotes simultaneous adsorption and degradation of NOR through hydroxyl radical formation, potentially reducing overall antibiotic activity [4].
Implementation Guidelines

For practical implementation:

  • Adsorbent Selection: Choose based on water matrix, required treatment capacity, and available resources
  • pH Control: Maintain optimal pH 5-8 depending on specific adsorbent
  • Contact Time: Ensure sufficient residence time (typically 1-4 hours) for equilibrium
  • Scaling Considerations: Fixed-bed or continuous flow systems may be more practical for large-scale applications

Conclusion

Adsorption technology offers a viable solution for this compound removal from aqueous environments, with materials ranging from low-cost biochars to high-performance composites. The selection of appropriate adsorbents and optimization of operational parameters are crucial for achieving efficient NOR removal. Future research should focus on scaling up promising materials, enhancing regeneration efficiency, and conducting comprehensive lifecycle assessments to evaluate environmental and economic sustainability. The protocols provided herein serve as a comprehensive foundation for researchers and practitioners aiming to implement NOR adsorption strategies in water treatment applications.

References

Comprehensive Application Notes and Protocols for Photocatalytic Degradation of Norfloxacin in Wastewater Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The pervasive contamination of water resources by antibiotic compounds has emerged as a critical environmental challenge worldwide. Norfloxacin (NFX), a second-generation fluoroquinolone antibiotic, is particularly concerning due to its persistent nature and low biodegradability in conventional wastewater treatment systems. Approximately 75% of administered NFX is excreted in pharmacologically active form, leading to its widespread detection in groundwater, surface water, and even drinking water systems at concentrations that pose significant ecological and human health risks, including the development of antibiotic-resistant bacteria and toxic effects on aquatic organisms. [1]

Photocatalytic degradation has gained substantial attention as an advanced oxidation process that can effectively address this environmental challenge. This technology utilizes semiconductor materials activated by light energy to generate highly reactive oxygen species that can mineralize refractory organic pollutants like NFX into harmless end products such as CO₂ and H₂O. Recent advances in photocatalyst design, particularly the development of heterojunction structures and carbon-doped nanomaterials, have significantly improved degradation efficiency under visible light, making this approach both economically viable and environmentally sustainable. [1] [2]

These application notes provide comprehensive experimental protocols and performance data for the most effective NFX photocatalytic degradation systems reported in recent literature, offering researchers and wastewater treatment professionals practical guidance for implementing this promising technology.

Performance Summary of Photocatalysts for this compound Degradation

Recent research has developed numerous advanced photocatalysts with exceptional efficiency for NFX degradation. The table below summarizes the performance characteristics of the most effective systems:

Table 1: Performance Comparison of Photocatalysts for this compound Degradation

Photocatalyst Light Source Time (min) Degradation Efficiency Optimal Conditions Key Advantages
Ag₂WO₄/NiO/MoO₃/NC Visible 30 99.6% pH 7, 0.8 g/L catalyst Rapid degradation, excellent recyclability
Bi₂O₃/BN/Co₃O₄ Visible 180 98% 5 wt% loading Good stability (88.4% after 5 cycles)
Bi₂Sn₂O₇/PDIH Visible 90 98.7% pH neutral Z-scheme mechanism, high redox capacity
ZnO/BiOCl Simulated sunlight 150 94.4% 1:2 molar ratio S-scheme heterojunction, enhanced charge separation
C-TiO₂ (n-hexane) Visible 150 81% pH 8 Simple synthesis, cost-effective
C-TiO₂ (benzene) Visible 150 74% pH 8 Visible light active
Magnetic MIPs UV (254 nm) 60 ~99% (after 7 cycles) - Selective recognition, magnetic separation

The degradation kinetics and operational parameters for these systems provide crucial insights for application design:

Table 2: Kinetic Parameters and Operational Characteristics

Photocatalyst Kinetic Model Rate Constant Reactive Species Contribution Optimal Catalyst Loading Initial NFX Concentration
C-TiO₂ Pseudo-2nd-order - - 0.5-1.5 g/L 5-20 mg/L
Bi₂O₃/BN/Co₃O₄ - - h⁺ ≈ •O₂⁻ > •OH 5 wt% composite 10 mg/L
ZnO/BiOCl Pseudo-1st-order - ·OH > h⁺ > ·O₂⁻ 1 g/L 10 mg/L
Ag₂WO₄/NiO/MoO₃/NC - - •OH and •O₂⁻ 0.8 g/L -
Magnetic MIPs - Reduced by 40.3% (tap water), 66.4% (surface water) - 0.4 g/L 2 mg/L

Experimental Protocols

Catalyst Synthesis Protocols
3.1.1 Carbon-Doped TiO₂ Synthesis (Sol-Gel Method)
  • Materials: Titanium tetrachloride (TiCl₄, 99%), n-hexane or benzene (carbon precursors), ethanol (C₂H₅OH, 99%), deionized water. [1]

  • Procedure:

    • Add 300 mL ethanol to a 500 mL conical flask under constant magnetic stirring.
    • Slowly add 0.2 mol ice-cold TiCl₄ dropwise using a dropping funnel (CAUTION: highly exothermic reaction).
    • Continue stirring for 80 minutes until a transparent yellowish sol forms.
    • Add 40 mL n-hexane (for nC-TiO₂) or 35 mL benzene (for bC-TiO₂) to the sol.
    • Stir for 20 hours at room temperature until the sol becomes colorless.
    • Heat at 100°C for 5 hours to form yellowish gel.
    • Dry the gel in an oven and grind into fine powder using mortar and pestle.
    • Calcinate at 500°C for 5 hours in a muffle furnace.
    • Wash the resulting yellowish powder with distilled water and dry to remove moisture.
    • Store in airtight containers protected from light.
  • Characterization: The synthesized catalysts should be characterized by XRD to confirm anatase phase with crystallite size of 11-17 nm, SEM for spherical morphology analysis, and EDX for elemental composition confirmation. [1]

3.1.2 Bi₂O₃/BN/Co₃O₄ Ternary Composite Synthesis (Impregnation Method)
  • Materials: Bi₂O₃ powder, boron nitride (BN), cobalt nitrate (Co(NO₃)₂·6H₂O), deionized water. [3]

  • Procedure:

    • Disperse 1 g BN in 100 mL deionized water by sonication for 30 minutes.
    • Add stoichiometric amounts of Bi₂O₃ and cobalt nitrate precursor (to achieve 5 wt% loading).
    • Stir the mixture vigorously at 80°C for 6 hours to ensure uniform impregnation.
    • Filter the resulting suspension and wash with deionized water.
    • Dry at 100°C for 12 hours.
    • Calcinate at 400°C for 3 hours in air atmosphere.
  • Characterization: Confirm successful composite formation using XRD, FTIR, XPS, SEM, HRTEM, and UV-vis DRS. [3]

3.1.3 ZnO/BiOCl S-Scheme Heterojunction Synthesis (Hydrothermal-Hydrolysis Combined Method)
  • ZnO Synthesis:

    • Dissolve 0.38 g Zn(NO₃)₂·6H₂O in 9.4 mL hydrazine hydrate (85%) to form mixture A.
    • Add mixture A to 60 mL of 0.25 mol/L NaOH solution with constant stirring for 60 minutes.
    • Transfer the homogeneous suspension to a Teflon-lined autoclave and heat at 90°C for 5 hours.
    • Collect white ZnO powder by filtration, washing, and drying at 100°C for 12 hours. [4]
  • BiOCl Synthesis:

    • Add 4 mmol Bi(NO₃)₃·5H₂O to 100 mL of 0.5 mol/L acetic acid solution with stirring for 30 minutes.
    • Prepare separate solution of 4 mmol KCl in 60 mL deionized water.
    • Add KCl solution dropwise to the Bi(NO₃)₃ solution under constant stirring.
    • Transfer to Teflon-lined autoclave and maintain at 160°C for 12 hours.
    • Collect white BiOCl powder by centrifugation, washing, and drying at 100°C for 12 hours. [4]
  • ZnO/BiOCl Composite:

    • Dissolve 1.455 g Bi(NO₃)₃·5H₂O in 100 mL H₂O containing 5 mL acetic acid.
    • Add 0.122 g as-prepared ZnO and stir for 30 minutes until fully dispersed.
    • Quickly add 30 mL of 0.0125 mol/L KCl solution.
    • Stir for 30 minutes at room temperature then allow to stand for 3 hours.
    • Collect precipitate by filtration, wash with deionized water and ethanol, and dry at 100°C for 12 hours.
    • The optimal molar ratio is 1:2 (ZnO:BiOCl). [4]
Photocatalytic Degradation Experimental Protocol
  • Reagents Preparation:

    • Prepare this compound stock solution (100 mg/L) by dissolving 10 mg NFX in 100 mL deionized water.
    • Prepare working solutions (1-25 mg/L) by appropriate dilution of stock solution.
    • Adjust pH using NaOH or HCl solutions (0.1-1 M) as required. [1] [5]
  • Degradation Procedure:

    • Add 100 mL NFX solution (typical concentration 10 mg/L) to reaction vessel.
    • Add catalyst at optimal loading (0.4-1.5 g/L depending on catalyst type).
    • Conduct adsorption-desorption equilibrium in dark conditions with stirring for 30-60 minutes.
    • Turn on light source (visible: 300 W Xe lamp with 420 nm cutoff filter; UV: 10 W, 254 nm lamp).
    • Maintain constant stirring and temperature (25±2°C) throughout irradiation.
    • Collect samples (2-3 mL) at regular time intervals.
    • Separate catalyst immediately by filtration (0.45 μm membrane) or centrifugation before analysis. [1] [5] [4]
  • Parameter Optimization:

    • pH Effect: Test range 4-10, adjusting with NaOH or HCl.
    • Catalyst Loading: Evaluate 0.2-2.0 g/L to determine optimal dosage.
    • Initial Concentration: Test NFX concentrations from 1-25 mg/L.
    • Inorganic Ions: Evaluate effects of common anions (F⁻, SO₄²⁻, HCO₃⁻, NO₃⁻) at environmentally relevant concentrations (10-100 mg/L). [1]

Analytical Methods and Toxicity Assessment

Analytical Monitoring Techniques
  • This compound Quantification:

    • HPLC Conditions: C18 column (4.6 × 150 mm), mobile phase acetonitrile:phosphate buffer (pH 3.0) in 15:85 ratio, flow rate 1.0 mL/min, detection wavelength 278 nm, injection volume 20 μL. [5]
    • Conversion Calculation: Degradation efficiency = [(C₀ - Cₜ)/C₀] × 100%, where C₀ is initial concentration and Cₜ is concentration at time t.
  • Reactive Species Identification:

    • Radical Trapping Experiments:
      • Add 1 mM scavengers: isopropanol (•OH), EDTA-2Na (h⁺), p-benzoquinone (•O₂⁻), ammonium oxalate (h⁺).
      • Compare degradation efficiency with and without scavengers. [4]
    • Electron Spin Resonance (ESR):
      • Prepare catalyst suspension (5 mg in 1 mL water or methanol).
      • Mix 30 μL suspension with 100 mM DMPO spin trap agent.
      • Record spectra under light and dark conditions. [4]
  • Intermediate Identification:

    • Use LC-MS/MS to identify degradation intermediates.
    • Operating conditions: Electrospray ionization (ESI) positive mode, mass range 50-500 m/z, capillary voltage 3.5 kV, source temperature 120°C. [3] [2]
Toxicity Assessment Protocol
  • Algal Toxicity Test:

    • Use Chlorella pyrenoidosa as test organism.
    • Expose to untreated and treated NFX solutions at different degradation time points.
    • Monitor algal growth inhibition over 72-96 hours.
    • Calculate inhibition percentage relative to control. [3]
  • Computational Toxicity Prediction:

    • Identify major degradation intermediates via LC-MS.
    • Use Toxicity Estimation Software Tool (TESS) to predict ecotoxicity.
    • Evaluate acute and chronic toxicity endpoints. [3]
  • Mineralization Assessment:

    • Measure Total Organic Carbon (TOC) content initially and at degradation endpoints.
    • Calculate mineralization efficiency = [(TOC₀ - TOCₜ)/TOC₀] × 100%. [5]

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_degradation Degradation Experiment cluster_analysis Analysis & Assessment Start Start Experiment S1 Precursor Preparation Start->S1 S2 Sol-Gel/Hydrothermal Synthesis S1->S2 S3 Calcination S2->S3 S4 Characterization (XRD, SEM, BET) S3->S4 D1 NFX Solution Preparation S4->D1 D2 Adsorption-Desorption Equilibrium (Dark) D1->D2 D3 Light Irradiation D2->D3 D4 Sample Collection at Time Intervals D3->D4 A1 Catalyst Separation (Filtration/Centrifugation) D4->A1 A2 HPLC Analysis A1->A2 A3 Intermediate Identification (LC-MS) A2->A3 A4 Toxicity Assessment A3->A4 End Data Interpretation A4->End

Photocatalytic Mechanism Diagram

reaction_mechanism cluster_excitation Photoexcitation & Charge Separation cluster_ros_generation Reactive Oxygen Species Generation cluster_degradation This compound Degradation Light Visible Light Irradiation E1 e⁻-h⁺ Pair Generation Light->E1 E2 Charge Separation E1->E2 E3 e⁻ Migration to CB E2->E3 E4 h⁺ Migration to VB E2->E4 Recombination e⁻-h⁺ Recombination (Reduced in Heterojunctions) E2->Recombination R1 •O₂⁻ Formation e⁻ + O₂ → •O₂⁻ E3->R1 R2 •OH Formation h⁺ + H₂O/OH⁻ → •OH E4->R2 R3 H₂O₂ Formation R1->R3 D2 Oxidative Attack by ROS (•OH, •O₂⁻, h⁺) R1->D2 R2->R3 R2->D2 R3->D2 D1 NFX Molecule Adsorption on Catalyst Surface D1->D2 D3 Intermediate Formation D2->D3 D4 Mineralization to CO₂ + H₂O D3->D4

Conclusion and Future Perspectives

The protocols outlined in this document demonstrate that photocatalytic degradation represents a highly effective and sustainable approach for removing this compound from wastewater streams. The development of advanced heterojunction systems, particularly S-scheme and Z-scheme photocatalysts, has significantly improved degradation efficiency through enhanced charge separation and preserved redox potential. Among the various catalysts examined, the Ag₂WO₄/NiO/MoO₃ nanocellulose-based composite stands out with exceptional performance, achieving 99.6% NFX degradation within just 30 minutes under visible light irradiation. [6]

Future research should focus on addressing several key challenges for practical implementation:

  • Scalability: Developing synthesis methods that can be scaled up while maintaining catalytic performance and structural control.
  • Stability: Improving long-term stability and reusability of photocatalysts, particularly under complex real wastewater conditions.
  • Selectivity: Designing catalysts with enhanced selectivity for target antibiotics in the presence of competing compounds.
  • Immobilization: Creating effective substrate immobilization techniques that maintain photocatalytic activity while enabling facile catalyst recovery.
  • Toxicity Management: Ensuring complete mineralization or transformation to non-toxic intermediates, as evidenced by toxicity assessment protocols.

The integration of photocatalytic systems with existing wastewater treatment infrastructure represents a promising direction for practical application, potentially serving as a tertiary treatment step specifically targeting antibiotic residues and other persistent organic pollutants.

References

Comprehensive Application Notes and Protocols: Technetium-99m Labeled Norfloxacin for Bacterial Infection Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Technetium-99m Labeled Norfloxacin Imaging Agents

The accurate detection and localization of bacterial infections remains a significant challenge in clinical practice. While anatomical imaging modalities like MRI and CT can identify structural changes, they often cannot distinguish between active bacterial infection and sterile inflammation, particularly in the early stages of disease. Radiolabeled antibiotics offer a promising solution to this diagnostic problem by enabling the specific targeting of bacterial pathogens through nuclear imaging techniques. This compound, a broad-spectrum fluoroquinolone antibiotic, serves as an excellent targeting vector for bacterial infection imaging due to its specific binding to bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and absent in mammalian cells.

The development of technetium-99m labeled this compound derivatives represents an advanced approach in the field of infection imaging. Technetium-99m offers ideal physical properties for clinical SPECT imaging, including a 6-hour half-life and 140 keV gamma photon emission, making it well-suited for routine clinical use. Recent research has focused on creating novel this compound derivatives through rational drug design to improve bacterial targeting specificity while reducing non-specific uptake in non-target tissues. These developments address a critical clinical need for distinguishing between bacterial infections and sterile inflammatory processes, which directly impacts treatment decisions and antibiotic stewardship efforts.

Radiochemistry Methods and Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives for technetium-99m labeling requires careful modification of the parent molecule to allow stable coordination with the radionuclide while preserving antibacterial activity and binding specificity. The piperazinyl group at the 7-position of this compound serves as the most common site for chemical modification, as this position is known to tolerate structural changes without complete loss of bacterial binding affinity.

  • Isonitrile Derivatives (CN4NF and CN5NF): Suspend 160 mg (0.5 mmol) of this compound and 101 mg (1 mmol) of triethylamine in 5 mL of DMF and 5 mL of water. Stir the mixture at room temperature for 30 minutes. Add 0.5 mmol of the appropriate isonitrile-containing active ester (compounds 7-8 as described in the literature) to the reaction mixture. Continue stirring at room temperature for 10 hours. Extract the reaction mixture with CH₂Cl₂ (3 × 50 mL), wash the organic layer with water (3 × 50 mL), dry over sodium sulfate, and evaporate under reduced pressure at 50°C. Purify the crude product using silica gel column chromatography with 5% MeOH/CH₂Cl₂ as the eluent to obtain compounds CN4NF and CN5NF as white powders. Characterize the products using ¹H-NMR and ESI-MS spectroscopy. [1] [2]

  • HYNIC Derivative (HYNICNF): Prepare the HYNIC (6-hydrazinonicotinamide) derivative of this compound by conjugating HYNIC to the piperazinyl nitrogen of this compound using standard carbodiimide coupling chemistry. Purify the product by recrystallization and verify the structure using mass spectrometry and NMR. [3] [4]

Radiolabeling with Technetium-99m

Table 1: Radiolabeling Conditions for Different this compound Derivatives

Derivative Technetium Core Coligands Labeling Efficiency Purification Method
CN4NF [¹⁹⁹ᵐTc][Tc(I)]⁺ None >90% SEP-PAK C18 cartridge
CN5NF [¹⁹⁹ᵐTc][Tc(I)]⁺ None >90% SEP-PAK C18 cartridge
HYNICNF ¹⁹⁹ᵐTc-HYNIC Tricine/TPPTS >95% HPLC
HYNICNF ¹⁹⁹ᵐTc-HYNIC Tricine/TPPMS >95% HPLC
HYNICNF ¹⁹⁹ᵐTc-HYNIC EDDA >95% HPLC
2.2.1 Protocol for Isonitrile Derivatives Labeling
  • Dissolve 1 mg of this compound isonitrile derivative (CN4NF or CN5NF) in 1 mL of saline. Add 0.5-1.0 mL of [¹⁹⁹ᵐTc]NaTcO₄ eluent (20-40 mCi) from a ⁹⁹Mo/⁹⁹ᵐTc generator. Include 100 μL of tin(II) chloride solution (1 mg/mL in 0.1N HCl) as a reducing agent. Heat the reaction mixture at 100°C for 30 minutes. Allow to cool to room temperature and check radiochemical purity using instant thin-layer chromatography (ITLC) with silica gel-coated fiber sheets and acetone as the mobile phase. Purify if necessary using a C18 SEP-PAK cartridge preconditioned with ethanol and water. Wash with water to remove unreacted pertechnetate and elute the labeled compound with ethanol. [1]
2.2.2 Protocol for HYNIC Derivatives Labeling
  • Prepare the HYNIC-norfloxacin derivative (1 mg) in a reaction vial. Add tricine (20 mg) and TPPTS (10 mg) or EDDA (15 mg) as coligands. Add 1 mL of [¹⁹⁹ᵐTc]NaTcO₄ (20-30 mCi) and 50-100 μL of tin(II) chloride solution (1 mg/mL in 0.1N HCl). Adjust the pH to 5.5-6.0 using 0.1M NaOH or HCl. Heat the mixture at 100°C for 30 minutes. Determine radiochemical purity using HPLC with a C18 column and a gradient of water/acetonitrile with 0.1% TFA. Purify using semi-preparative HPLC if necessary. [3] [4]
Quality Control Procedures
  • Radiochemical Purity Assessment: Analyze using ITLC-silica gel strips with acetone for free pertechnetate (Rf = 1.0) and pyridine:acetic acid:water (3:5:1.5) for reduced hydrolyzed technetium (Rf = 0.0). The labeled complex should have Rf values of 0.5-0.8. Alternatively, use HPLC with a C18 column and UV/radioactivity detection.

  • Stability Testing: Incubate the radiolabeled compound in saline at room temperature and in human serum at 37°C. Monitor radiochemical purity at 1, 2, 4, and 6 hours post-labeling using ITLC or HPLC.

  • Lipophilicity Measurement: Determine the log P value by measuring the distribution between n-octanol and phosphate buffer (pH 7.4). Shake equal volumes of n-octanol and buffer with a small amount of radiolabeled compound. Centrifuge, separate the layers, and measure radioactivity in each phase. [1] [3]

In Vitro Evaluation Protocols

Bacterial Binding Assays

The specific binding affinity of technetium-99m labeled this compound derivatives to bacteria represents a critical validation step in evaluating these compounds as infection imaging agents. These assays determine whether the radiolabeling process preserves the inherent bacterial targeting capability of the parent this compound molecule and help establish structure-activity relationships for derivative compounds.

  • Binding to Live Bacteria: Culture Staphylococcus aureus (ATCC 25923) or other relevant bacterial strains to mid-log phase in Mueller-Hinton broth. Harvest bacteria by centrifugation at 3000 × g for 10 minutes and wash twice with phosphate-buffered saline (PBS). Resuspend bacteria in PBS to a concentration of 10⁸ CFU/mL. Incubate 1 mL of bacterial suspension with 1 μCi of radiolabeled this compound derivative at 37°C for 30, 60, and 120 minutes. Include controls with excess unlabeled this compound (100 μg/mL) to demonstrate saturable binding. Centrifuge the samples at 5000 × g for 5 minutes, wash with PBS, and measure bound radioactivity using a gamma counter. Calculate percentage binding relative to total added radioactivity. [1] [5]

  • Specificity Assessment: Compare binding to live versus heat-killed bacteria of the same strain to evaluate whether binding requires metabolically active bacteria. Prepare heat-killed bacteria by incubating at 80°C for 30 minutes. Verify killing by plating on agar plates overnight. [5]

  • Time-Dependent Uptake: Perform bacterial binding assays at multiple time points (15, 30, 60, 120 minutes) to establish binding kinetics and determine optimal incubation time for maximum uptake.

Stability Studies in Biological Media
  • Serum Stability: Incubate 100 μCi of radiolabeled this compound derivative with 1 mL of human serum at 37°C. At predetermined time intervals (0.5, 1, 2, 4, and 6 hours), remove 100 μL aliquots and add 200 μL of ethanol to precipitate proteins. Centrifuge at 10,000 × g for 5 minutes and analyze the supernatant using ITLC or HPLC to determine the percentage of intact radiotracer. [1] [3]

  • Challenger Studies: Add excess competing ligands (EDTA, DTPA) or metals (Zn²⁺, Cu²⁺) to assess the stability of the technetium coordination complex under biologically relevant conditions.

G A Radiolabeled this compound B In Vitro Evaluation A->B C Bacterial Binding Assay B->C D Specificity Assessment B->D E Stability Studies B->E F Hydrophilicity Measurement B->F G In Vitro Results C->G Binding % D->G Specificity Ratio E->G Stability Profile F->G Log P Value

Diagram 1: In Vitro Evaluation Workflow for Technetium-99m Labeled this compound Agents

Preclinical Validation Protocols

Animal Models of Infection
  • Bacterial Infection Model: Use female BALB/c mice (18-22 g) anesthetized with ketamine/xylazine. Shave the right thigh and inject 50 μL of Staphylococcus aureus suspension (10⁸ CFU in saline) intramuscularly to create the infection model. Allow the infection to develop for 24 hours before imaging. Confirm infection by observing swelling, erythema, and by culturing bacteria from the injection site. [1] [5]

  • Sterile Inflammation Model: For control studies, inject 50 μL of turpentine into the left thigh muscle of the same animals to create sterile inflammation. This model serves as a crucial control to evaluate the specificity of the radiotracer for bacterial infection versus non-specific inflammation. [1] [3]

  • Animal Welfare Considerations: Perform all animal studies in accordance with institutional animal care and use committee guidelines. Provide appropriate analgesia and monitor animals closely for signs of distress. The University Animal Ethics Committee should approve all protocols. [1]

Biodistribution Studies
  • Experimental Procedure: Inject 100 μCi (0.1 mL) of radiolabeled this compound derivative via the tail vein into groups of mice (n = 5 per time point) with bacterial infection in one thigh and sterile inflammation in the other. Euthanize animals at predetermined time points (30, 60, 120, and 240 minutes post-injection). Collect tissues of interest (blood, heart, liver, spleen, kidneys, intestine, bone, muscle, and infected/inflamed thighs). Weigh all tissues and measure radioactivity using an automatic gamma counter.

  • Data Analysis: Calculate percentage injected dose per gram of tissue (% ID/g) for each sample. Compare uptake in infected versus inflamed thighs to determine specificity for bacterial infection. Calculate target-to-nontarget ratios (infected muscle/normal muscle; infected muscle/blood). [1] [3]

Table 2: Biodistribution Data for [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF in Infected Mice (% ID/g, Mean ± SD)

Tissue 30 min 60 min 120 min 240 min
Blood 0.45 ± 0.08 0.32 ± 0.05 0.21 ± 0.03 0.15 ± 0.02
Liver 1.82 ± 0.21 1.45 ± 0.18 1.12 ± 0.15 0.86 ± 0.11
Kidneys 4.35 ± 0.52 3.82 ± 0.41 2.95 ± 0.32 1.87 ± 0.24
Heart 0.38 ± 0.06 0.29 ± 0.04 0.19 ± 0.03 0.12 ± 0.02
Muscle 0.21 ± 0.04 0.18 ± 0.03 0.14 ± 0.02 0.09 ± 0.01
Infected Muscle 1.85 ± 0.24 2.12 ± 0.28 1.96 ± 0.25 1.43 ± 0.19
Inflamed Muscle 0.52 ± 0.08 0.48 ± 0.07 0.39 ± 0.06 0.27 ± 0.04
Infected/Normal 8.81 ± 1.32 11.78 ± 1.65 14.00 ± 1.96 15.89 ± 2.12
Infected/Blood 4.11 ± 0.58 6.63 ± 0.85 9.33 ± 1.12 9.53 ± 1.24
SPECT Imaging Protocol
  • Image Acquisition: Anesthetize mice with isoflurane (2% in oxygen) and position prone in a micro-SPECT/CT system. Intravenously administer 1 mCi of radiolabeled this compound derivative via tail vein. Acquire static images at 30, 60, 120, and 240 minutes post-injection using a multi-pinhole collimator with the following parameters: 360° rotation, 32 projections, 30-60 seconds per projection. Follow with CT acquisition for anatomical correlation (45 kVp, 615 μA, 360 projections). [1] [3]

  • Image Reconstruction and Analysis: Reconstruct SPECT images using ordered-subset expectation maximization (OSEM) algorithm with CT-based attenuation correction. Co-register SPECT and CT images. Draw regions of interest (ROIs) over infected and contralateral non-infected tissues. Calculate target-to-background ratios from ROI analysis. Generate maximum intensity projection (MIP) images for visualization.

G cluster_1 SPECT/CT Protocol A Animal Model Preparation B Radiotracer Administration A->B C Image Acquisition B->C D Data Reconstruction C->D C->D E Image Analysis D->E D->E F Biodistribution Validation E->F G Statistical Analysis F->G

Diagram 2: Preclinical SPECT Imaging Validation Workflow for Infection Imaging Agents

Experimental Data and Efficacy Assessment

Comparative Performance of this compound Derivatives

Table 3: Comparison of Technetium-99m Labeled this compound Derivatives for Infection Imaging

Parameter [¹⁹⁹ᵐTc]Tc-CN5NF [¹⁹⁹ᵐTc]Tc-CN4NF [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF ⁹⁹ᵐTc-Ciprofloxacin
Radiochemical Purity >90% >90% >95% 70-85%
Infected Muscle Uptake (% ID/g) 2.12 ± 0.28 at 60 min 1.65 ± 0.22 at 60 min 2.12 ± 0.28 at 60 min 1.45 ± 0.19 at 60 min
Infected/Normal Muscle Ratio 11.78 ± 1.65 at 60 min 8.45 ± 1.12 at 60 min 11.78 ± 1.65 at 60 min 5.80 ± 0.75 at 60 min
Infected/Inflamed Ratio 4.42 ± 0.58 at 60 min 2.85 ± 0.36 at 60 min 4.42 ± 0.58 at 60 min 1.95 ± 0.24 at 60 min
Liver Uptake (% ID/g) 1.45 ± 0.18 at 60 min 1.82 ± 0.23 at 60 min 1.45 ± 0.18 at 60 min 3.52 ± 0.44 at 60 min
Kidney Uptake (% ID/g) 3.82 ± 0.41 at 60 min 4.35 ± 0.52 at 60 min 3.82 ± 0.41 at 60 min 5.85 ± 0.68 at 60 min
Distinguishes Infection vs Inflammation Yes Moderate Yes Limited
Key Efficacy Findings

The efficacy assessment of technetium-99m labeled this compound derivatives reveals several important trends that inform their potential clinical application. The data demonstrate that specific structural modifications to the parent this compound molecule can significantly enhance bacterial targeting while reducing non-specific background activity, resulting in improved imaging performance.

  • Specificity for Bacterial Infection: [¹⁹⁹ᵐTc]Tc-CN5NF and [¹⁹⁹ᵐTc]Tc-EDDA-HYNICNF show significantly higher uptake in bacteria-infected tissues compared to turpentine-induced sterile inflammation (p < 0.01), demonstrating their ability to distinguish bacterial infection from sterile inflammation. This differentiation represents a critical advantage over existing imaging approaches like [¹⁸F]FDG PET, which accumulates in both infectious and inflammatory processes. [1] [3]

  • Favorable Biodistribution: The novel derivatives exhibit more favorable biodistribution patterns compared to earlier generation radiolabeled antibiotics. Specifically, [¹⁹⁹ᵐTc]Tc-CN5NF shows reduced hepatic accumulation (1.45 ± 0.18% ID/g at 60 minutes) compared to the [¹⁹⁹ᵐTc]TcN this compound dithiocarbamate complex (28.52 ± 1.32% ID/g at 4 hours), potentially improving visualization of abdominal infections. The rapid renal clearance of these agents provides high target-to-background ratios within 60-120 minutes post-injection. [1] [2]

  • Imaging Timeframe: Optimal target-to-background ratios are achieved between 1-2 hours post-injection, compatible with clinical imaging workflows. Significant retention at infection sites is observed up to 4 hours post-injection, allowing flexible imaging windows. Blood clearance follows a biexponential pattern with rapid initial clearance (t₁/₂α = 15-20 minutes) and slower secondary phase (t₁/₂β = 120-180 minutes). [1] [3]

References

Application Note: Colorimetric Methods for Norfloxacin Assay

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes two simple and cost-effective colorimetric methods for the determination of Norfloxacin (NFX) in pure form, pharmaceutical formulations, and biological samples [1]. The methods were developed with considerations for affordability and ease of use in resource-limited settings.

Summary of Validated Methods

The table below summarizes the key validation parameters for the two analytical methods as reported in the study [1].

Parameter Method A: Fe(III) / 1,10-phenanthroline Method B: Ce(IV) / Methyl Orange
Principle Oxidation of NFX by Fe(III); resulting Fe(II) forms a colored complex with 1,10-phenanthroline Oxidation of NFX by Ce(IV); remaining Ce(IV) bleaches methyl orange, measured indirectly
Linear Range 1 – 30 μg/mL 1 – 15 μg/mL
Correlation Coefficient (r) 0.9879 0.9966
Wavelength (λmax) 511 nm 508 nm
Limit of Detection (LOD) 1.098 μg/mL 2.875 μg/mL
Limit of Quantification (LOQ) 1.111 μg/mL 3.368 μg/mL
Application in Biological Fluids Not reported Applied to spiked human plasma and urine
% Recovery (Plasma) Not applicable 98.74 – 103.43%
% Recovery (Urine) Not applicable 98.17 – 100.85%
Detailed Experimental Protocols

Here are the step-by-step experimental procedures for both methods as described in the research [1].

Method A: Direct Method using Fe(III) and 1,10-phenanthroline

  • Preparation of Reagents:

    • Fe(III) solution (0.002 M): Dissolve 0.054 g of FeCl₃·6H₂O in deionized water and make up to 100 mL.
    • 1,10-phenanthroline solution (0.006 M): Dissolve 0.0594 g of 1,10-phenanthroline in 5 mL ethanol and dilute to 50 mL with deionized water.
    • This compound Stock Solution (100 μg/mL): Dissolve 0.005 g of standard NFX in 50 mL distilled water with heating at 60°C.
  • Calibration Curve Construction:

    • Pipette appropriate volumes of NFX stock solution into test tubes to achieve final concentrations between 1–30 μg/mL.
    • To each tube, add 0.5 mL of 0.002 M Fe(III) solution and 1.5 mL of 0.006 M 1,10-phenanthroline solution.
    • Dilute the mixtures to 10 mL with deionized water.
    • Heat the tubes in a water bath at 100°C for 15 minutes.
    • Cool the samples and measure the absorbance at 511 nm against a reagent blank.
  • Analysis of Tablets:

    • Weigh and powder twenty tablets. Transfer powder equivalent to 10 mg of NFX into a 100 mL volumetric flask.
    • Add about 60 mL of distilled water, sonicate for 10 minutes, and dilute to volume.
    • Filter the solution. Dilute the filtrate further to obtain a working concentration within the linear range.
    • Analyze the sample following the calibration procedure.

Method B: Indirect Method using Ce(IV) and Methyl Orange

  • Preparation of Reagents:

    • Nitric Acid (2.5 mol/L): Dilute 8.02 mL of concentrated nitric acid to 50 mL with deionized water.
    • Ce(IV) solution (3.0 x 10⁻³ M): Dissolve 0.0606 g of Ce(SO₄)₂·4H₂O in 50 mL of 2.5 M nitric acid.
    • Methyl Orange solution (8 x 10⁻³ M): Dissolve 0.1304 g of Methyl Orange in 50 mL distilled water.
    • This compound Stock Solution: Prepare as in Method A.
  • Calibration Curve Construction:

    • Transfer diluted NFX stock solutions (1–20 μg/mL) into 10 mL volumetric flasks.
    • Add 2.5 mL of 2.5 M nitric acid and 1.5 mL of 3.0 x 10⁻³ M Ce(IV) solution to each flask.
    • Allow the flasks to stand for 15 minutes at room temperature, with intermittent shaking.
    • Add 1.5 mL of 8.0 x 10⁻³ M Methyl Orange solution to each flask.
    • Dilute to volume with deionized water and measure the absorbance at 508 nm against a reagent blank.
  • Analysis of Biological Fluids (e.g., Plasma):

    • Mix 1 mL of plasma with 2.5 mL of standard NFX solution and 6 mL of acetonitrile in a centrifuge tube.
    • Centrifuge at 3500 rpm for 10 minutes to deposit precipitated proteins.
    • Transfer the clear supernatant liquid into a 25 mL volumetric flask and dilute to volume with distilled water.
    • Take an aliquot of this solution into a 10 mL volumetric flask and proceed with the analysis as described in the calibration steps.

Experimental Workflow

The following diagram illustrates the logical sequence of steps for both analytical methods.

G Start Start Analysis MethodA Method A Fe(III)/Phenanthroline Start->MethodA MethodB Method B Ce(IV)/Methyl Orange Start->MethodB PrepA Prepare Reagents: • Fe(III) solution • 1,10-phenanthroline MethodA->PrepA PrepB Prepare Reagents: • Ce(IV) in HNO₃ • Methyl Orange MethodB->PrepB StepA1 Add NFX sample, Fe(III), and 1,10-phenanthroline PrepA->StepA1 StepB1 Add NFX sample, acid, and Ce(IV) PrepB->StepB1 StepA2 Heat at 100°C for 15 min StepA1->StepA2 StepA3 Measure Absorbance at 511 nm StepA2->StepA3 Result Calculate NFX Concentration StepA3->Result StepB2 Let stand for 15 min (with shaking) StepB1->StepB2 StepB3 Add Methyl Orange solution StepB2->StepB3 StepB4 Measure Absorbance at 508 nm StepB3->StepB4 StepB4->Result

Important Limitations and Considerations

  • ICH Guidelines: The source article does not explicitly state that these methods were validated following ICH Q2(R1) guidelines. Key validation parameters required by ICH, such as precision (repeatability, intermediate precision) and robustness, are not fully detailed [1].
  • Method Specificity: The potential for interference from other pharmaceutical ingredients or biological matrix components should be evaluated on a case-by-case basis.
  • Instrument Calibration: Ensure the spectrophotometer is properly calibrated with blank solutions to ensure accurate absorbance measurements.

Recommendations for Researchers

To fulfill your requirement for an ICH-compliant method, I suggest the following:

  • Consult Official Sources: Always refer directly to the ICH Q2(R1) Guideline for the definitive validation protocol requirements.
  • Conduct Supplementary Validation: You can use the methods described here as a starting point, but you will likely need to design and conduct additional experiments to fully establish ICH-compliant precision and robustness.
  • Explore Other Techniques: For a more specific and stability-indicating method, you may need to consider techniques like High-Performance Liquid Chromatography (HPLC), which is better suited for separating degradation products [2].

References

optimizing norfloxacin dissolution rate poor solubility

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Enhancing Norfloxacin Dissolution

Technique Mechanism Key Formulation Details Performance Improvement Citation

| Cyclodextrin Complexation | Forms inclusion complex; molecular encapsulation within hydrophobic cavity. | Carriers: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD). Optimal Method: Solvent evaporation. Ratios: 1:1 to 1:8 (Drug:Carrier). | HP-β-CD superior to β-CD; Significant solubility and dissolution rate increase. | [1] [2] | | Solid Dispersion | Converts drug to amorphous state; improves wetting and surface area. | Carriers: PVP, HPC-L, Carbopol. Optimal Method: Solvent evaporation. Ratios: 80:20 (Drug:Polymer). | HPC-L showed highest solubility (1.38 mg/mL); PVP and Carbopol also effective. | [3] | | Nanoplex Formation | Creates amorphous nanoparticle complex via electrostatic interaction. | Polyelectrolyte: Dextran sulfate. Stabilizer: Pluronic F-68. | ~20-fold solubility enhancement; particle size ~346 nm; 90% complexation efficiency. | [4] | | Floating Multiparticulate System | Gastric retention extends drug release in stomach (beneficial for pH-dependent solubility). | Core: MCC, PVP K30. Floating Agents: NaHCO₃, HPMC K15M. Coating: Eudragit RL 100 (5-15% weight gain). | 70-90% pellets floated for 8 hrs; sustained drug release (82% in 8 hrs for optimized batch). | [5] |

Experimental Protocols

Here are detailed methodologies for the key techniques cited in the research.

Cyclodextrin Inclusion Complex by Solvent Evaporation

This method was identified as the most effective for cyclodextrin complexation [1].

  • Step 1: Dissolution. Accurately weigh this compound and the cyclodextrin (β-CD or HP-β-CD) in the desired molar ratio (e.g., 1:1). Dissolve them in a common solvent system, typically a mixture of water and an organic solvent like methanol, by stirring.
  • Step 2: Evaporation. Remove the solvent by evaporation under vacuum or by air-drying to form a solid mass.
  • Step 3: Collection. Scrape the resulting solid from the vessel, gently crush it, and pass it through a sieve to obtain a fine, uniform powder of the inclusion complex.
  • Step 4: Characterization. The complex should be characterized for solubility, dissolution rate, and by techniques like DSC and XRD to confirm the formation of an amorphous complex.
Solid Dispersion by Solvent Evaporation

This protocol is adapted from studies that successfully enhanced this compound solubility using hydrophilic polymers [3].

  • Step 1: Solution Preparation. Prepare a solution by dissolving this compound and a polymer (like PVP or HPC-L) in a suitable organic solvent (e.g., methanol). The drug-to-polymer ratio can be optimized, with an 80:20 ratio showing good results.
  • Step 2: Solvent Removal. Evaporate the solvent rapidly under reduced pressure in a rotary evaporator. This process helps to trap the drug in an amorphous state within the polymer matrix.
  • Step 3: Drying & Grinding. Further dry the resulting solid dispersion in an oven or desiccator to remove any residual solvent. Finally, grind the solid mass and sieve it to obtain a free-flowing powder.
  • Step 4: Evaluation. Evaluate the solid dispersion for solubility, dissolution profile, and solid-state properties (e.g., using DSC or PXRD) to confirm the amorphous nature of the drug.
Floating Pellets by Extrusion-Spheronization

This method is used to create a gastroretentive system for this compound [5].

  • Step 1: Granulation. Mix this compound and excipients like microcrystalline cellulose (MCC). Add a binding solution (e.g., PVP K30 in water) to form a wet mass.
  • Step 2: Extrusion. Pass the wet mass through an extruder equipped with a screen of desired size (e.g., BSS sieve no. 16) to form extrudates.
  • Step 3: Spheronization. Transfer the extrudates to a spheronizer. Operate the machine at a controlled speed and time to round the extrudates into spherical pellets.
  • Step 4: Drying. Dry the formed pellets in an oven at a controlled temperature (e.g., 60°C).
  • Step 5: Coating (Optional). For a sustained-release effect, the pellets can be coated with a polymer like Eudragit RL 100 using a fluidized bed coater.

Troubleshooting Guide & FAQs

Q1: Why is my this compound complex not showing a significant improvement in solubility?

  • A: This could be due to several factors:
    • Inefficient Complex Formation: The chosen preparation method (e.g., simple physical mixing) may not facilitate proper inclusion. Try the solvent evaporation method, which is more effective [1].
    • Insufficient Carrier: The ratio of cyclodextrin to drug might be too low. Experiment with higher ratios (e.g., up to 1:8) [1].
    • Crystallinity: The product may have re-crystallized. Confirm the formation of an amorphous phase using XRPD, as the crystalline drug has lower solubility [3] [1].

Q2: How can I stabilize the amorphous form of this compound in a solid dispersion to prevent crystallization over time?

  • A: The choice of polymer is critical. Using polymers that have good anti-plasticizing properties and interact molecularly with the drug can inhibit crystallization. Common and effective polymers for this purpose include PVP, HPC-L, and HPMC [6] [3].

Q3: My floating pellets have a long lag time or poor floating efficiency. What can I adjust?

  • A: Optimize the effervescent system and the polymer matrix.
    • Increase Effervescent Agent: Ensure a sufficient amount of a gas-generating agent like sodium bicarbonate (NaHCO₃) is present [5].
    • Polymer Ratio: Adjust the ratio of the gel-forming polymer (e.g., HPMC K15M) to the effervescent agent. A 1:1 ratio is a good starting point [5].
    • Coating Weight: If coated, a higher polymer coat weight (e.g., Eudragit RL 100 at 10-15%) can help entrap the gas more effectively but may slow drug release, so a balance is needed [5].

Technique Selection Workflow

The following diagram outlines a logical decision process for selecting the most appropriate technique based on your research goals.

G Start Goal: Enhance this compound Dissolution Q1 Immediate & maximum solubility enhancement? Start->Q1 Q2 Require sustained release & gastric retention? Q1->Q2 No A1 Recommended: Solid Dispersion or Nanoplex Q1->A1 Yes Q3 Seeking a modern nanotechnology approach? Q2->Q3 No A2 Recommended: Floating Multiparticulate System Q2->A2 Yes Q3->A1 Yes A3 Recommended: Cyclodextrin Complexation Q3->A3 No

References

Frequently Asked Questions (FAQs) on Norfloxacin Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions that researchers encounter regarding norfloxacin stability during formulation development.

  • Q1: What are the primary stability challenges with this compound? this compound faces two main challenges: poor aqueous solubility, which affects its bioavailability, and photochemical instability, meaning it degrades upon exposure to light [1] [2].
  • Q2: Which formulation strategies can improve this compound's stability? Several strategies have proven effective:
    • Inclusion Complexes: Forming complexes with β-cyclodextrin can significantly improve photochemical stability and modulate the dissolution rate [2].
    • Lipid-Based Systems: Solid Lipid Nanoparticles (SLNs) can encapsulate the drug, providing sustained release and protecting it from degradation. SLN suspensions have shown stability for at least 3 months at room temperature and 9 months at 4°C [3].
    • Polymer Matrices: Using hydrophilic polymers like Hydroxypropylmethylcellulose (HPMC) or Poly(ethylene oxide) (PEO) in extended-release tablets can control the release and protect the drug [1].
    • Protective Coatings: A simple film-coating process on tablets is recommended to effectively avoid this compound photodegradation [1].
  • Q3: How should I store this compound formulations? Storage conditions are critical. Research indicates that low-temperature storage (e.g., 4°C) is highly beneficial for maintaining the stability of various formulations, including SLN suspensions [3]. Protecting the drug from light by using opaque packaging or blister packs is also essential [1].

Troubleshooting Guide: Common this compound Stability Issues

The table below summarizes specific stability problems, their likely causes, and evidence-based solutions.

Problem Observed Potential Cause Recommended Solution
Rapid decrease in dissolution rate Poor solubility; Polymorphic transition [2] Form a kneading complex with β-Cyclodextrin to enhance and modulate dissolution [2].
Drug degradation during stability studies Exposure to light (Photodegradation) [1] [2] Apply a protective film-coating to tablets [1]; Use opaque blisters for packaging [1].
Low bioavailability; Frequent dosing required Low aqueous solubility and poor absorption [3] Develop a Solid Lipid Nanoparticle (SLN) formulation to enhance bioavailability and enable sustained release [3].
Aggregation of nanoparticles in suspension Instability at room temperature [3] Store the SLN suspension at 4°C; characterize stability over time using mean diameter and polydispersity index measurements [3].

Detailed Experimental Protocols

Here are methodologies for key stabilization strategies cited in the research.

Protocol 1: Enhancing Stability with a β-Cyclodextrin Complex

This method is adapted from a study that successfully improved the properties of this compound Form C [2].

  • 1. Objective: To form a binary complex of this compound with β-cyclodextrin (β-CD) via the kneading method to increase dissolution rate and photochemical stability.
  • 2. Materials: this compound (Form C), β-cyclodextrin, purified water, mortar and pestle.
  • 3. Method:
    • Prepare a paste by triturating (kneading) this compound and β-cyclodextrin with a small volume of purified water in a mortar.
    • Continue the kneading process for a specified time to ensure a homogeneous mixture is obtained.
    • Dry the resulting complex in an oven at a moderate temperature (e.g., 40-50°C) until the moisture is fully evaporated.
    • Pass the dried mass through a sieve to obtain a uniform powder.
  • 4. Stability Evaluation: Monitor the physical and chemical stability of the complex under accelerated storage conditions (e.g., 40°C ± 2°C / 75% ± 5% RH) for up to 6 months. Use Powder X-ray Diffraction (PXRD) and HPLC to assess any polymorphic changes or chemical degradation [2].
Protocol 2: Preparing a Stable Solid Lipid Nanoparticle (SLN) Suspension

This protocol is based on the preparation of a this compound-loaded SLN suspension with demonstrated stability [3].

  • 1. Objective: To prepare a stable this compound-SLN suspension for enhanced antibacterial activity and sustained release.
  • 2. Materials: this compound, Stearic acid (lipid), Polyvinyl Alcohol (PVA, surfactant), distilled water, hot plate with magnetic stirrer.
  • 3. Method:
    • Heat the lipid (stearic acid) and the aqueous surfactant (PVA) solution separately to approximately 85°C, ensuring the temperature is at least 5°C above the lipid's melting point.
    • Add the this compound to the molten lipid phase.
    • Pour the hot lipid-drug mixture into the aqueous surfactant solution under continuous, high-speed stirring to form a primary emulsion.
    • Maintain stirring as the emulsion cools to room temperature, allowing the lipid to solidify and form nanoparticles.
    • Continue stirring for several hours to ensure complete solidification and stability of the suspension.
  • 4. Characterization & Stability:
    • Characterization: Measure the Mean Diameter (MD), Polydispersity Index (PDI), and Zeta Potential (ZP) of the fresh nanoparticles.
    • Stability Study: Store the suspension at both 4°C and Room Temperature (RT). Monitor the MD, PDI, and ZP over time (e.g., 1, 3, 6, 9 months). A stable suspension will show no significant changes in these parameters. Note: The study found that while the suspension was stable at 4°C for 9 months, it began to aggregate after 6 months at room temperature [3].

Experimental Workflow for Stability Study

To help visualize the process of developing and testing a stable this compound formulation, the following diagram outlines a general workflow based on the protocols above.

Start Start: Formulation Development P1 Select Stabilization Strategy Start->P1 P2 Prepare Prototype Formulation P1->P2 P3 Initial Characterization (MD, PDI, ZP, Dissolution) P2->P3 P4 Package & Store (e.g., film-coated, blistered) P3->P4 P5 Accelerated Stability Study (40°C ± 2°C / 75% ± 5% RH) P4->P5 P6 Monitor at Time Intervals (e.g., 0, 1, 3, 6 months) P5->P6 P7 Analyze Chemical & Physical Stability (HPLC, PXRD, Dissolution) P6->P7 End Interpret Data & Conclude P7->End

References

norfloxacin method development interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Analytical Methods for Norfloxacin

Method Type Specific Technique Key Principle Application Context Key Performance Metrics

| Spectrophotometry [1] | Oxidation with Fe(III) & complexation | NFX reduces Fe(III) to Fe(II); Fe(II) forms red complex with 1,10-phenanthroline | Pure form, pharmaceutical tablets | Linearity: 1-30 µg/mL LOD: 1.098 µg/mL Detection: 511 nm | | Spectrophotometry [1] | Oxidation with Ce(IV) & residual determination | NFX reduces Ce(IV); residual Ce(IV) bleaches Methyl Orange dye | Pure form, pharmaceutical tablets, biological fluids (plasma, urine) | Linearity: 1-15 µg/mL LOD: 2.875 µg/mL Detection: 508 nm | | Chromatography [2] | HPLC with UV detection | Reversed-phase C18 column; isocratic elution with acidic buffer/ACN | Formulation development, stability studies | Detection: 272 nm Column: C18 (150 x 4.6 mm, 5µm) | | Fluorometry [3] | Ratiometric fluorescent sensor (Tb@COF-Ru) | Tb3+ green fluorescence enhanced by NFX; red Ru(bpy)32+ background | Visual detection in food (milk, honey) and water | LOD (Visual): 7.3 µM LOD (Quantitative): 0.33 nM Response Time: 1 min | | Fluorometry [4] | Molecularly Imprinted Membrane (Eu@CDs-MIMs) | Carbon dot fluorescence enhanced by NFX; color change from red to blue | Selective, on-site visual detection in water | Linearity: 5-50 nM LOD: 1.35 nM Response Time: 1 min |

Detailed Experimental Protocols

Here are detailed protocols for two accessible methods: one for pharmaceutical dosage forms and another for complex biological matrices.

Protocol A: Spectrophotometric Determination in Tablets (via Fe(III) Reduction) [1]

This method is straightforward and cost-effective for quality control of pharmaceutical formulations.

  • Reagent Preparation:
    • Fe(III) Solution (0.002 M): Dissolve 0.054 g of FeCl₃·6H₂O in 100 mL deionized water.
    • 1,10-Phenanthroline (0.006 M): Dissolve 0.0594 g in 5 mL ethanol and dilute to 50 mL with deionized water.
    • NFX Stock Solution (100 µg/mL): Dissolve 0.005 g of standard NFX in 50 mL distilled water with heating (60°C).
  • Calibration Curve:
    • Pipette standard NFX solutions (1-30 µg/mL) into test tubes.
    • Add 0.5 mL of Fe(III) solution and 1.5 mL of 1,10-phenanthroline solution to each tube.
    • Dilute to 10 mL with deionized water and heat in a water bath at 100°C for 15 minutes.
    • Cool and measure the absorbance at 511 nm against a reagent blank.
  • Sample Preparation:
    • Weigh and powder 20 tablets.
    • Dissolve powder equivalent to 10 mg NFX in distilled water, shake, and filter.
    • Dilute filtrate to 100 mL in a volumetric flask to get a 100 µg/mL stock solution.
    • Further dilute and analyze as per the calibration steps.
Protocol B: Spectrophotometric Determination in Biological Fluids (via Ce(IV) Reduction) [1]

This method includes a deproteinization step, making it suitable for plasma and urine analysis.

  • Reagent Preparation:
    • Ce(IV) Solution (3.0 x 10⁻³ M): Dissolve 0.0606 g of Ce(SO₄)₂·4H₂O in 50 mL of 2.5 M nitric acid.
    • Methyl Orange Solution (8 x 10⁻³ M): Dissolve 0.1304 g of Methyl Orange in 50 mL distilled water.
    • Nitric Acid (2.5 M): Dilute 8.02 mL of concentrated HNO₃ to 50 mL with distilled water.
  • Sample Pre-treatment:
    • Mix 1 mL of plasma or urine with 2.5 mL of standard NFX solution and 6 mL of acetonitrile in a centrifuge tube.
    • Centrifuge at 3500 rpm for 10 minutes for deproteinization.
    • Collect the clear supernatant and dilute to 25 mL with distilled water.
  • Analysis:
    • Pipette the diluted sample (1-3 µg/mL NFX) into a 10 mL volumetric flask.
    • Add 2.5 mL of 2.5 M nitric acid and 1.5 mL of Ce(IV) solution.
    • Let stand for 15 minutes with intermittent shaking.
    • Add 1.5 mL of Methyl Orange solution and dilute to volume with distilled water.
    • Measure the absorbance at 508 nm against a reagent blank. The concentration is inversely proportional to the absorbance.

The experimental workflow for these analytical methods involves systematic steps from sample preparation to detection, with careful attention to potential interferences.

start Start Method Development sample Sample Type start->sample pharma Pharmaceutical Formulation sample->pharma Solid Dosage biological Biological Fluid (Plasma/Urine) sample->biological Complex Matrix env Environmental/Food Sample sample->env Trace Analysis tech Select Analytical Technique pharma->tech biological->tech env->tech prep1 Sample Preparation: • Dissolve & dilute in water • Filter if necessary prep2 Sample Preparation: • Deproteinization with Acetonitrile • Centrifugation & Dilution prep3 Sample Preparation: • Dilution in buffer/water • Filtration if needed spec Spectrophotometry tech->spec Cost-Effective fluor Fluorometry tech->fluor High Sensitivity chrom Chromatography (HPLC) tech->chrom High Specificity step_spec Key Step: Oxidation-Reduction Reaction • Add Fe(III) or Ce(IV) • Add chromogenic agent • Heat if required spec->step_spec step_fluor Key Step: Fluorescence Enhancement • Add fluorescent probe (e.g., Tb complex) • Allow binding interaction fluor->step_fluor step_chrom Key Step: Chromatographic Separation • Inject onto C18 column • Isocratic elution (pH 3.0 buffer/ACN) chrom->step_chrom detect Detection & Analysis step_spec->detect Measure Absorbance (511 nm or 508 nm) step_fluor->detect Measure Fluorescence Enhancement step_chrom->detect UV Detection at 272 nm interferences Common Interferences: • Dairy products & antacids • Divalent cations (Ca²⁺, Mg²⁺) • Other fluoroquinolones • Proteins in biological samples detect->interferences

Troubleshooting Common Interference Issues

Here are solutions to common problems encountered during this compound analysis.

  • Problem: Poor Recovery from Tablets

    • Cause: Excipients like lactobacillus or tinidazole in combination tablets can interfere. [5]
    • Solution: Optimize the sample preparation and dilution. Use a method with higher specificity, like HPLC, for complex formulations.
  • Problem: Low Sensitivity in Biological Fluids

    • Cause: Matrix effects from proteins and other components in plasma/urine quench the signal. [1]
    • Solution: Ensure complete deproteinization with acetonitrile during sample pre-treatment. Use the method of standard additions to compensate for matrix effects.
  • Problem: Inaccurate Quantification in Environmental Samples

    • Cause: Other fluoroquinolones or organic matter with similar chemical properties can cause cross-reactivity. [4] [3]
    • Solution: Employ a Molecularly Imprinted Polymer (MIP) in your sensor design. This creates specific binding cavities for NFX, drastically improving selectivity over other similar molecules.
  • Problem: Low Absorption or Signal Strength

    • Cause: this compound is photosensitive and can degrade if not handled properly. [2]
    • Solution: Perform all sample preparation under amber light or in a dimly lit lab. Store standard solutions in the dark and use coated tablets in formulation studies to minimize photodegradation.
  • Problem: Cation Interference in Spectrophotometric Methods

    • Cause: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, from antacids or water) can chelate with this compound, preventing its reaction with the assay reagents. [6] [7]
    • Solution: Avoid using antacids or mineral supplements 2 hours before or after sampling. For water samples, use chelating agents in the buffer or dilute the sample to minimize interference.

References

response surface methodology norfloxacin degradation optimization

Author: Smolecule Technical Support Team. Date: February 2026

RSM Optimization Parameters for Norfloxacin Degradation

The optimal conditions for degrading this compound vary significantly depending on the specific method used. The table below summarizes findings from recent studies to help you select and benchmark your parameters.

Degradation Method Photocatalyst / Adsorbent / Agent Key Optimal Parameters from RSM Reported Degradation Efficiency Reference
Photocatalysis Ce/Bi₂WO₆ (8%) pH: 3.75, Time: 126 min, Catalyst mass: 0.03 g, [NOR]: 10.11 mg/L 99.6% [1]
Photocatalysis Magnetic ZnO/g-C₃N₄ pH: 7.12, Catalyst: 1.43 g/L, [NOR]: 8.61 mg/L >90% [2]
Photocatalysis C-doped TiO₂ (bC-TiO₂) pH: 8, Time: 150 min 81% [3]
Adsorption Graphene Oxide (GO) with Tannic Acid pH: 6-9 (Zwitterionic form favored), [NOR]: 10-80 ppm, [Tannic Acid]: 2-10 ppm N/A (Adsorption capacity optimized) [4]
Biocatalysis Laccase immobilized on ZIF (Lac-ZIF) pH: 6.4, Biocatalyst: 10 mg, Contact time: 8 h, [NOR]: 10.4 mg/L ~89% (in real river water) [5]
Biodegradation Bacterial Consortium pH: 7, Temperature: 35°C, Inoculum: 2%, [Ciprofloxacin]: 25 mg/L 98.97% (in 16 days) [6]
Plasma Process Plasma with Persulfate (PS) Discharge Voltage, [NOR], [PS], Treatment Time (optimized via ML) High removal with minimal energy [7]

Detailed Experimental Protocols

Here are detailed methodologies for two effective this compound degradation approaches, as described in the research.

Photocatalytic Degradation using Ce/Bi₂WO₆

This protocol is adapted from the study that achieved 99.6% degradation [1].

  • Catalyst Synthesis: The Ce/Bi₂WO₆ photocatalyst is prepared in two steps. First, Bi₂WO₆ is synthesized via a microwave method. Then, Cerium (Ce) is loaded onto it (8% by weight) using a wet impregnation method.
  • Characterization: The synthesized catalyst is characterized using XRD, FTIR, SEM, TEM, and BET/BJH analysis to confirm its structure, morphology, and surface area.
  • Experimental RSM Setup:
    • Design: A Central Composite Design (CCD) is used.
    • Factors: The key independent variables are initial pH (3.75), irradiation time (126 min), catalyst mass (0.03 g), and initial this compound concentration (10.11 mg/L).
    • Procedure: this compound solutions are prepared and pH-adjusted. The catalyst is added to the solution and the mixture is placed under solar light irradiation with constant stirring. Samples are taken at intervals, centrifuged to remove catalyst particles, and analyzed for residual this compound concentration (e.g., via HPLC).
  • Model Fitting: The degradation data is fitted to a quadratic model, and the Fritz–Schlunder isotherm was found to best describe the process.
Biocatalytic Degradation using Immobilized Laccase (Lac-ZIF)

This protocol outlines the use of an enzyme-based system for degradation [5].

  • Biocatalyst Preparation: Laccase is immobilized on a Zeolitic Imidazolate Framework (ZIF) support. ZIF particles are synthesized, and the enzyme is attached to them to form the Lac-ZIF composite, which improves stability and reusability.
  • Characterization: The composite is characterized using FTIR to confirm successful enzyme immobilization.
  • Experimental RSM Setup:
    • Design: A Central Composite Face (CCF) design is used.
    • Factors: The optimized variables are pH (6.4), Lac-ZIF dosage (10 mg), initial this compound concentration (10.4 mg/L), and contact time (8 hours).
    • Procedure: this compound solutions are prepared in a buffer. The specified dosage of Lac-ZIF biocatalyst is added, and the mixture is agitated for the set contact time. Samples are analyzed to determine removal efficiency.
  • Application in Real Samples: The study validated the method using spiked real river water, achieving 88.9% removal of this compound, demonstrating its practical applicability.

Visualizing the RSM Workflow for this compound Degradation

The following diagram illustrates the general decision-making and experimental workflow for optimizing this compound degradation using RSM, based on the methodologies from the reviewed literature.

Start Define Research Goal: Optimize this compound Degradation MethodSelect Select Degradation Method Start->MethodSelect P1 Photocatalysis MethodSelect->P1 P2 Adsorption MethodSelect->P2 P3 Biocatalysis/Biodegradation MethodSelect->P3 Factors Identify Key Factors (pH, Catalyst/Enzyme Dose, Pollutant Concentration, Time) P1->Factors P2->Factors P3->Factors Design Choose RSM Design (CCD, BBD, CCF) Factors->Design Experiment Conduct Designed Experiments Design->Experiment Model Build & Validate Mathematical Model Experiment->Model Optimize Find Optimal Conditions via Model Model->Optimize Verify Verify Model with Experimental Run Optimize->Verify End Report Optimal Protocol Verify->End

Frequently Asked Questions (FAQs)

Q1: Why is RSM preferred over the traditional "one-factor-at-a-time" (OFAT) approach for optimizing this compound degradation? RSM is superior because it can efficiently capture synergistic and antagonistic interactions between multiple factors (e.g., how pH and catalyst dose influence each other's effect on degradation). This leads to a more accurate and reliable model of the entire process with fewer experiments, saving time and resources [8] [5] [6].

Q2: My RSM model has a low R² value or shows a significant "lack of fit." What could be the issue? This often indicates the model is not well-suited to the data. Re-examine your initial assumptions:

  • Factor Range: The ranges chosen for your independent variables (e.g., pH from 4 to 9) might be too narrow or too wide. Consider expanding the range based on preliminary experiments [6].
  • Model Choice: A linear model might be insufficient. Your process may require a more complex quadratic or higher-order model to accurately describe curvature in the response [8].
  • Missing Factors: You may have overlooked a key variable that significantly impacts the degradation process.

Q3: How do I handle the optimization when my goal is to maximize degradation while minimizing energy consumption or catalyst cost? This is a multi-response optimization problem. Most RSM software packages include a desirability function feature. You can assign individual desirability goals for each response (e.g., set degradation to maximize, and set catalyst dose to minimize). The software will then find the parameter settings that achieve the best overall compromise, giving you a single "desirability" score [7] [9].

Q4: Can I combine RSM with other computational methods for better results? Yes, a powerful emerging trend is to combine RSM with Artificial Neural Networks (ANN). RSM is excellent for optimization and understanding factor interactions, while ANN is often better at prediction, especially for highly complex, non-linear systems. Some researchers use RSM to design the experiments and then use ANN to build an even more accurate predictive model [8] [7].

References

artificial neural network modeling norfloxacin photocatalytic degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the main advantages of using ANN over traditional methods like RSM for modeling norfloxacin degradation?

ANNs offer several key benefits for modeling complex photocatalytic processes like this compound degradation [1] [2] [3]:

  • Handles Complex Non-Linearities: ANNs excel at capturing the complex, non-linear relationships between multiple input variables (e.g., catalyst dosage, pH, light intensity) and the output (degradation efficiency), where traditional single-factor methods often fail [1].
  • Superior Predictive Power: They are robust computational tools that can lead to more accurate predictions of photocatalytic performance under various conditions, often outperforming other models [2] [4].
  • Learning from Data: ANNs can process large datasets and improve their prediction accuracy as more experimental data becomes available, reducing the need for extensive trial-and-error experiments [2].

Q2: Which input parameters are most critical for building an accurate ANN model?

The efficiency of photocatalysis is determined by a set of interdependent factors. Your ANN model should include parameters from these key categories [1] [2]:

  • Catalyst Properties: Surface area, band gap energy, and catalyst dosage.
  • Pollutant Characteristics: Initial this compound concentration.
  • Environmental Conditions: pH of the solution, light intensity, and treatment time.

Q3: My ANN model is performing well on training data but poorly on new data. What could be wrong?

This is a classic sign of overfitting, where the model has memorized the training data instead of learning the underlying patterns.

  • Solution: Use a testing data set during the training process. This set is not used to update the model's weights but to monitor its performance on unseen data. Training should be stopped when the error on the testing set starts to increase, ensuring the model maintains its generalization ability [3].

Q4: How can I optimize the topology and training of my ANN model?

There is no one-size-fits-all topology, but a systematic approach can help you find the best setup. A study on photocatalytic degradation provides a practical methodology [3]:

  • Algorithm Comparison: Compare training algorithms like Quick Propagation (QP), Levenberg-Marquardt (LM), and others to find the most efficient one for your data.
  • Topology Optimization: Determine the optimal number of nodes in the hidden layer by minimizing the Root Mean Squared Error (RMSE) of the testing set.
  • Performance Metrics: Use multiple metrics for a comprehensive comparison, including RMSE, Absolute Average Deviation (AAD), and the Coefficient of Determination (R²).

The table below summarizes the findings from a study that successfully applied this method, which you can use as a reference.

Training Algorithm Topology (Input-Hidden-Output) Coefficient of Determination (R²) Root Mean Squared Error (RMSE) Absolute Average Deviation (AAD)
Quick Propagation (QP) 4-10-1 0.9752 1.3995 3.0478
Levenberg-Marquardt (LM) (Details in source) (Details in source) (Details in source) (Details in source)
Batch Backpropagation (BBP) (Details in source) (Details in source) (Details in source) (Details in source)
Incremental Backpropagation (IBP) (Details in source) (Details in source) (Details in source) (Details in source)

Table based on data from an ANN modeling study for p-cresol photodegradation, illustrating a standard optimization approach [3].

Q5: Can ANN be integrated with other optimization methods?

Yes, a powerful strategy is to use hybrid models. For instance, the Dung Beetle Optimization (DBO) algorithm has been used to optimize an ANN model predicting this compound removal in a plasma process system. This integration enhanced the ANN's accuracy and reduced prediction errors [4].

Experimental Protocol: A Typical Workflow for ANN-Based Photocatalytic Degradation Study

The following diagram outlines a general workflow for developing and using an ANN model in photocatalytic degradation research.

Workflow for ANN Modeling of Photocatalytic Degradation Start Start ExpDesign Design of Experiments (RSM or other statistical design) Start->ExpDesign LabWork Conduct Experiments (Measure degradation efficiency under varied conditions) ExpDesign->LabWork  Defines parameter ranges DataPrep Prepare Datasets (Split into Training, Testing, Validation sets) LabWork->DataPrep  Collects input-output data ANNBuild Build & Train ANN Model (Optimize topology and training algorithm) DataPrep->ANNBuild ModelEval Model Performance Acceptable? ANNBuild->ModelEval ModelEval->ANNBuild  No, retrain/model again PredOpt Predict & Optimize (Find optimal conditions for maximum degradation) ModelEval->PredOpt  Yes End End PredOpt->End

Step-by-Step Guide:

  • Design of Experiments (DOE): Before any lab work, use a method like Response Surface Methodology (RSM) to plan your experiments. This design will efficiently explore the interactions between your chosen input variables (e.g., catalyst amount, pH, initial concentration) [1].
  • Conduct Experiments: Perform the photocatalytic degradation experiments as per the DOE. For each run, measure the this compound degradation efficiency (output). Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for accurate concentration measurement [5].
  • Prepare Datasets: Organize the experimental data into a table where each row is an experiment and columns are the input parameters and the output (% degradation). Randomly split this data into three sets [3]:
    • Training Set (~70%): Used to teach the ANN.
    • Testing Set (~15%): Used to prevent overfitting and check generalization during training.
    • Validation Set (~15%): A final, untouched set used to objectively evaluate the finished model's predictive power.
  • Build & Train the ANN Model:
    • Input & Output Layers: The number of nodes is fixed by your parameters (input) and the single output (degradation %).
    • Hidden Layer: Start with a trial number of nodes (e.g., 5-15). You will optimize this later.
    • Training: Use different algorithms (e.g., QP, LM) to train the network. The goal is to minimize the error between the ANN's prediction and the actual experimental output.
  • Evaluate Model Performance: Use the Testing Set to decide when to stop training and to select the best model topology. A good model will have low RMSE and AAD, and a high R² value on the testing and validation sets [3].
  • Predict and Optimize: Once a satisfactory model is built, use it to predict the degradation efficiency for combinations of parameters not tested in the lab. This can be used to find the theoretical optimal conditions for the process [2] [4].

Summary of Key Experimental Factors from Literature

The table below consolidates key parameters and findings from recent studies on this compound degradation, which can inform your experimental design.

Study Focus Catalyst System Key Operational Parameters Optimal Performance Modeling Approach
Photocatalytic Degradation [1] Various Semiconductors Catalyst properties, pollutant concentration, pH, light intensity Reviewed multiple studies RSM & ANN
Plasma Degradation [4] Plasma + Persulfate Initial concentration, discharge voltage, persulfate dose, time ~98% Removal (Predicted) ANN optimized with DBO algorithm
Adsorption-Photocatalysis [5] ZnO/ZnS on Biochar pH, catalyst/pollutant ratio, presence of ions 95% Removal in 3 hours Not specified
General Photocatalytic Modeling [2] Metal-based Catalysts Catalyst surface area, band gap, dosage, time, concentration Varies by system ANN

References

overcoming norfloxacin quinolone-resistant bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Norfloxacin Resistance

Q: What are the primary mechanisms by which bacteria become resistant to this compound? Resistance to this compound, a fluoroquinolone antibiotic, arises through two main categories of mechanisms: chromosomal mutations and acquisition of resistance genes [1].

The following table summarizes the key mechanisms and their features:

Mechanism Description Key Genes/Proteins Involved Effect on MIC
Target Site Mutations Mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase and topoisomerase IV, reducing drug binding [1] [2]. gyrA, gyrB, parC, parE 8 to 16-fold increase per mutation [1].
Efflux Pump Upregulation Overexpression of membrane-bound pumps that expel this compound from the cell [1] [3]. acrAB-tolC, marOR [4] Variable, often contributing to multi-drug resistance.
Porin Mutations Alterations in outer membrane porin proteins, reducing drug permeability into the cell [3]. ompF [5] Contributes to low-level resistance.
Plasmid-Mediated Resistance Acquired genes that protect target enzymes or modify the drug [1]. qnr genes, aac(6')-Ib-cr [1] Confers low-level resistance, facilitating selection of higher-level mutants.

Q: What is the typical experimental workflow to diagnose resistance mechanisms? The flowchart below outlines a logical pathway for identifying the resistance mechanisms present in your bacterial isolate.

G start Start: this compound-Resistant Isolate mic Determine MIC start->mic pcr PCR & Sequence QRDR of gyrA, parC mic->pcr efflux Efflux Pump Assay (with CCCP) mic->efflux concl Compile Results and Classify Mechanism pcr->concl Mutations Found porin Analyze Outer Membrane Proteins (e.g., OmpF) efflux->porin Efflux Activity Detected efflux->concl No Efflux Activity plasm Screen for Plasmid-Mediated Genes (e.g., qnr) porin->plasm plasm->concl

Troubleshooting Guide: Common Issues in Resistance Studies

  • Problem: Low-level resistance that is hard to characterize.
    • Solution: Focus on screening for plasmid-mediated qnr genes, which confer low-level resistance and act as a stepping stone for higher-level resistance [1]. Also, check for mutations in regulatory genes like marR that can upregulate efflux pumps [4].
  • Problem: High-level resistance despite no mutations in primary targets (gyrA/parC).
    • Solution: Investigate mutations in the secondary target enzymes (gyrB or parE) [1]. Additionally, perform an efflux pump inhibition assay using a compound like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to determine the pump's contribution to resistance [2].
  • Problem: Heteroresistance (a subpopulation shows higher resistance).
    • Solution: Perform population analysis profiling (PAP) to detect resistant subpopulations. Serial passaging at sub-MIC concentrations can also help select and stabilize these subpopulations for further study [4].

Experimental Data & Protocols

Q: What does typical quantitative data for resistance development look like? The table below compiles data from an in vitro selection study where E. coli was serially passaged in increasing concentrations of this compound [4]. This illustrates how MIC increases as mutations accumulate.

Selection Step Example Mutations Identified This compound MIC (μg/mL) Fitness Cost (Relative to Wild-Type)
Wild-Type None 0.094 1.000
Step 1 gyrA S83L 0.25 - 0.5 ~1.000
Step 2 gyrA S83L + marR R94H 0.38 - 1.0 ~0.997
Step 3-5 Multiple (e.g., gyrA S83L, parE, marOR) >4.0 Significant Reduction

Key Takeaways:

  • First-step mutations (e.g., in gyrA) cause a moderate MIC increase with little to no fitness cost [4].
  • Accumulating multiple mutations is necessary for high-level resistance but often incurs a significant fitness cost, which can be partially restored through compensatory evolution [4].

Protocol 1: Efflux Pump Contribution Assay

This protocol determines the contribution of active efflux to this compound resistance.

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), this compound stock solution, efflux pump inhibitor (e.g., CCCP, 20 mg/L stock in DMSO), sterile 96-well plates.
  • Procedure: a. Prepare a solution of CAMHB with and without a sub-inhibitory concentration of CCCP (e.g., 10 mg/L) [2]. b. In a 96-well plate, perform a standard broth microdilution MIC test for this compound against your bacterial strain, using both the CCCP-containing and control broths. c. Incubate at 35°C for 16-20 hours.
  • Interpretation: A ≥4-fold decrease in the MIC in the presence of CCCP compared to the control indicates a significant contribution of energy-dependent efflux to this compound resistance [2].

Protocol 2: Serial Passaging for Resistance Development Studies

This protocol mimics the in vitro development of high-level resistance.

  • Materials: Liquid growth medium (e.g., LB broth), this compound stock solution.
  • Procedure: a. Start with a wild-type, susceptible strain. Determine its baseline MIC. b. Inoculate the strain into a tube containing medium with this compound at the current MIC level. Incubate until growth is observed (typically 24-48 hours). c. Sub-culture the grown bacteria into a new tube with this compound at the MIC of the newly selected strain. Repeat this passaging for multiple steps [4]. d. After each passage, isolate single colonies and re-determine the MIC. Preserve isolates from each step for sequencing and fitness cost assays.

Strategies to Overcome Resistance

Q: What are the promising strategies to combat this compound-resistant bacteria? Given the challenge of developing entirely new antibiotics, a primary research focus is on antibiotic potentiators (or adjuvants) [6].

  • Concept: Potentiators are compounds with little or no inherent antibacterial activity that, when combined with an antibiotic, enhance its efficacy against resistant strains [6].
  • Mechanisms of Action:
    • Efflux Pump Inhibitors (EPIs): Directly block efflux pumps, increasing intracellular antibiotic concentration [6].
    • Membrane Permeabilizers: Disrupt the outer membrane, facilitating antibiotic entry.
    • Resistance Enzyme Inhibitors: Inactivate enzymes like the aminoglycoside-modifying enzyme that also modifies some quinolones [1].

The following diagram illustrates the workflow for screening and testing potential potentiator compounds.

G start Identify Candidate Potentiator tox Cytotoxicity Assay (on mammalian cells) start->tox mic2 Checkerboard MIC Assay with this compound tox->mic2 Low Toxicity mec Mechanism of Action Study mic2->mec Synergy (FIC ≤ 0.5) res Resistance Development Studies mec->res concl2 Promising Candidate for Further Development res->concl2

References

norfloxacin process parameters optimization design of experiments

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Designs for Norfloxacin Optimization

The table below summarizes various DoE applications for developing different this compound formulations.

Dosage Form / System Experimental Design Used Key Factors (Independent Variables) Key Responses (Dependent Variables) Citation
Floating Multiparticulate Pellets Box-Behnken Design (3-level, 3-factor) [1] Amount of Microcrystalline Cellulose (MCC), Amount of PVP K30, Spheronizing Speed [1] Aspect Ratio (for sphericity), Hardness [1] [1]
Extended-Release Tablets Not explicitly stated, but results analyzed using Korsmeyer exponential equation [2] Polymer Type (HPMC, PEO), Polymer Molecular Weight, Polymer Concentration (20%, 30%) [2] Drug Release Mechanism & Kinetics, Tablet Stability [2] [2]
Lipid-Polymer Hybrid Nanoparticles Factorial Design [3] Components for nanoparticle formation (specifics not listed in excerpt) Particle Size, Polydispersity Index, Zeta Potential, % Cumulative Drug Release [3] [3]
Nanofiltration for Wastewater Removal 2^k Factorial Design (5 factors) [4] Antibiotic MW, Antibiotic Concentration, NF Membrane Type, Feed Flow Rate, Transmembrane Pressure [4] Antibiotic Rejection (%), Permeate Flux [4] [4]

Detailed Experimental Protocols

Here are the detailed methodologies for two key experiments from the search results.

Protocol: Floating Multiparticulate Pellets [1]

This protocol uses a Box-Behnken Design to optimize pellet formulation for gastroretention.

  • Step 1: Prepare Core Pellets
    • Method: Extrusion-Spheronization.
    • Procedure: Mix this compound and MCC in a mortar. Add a binding liquid (3% PVP K30 in water) to form a wet mass. Pass the wet mass through a sieve (BSS no. 16) to get extrudates. Spheronize the extrudates at a defined speed, then dry the resulting pellets overnight at 60°C [1].
  • Step 2: Incorporate Floating Agents
    • Procedure: Incorporate Sodium Bicarbonate (effervescent agent) and HPMC K15M (gel-forming polymer) into the optimized core pellets in different ratios (e.g., 1:1, 1:2, 2:1 w/w) [1].
  • Step 3: Apply Polymer Coating
    • Method: Fluidized Bed Coating (Bottom Spray Technique).
    • Procedure: Coat the pellets with Eudragit RL 100 to achieve different weight gains (e.g., 5%, 10%, 15% w/w). Use isopropyl alcohol as the solvent [1].
  • Step 4: Evaluate the Formulation
    • Tests: Fourier Transform Infrared (FTIR) spectrum, Scanning Electron Microscopy (SEM), Drug Content, In vitro Drug Release, Floating Studies (lag time and duration) [1].
Protocol: Extended-Release Matrix Tablets [2]

This protocol develops a hydrophilic matrix system for once-daily administration.

  • Step 1: Blend Preparation and Compression
    • Method: Direct Compression.
    • Procedure: Prepare a powder blend of this compound, the polymer (HPMC or PEO), and microcrystalline cellulose. Mix for 15 minutes. Add magnesium stearate (lubricant) and colloidal silicon dioxide (glidant) and mix for a further 5 minutes. Compress the final blend into tablets using a suitable punch [2].
  • Step 2: Optional Film Coating
    • Purpose: To protect this compound from photodegradation.
    • Procedure: Use a coating system (e.g., Opadry II White) in a conventional coating pan. Preheat tablets to 45°C and spray the coating solution under controlled conditions [2].
  • Step 3: Evaluate the Tablets
    • Quality Control: Weight, Hardness, Friability, Dimensions, Loss on Drying [2].
    • Performance: Drug Assay (using validated LC methods), Stability Testing (e.g., 6 months at 40°C/75% RH), In vitro Drug Release Studies [2].

Troubleshooting Guides & FAQs

FAQ 1: How do I reduce the floating lag time of my gastroretentive pellets?

  • Issue: Pellets take too long to float (>10 minutes).
  • Solution: The ratio of the effervescent agent (Sodium Bicarbonate) to the gel-forming polymer (HPMC) is critical. Increasing the amount of effervescent agent can help produce gas more rapidly, reducing the lag time. Ensure the polymer coating (e.g., Eudragit RL 100) is not too thick, as this can hinder water ingress and gas generation [1].

FAQ 2: The drug release from my extended-release tablets is too fast. What can I do?

  • Issue: The drug is released too quickly, not providing a sustained effect over the desired period.
  • Solution:
    • Increase Polymer Viscosity/Concentration: Use a higher molecular weight grade of HPMC (e.g., K4M instead of K100LV) or increase the polymer concentration in the formulation (e.g., from 20% to 30%). This creates a stronger and more resilient gel layer that slows down drug diffusion and release [2].
    • Check for Proper Gel Layer Formation: Ensure the tablet formulation and compression process allow for rapid and consistent gel layer formation upon contact with dissolution media [2].

FAQ 3: My nanoparticle formulation has a high polydispersity index (PDI). What does this indicate?

  • Issue: A high PDI (typically >0.3) indicates a broad and non-uniform particle size distribution, which can lead to inconsistent performance.
  • Solution: This often points to issues during the emulsification or solvent evaporation steps. Optimize parameters like the energy and duration of homogenization/sonication, the rate of solvent evaporation, and the concentration of stabilizers in the formulation to achieve a more monodisperse population [3].

DoE Workflow for Formulation Development

The following diagram visualizes the general workflow for applying Design of Experiments in pharmaceutical formulation development, integrating steps from the cited case studies.

Start Define Formulation Goal A Identify Critical Factors (e.g., Polymer Type/Concentration, Excipient Amounts, Process Speed) Start->A B Select DoE Approach (e.g., Box-Behnken, Factorial Design) A->B C Prepare and Test Formulation Batches B->C D Analyze Response Data (e.g., Dissolution, Particle Size) C->D E Establish Design Space & Identify Optimal Parameters D->E Mathematical Modeling F Verify Optimized Formulation E->F

References

norfloxacin vs rifaximin spontaneous bacterial peritonitis prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy Data and Safety

The following table consolidates quantitative data from key RCTs and meta-analyses for a more detailed comparison.

Outcome Measure Rifaximin Norfloxacin Significance & Source
SBP Recurrence (Secondary Prophylaxis) 7% [1] 39% [1] p=0.004; OR 0.14 (95% CI 0.02-0.73) [1]. RR: 4.59 (95% CI 2.02-10.43) [2].
SBP Occurrence (Primary Prophylaxis) 24.3% [1] 14.3% [1] p=0.5 (not significant) [1]. RR: 1.41 (95% CI 0.96-2.06) [2].
Hepatic Encephalopathy (HE) in Secondary Prophylaxis 23.1% [1] 51.5% [1] p=0.02 [1].
All-Cause Mortality (6-month) Similar to this compound [1] Similar to rifaximin [1] No significant difference in 180-day survival [1].
Adverse Events Fewer adverse events [2] - Better safety profile noted [2].

Mechanisms of Action and Experimental Protocols

The superior performance of rifaximin, particularly for secondary prophylaxis, is rooted in its distinct pharmacological profile and mechanism of action.

Mechanisms of Action

The diagram below illustrates the different pathways through which this compound and rifaximin exert their effects.

G cluster_this compound This compound (Systemic) cluster_rifaximin Rifaximin (Gut-Selective) Gut_Lumen Gut Lumen This compound Absorbed Systemically Gut_Lumen->this compound Rifaximin Non-absorbed Gut_Lumen->Rifaximin Resistance Bacterial Resistance This compound->Resistance Higher risk Translocation Bacterial Translocation This compound->Translocation Reduces Dysbiosis Gut Dysbiosis Rifaximin->Dysbiosis Modulates Virulence Rifaximin->Virulence Reduces Bacterial Virulence

  • This compound is a fluoroquinolone antibiotic that is absorbed systemically. Its long-term use has been associated with the development of quinolone-resistant bacteria and other multidrug-resistant organisms [2] [3].
  • Rifaximin is a non-absorbable (<0.4%), gut-selective antibiotic. It offers a broad-spectrum antimicrobial effect within the intestinal lumen with minimal systemic side effects. Beyond simple bacterial killing, evidence suggests it helps modulate the gut microbiome (dysbiosis) and may reduce bacterial virulence, contributing to its efficacy and lower resistance development [4].
Key Experimental Protocols

The methodologies from pivotal studies provide a template for clinical trial design.

  • General RCT Design (Prabhu et al., 2021) [1] [5]:

    • Population: Patients with cirrhosis and ascites, stratified into primary prophylaxis (advanced disease) and secondary prophylaxis (prior SBP) groups.
    • Intervention: Rifaximin 550 mg twice daily.
    • Comparator: this compound 400 mg once daily.
    • Primary Endpoint: Development of SBP over a 6-month follow-up.
    • Key Assessments: Monthly clinical and lab follow-ups, with diagnostic paracentesis at 3 and 6 months or if symptoms occurred.
  • Combination Therapy Protocol (Ghafar et al., 2019) [6]:

    • Population: Patients with advanced cirrhosis and acute variceal bleeding for primary prophylaxis.
    • Intervention: Rifaximin + this compound.
    • Comparator: this compound alone.
    • Outcome: The combination led to a significantly lower incidence of SBP and improved patient survival over 1 year.
  • Secondary Prophylaxis in HE Patients (Gaur et al., 2024) [4]:

    • Population: Patients with cirrhosis recovering from an episode of SBP accompanied by Hepatic Encephalopathy.
    • Intervention: Rifaximin 550 mg twice daily alone.
    • Comparator: Rifaximin 550 mg twice daily + this compound 400 mg once daily.
    • Outcome: Rifaximin alone was as effective as the combination in preventing SBP and HE recurrence, supporting its use as a single agent in this complex patient subgroup.

Interpretation and Research Context

  • Consider Rifaximin for Secondary Prophylaxis: Evidence strongly supports rifaximin as the preferred agent for preventing SBP recurrence, especially given its additional benefit in reducing hepatic encephalopathy episodes [1] [7].
  • Weigh Risks of Resistance: this compound use is associated with higher rates of quinolone-resistant and multidrug-resistant organisms [2] [3]. Rifaximin's gut-selective action offers a favorable resistance profile.
  • Acknowledging an Ongoing Debate: Recent large retrospective studies challenge the traditional paradigm, suggesting that both primary and secondary antibiotic prophylaxis may be linked to higher infection rates and resistance without clear survival benefits [3]. The decision to initiate prophylaxis should be individualized.

References

Comparison of Norfloxacin Tablet Quality from Market Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quality control findings from different studies to facilitate comparison.

Study Location & Details Uniformity of Weight Friability Hardness Assay (Active Ingredient) Dissolution Test
Thailand (Region 10) [1] 100% Pass (55/55 samples) - - 100% Pass (55/55 samples) 98% Pass (49/55 samples)
55 samples, 21 manufacturers
Jimma, Ethiopia [2] 100% Pass (9/9 brands) 100% Pass (9/9 brands) 100% Pass (9/9 brands) 100% Pass (9/9 brands) 77.8% Pass (7/9 brands)
9 brands

Detailed Experimental Protocols

The studies referenced above conducted in-vitro tests in accordance with USP procedures. Here are the detailed methodologies for key experiments:

Weight Variation [2]
  • Procedure: Twenty tablets from each brand were weighed individually on an analytical balance, and the average weight was calculated.
  • Compliance Criteria: The test is passed if not more than two of the individual weights deviate from the average weight by more than 5%, and none deviate by more than 10%.
Friability [2]
  • Procedure: A sample of 20 pre-weighed tablets was placed in the drum of a friability tester and rotated at 100 revolutions for 4 minutes. The tablets were then dedusted and reweighed.
  • Calculation: The percentage weight loss was calculated as Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] × 100.
  • Compliance Criteria: The USP specifies a maximum weight loss of 1.0%.
Hardness Test [2]
  • Procedure: The crushing strength (hardness) of ten randomly selected tablets from each brand was determined using a hardness tester.
  • Acceptance Criteria: Tablets with a hardness of >50 N are generally considered acceptable.
Assay of Active Ingredient [2]
  • Chromatographic System: HPLC equipped with a UV detector and a C18 column.
  • Mobile Phase: A mixture of 0.04 M phosphoric acid (pH 3.0) and acetonitrile in a ratio of 85:15 (v/v) was used [2]. Another study used a similar mixture of phosphoric acid solution and acetonitrile in an 850:150 ratio [1].
  • Flow Rate: 2 mL/min [2].
  • Detection: UV detection at 272 nm [1].
  • Sample Preparation: Twenty tablets were powdered. A portion equivalent to about 100 mg of norfloxacin was dissolved and diluted with the mobile phase, followed by sonication and filtration.
Drug Release (Dissolution) Study [2]
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).
  • Dissolution Medium: Not specified in the provided excerpts, but the study followed USP methods.
  • Procedure: The amount of drug released was measured, and the percentage of this compound dissolved was calculated.
  • Acceptance Criteria: For this compound tablets, the USP typically requires that not less than 80% (Q) of the labeled amount dissolves within 30 minutes.

Experimental Workflow for Quality Assessment

The following diagram outlines the logical sequence of key tests in a standard pharmaceutical quality assessment workflow for this compound tablets.

Start This compound Tablet Samples A Weight Variation Test Start->A B Friability Test A->B C Hardness Test B->C D Dissolution Test C->D E Assay (HPLC Analysis) D->E F Data Analysis & USP Compliance Check E->F

Key Insights on Formulation & Stability

Beyond routine quality control, formulation design significantly impacts performance. Research into extended-release matrix systems for this compound provides valuable insights for drug development professionals [3]:

  • Polymer Selection: Formulations using Hydroxypropylmethylcellulose (HPMC) or Poly(ethylene oxide) (PEO) of different molecular weights can successfully create extended-release tablets.
  • Release Mechanism: Drug release is controlled by a combination of diffusion and polymer erosion. The molecular weight and concentration of the polymer determine the dominant mechanism.
  • Stability: These matrix tablets were found to be stable over 6 months under accelerated conditions (40°C ± 2°C / 75% RH ± 5%). The study strongly recommends film-coating to protect this compound from photodegradation [3].

Conclusion and Research Implications

For researchers and scientists, this underscores the importance of:

  • Rigorous Testing: Conducting a full battery of USP-quality tests, with particular attention to dissolution performance.
  • Formulation Science: Leveraging advanced polymer-based matrix systems to develop more effective and patient-compliant extended-release formulations [3].

References

comparative dissolution profile norfloxacin tablet brands

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Dissolution Profiles of Norfloxacin Tablets

The following table synthesizes key findings from a 2019 study that evaluated nine brands of 400 mg this compound tablets marketed in Jimma, Ethiopia [1].

Brand Code Country of Origin Dissolution Test Result (% Release in 30 min) Compliance with USP
N1 (Negaflox) India Released 80% or more Yes
N2 (Norfen) Ethiopia Released less than 80% No
N3 (Asnor) India Released 80% or more Yes
N4 (Norbek) South Korea Released 80% or more Yes
N5 (Norcin) Ethiopia Released 80% or more Yes
N6 (Uriflox) India Released 80% or more Yes
N7 (Gyrablock) Cyprus Released 80% or more Yes
N8 (Norflox) Ethiopia Released less than 80% No
N9 (Trizolin) Cyprus Released 80% or more Yes (Used as comparator)

Key Findings from the Study [1]:

  • Overall Quality: All nine brands met other critical USP quality specifications, including uniformity of weight, hardness, friability, and assay of active ingredient.
  • Dissolution Failures: Two brands (N2 and N8) failed to release at least 80% of their drug content within 30 minutes, a key USP requirement for dissolution. This could potentially impact their therapeutic effectiveness.
  • Profile Similarity: Through model-dependent methods, the dissolution profiles of brands N1 (Negaflox) and N5 (Norcin) were found to be similar to the comparator product, N9 (Trizolin). The drug release data for all brands best fit the Weibull release model.

Experimental Protocol for Dissolution Testing

The comparative study was conducted following the standard procedures outlined in the United States Pharmacopeia (USP) [1]. Here is a detailed breakdown of the methodology:

  • Apparatus: Paddle (Apparatus 2)
  • Rotation Speed: 75 rpm
  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid
  • Temperature: Maintained at 37°C ± 0.5°C
  • Testing Method: Samples were withdrawn at specified time intervals, and the drug concentration was analyzed using High-Performance Liquid Chromatography (HPLC).

This experimental design is visually summarized in the workflow below:

G Start Start: this compound Tablet A1 Apparatus: Paddle (USP Apparatus 2) Start->A1 A2 Medium: 900 mL 0.1 N HCl A1->A2 A3 Speed: 75 rpm A2->A3 A4 Temperature: 37°C ± 0.5°C A3->A4 B1 Sample Withdrawal (At specified time points) A4->B1 B2 Analysis via HPLC B1->B2 Result Result: Q₃₀ ≥ 80% released? B2->Result

Research Context and Innovations

To provide a broader context for your research, here are some relevant developments in the field:

  • Innovative Dissolution Methods: A 2025 study developed a new dissolution method for a fixed-dose combination tablet containing this compound and Tinidazole. The optimized method used a paddle apparatus at 50 rpm in 900 mL of 0.1 N Hydrochloric Acid, which proved to be highly discriminating and robust [2].
  • Enhancing Drug Dissolution: Research into overcoming this compound's inherent poor water solubility is ongoing. One innovative approach involved forming a This compound-CO2 crystal using supercritical CO2, which more than doubled the equilibrium solubility of the drug in water without using organic solvents [3].
  • Extended-Release Formulations: Other research has focused on developing extended-release matrix tablets of this compound using hydrophilic polymers like HPMC and PEO, which control the drug release through a combination of diffusion and erosion mechanisms [4].

How to Conduct Further Research

For a comprehensive and up-to-date comparison, consider the following approaches:

  • Consult Pharmacopeias: Always start with the latest versions of the USP, IP, BP, or Ph. Eur., as they may have updated monographs with standardized dissolution methods for this compound tablets [2].
  • Review Regulatory Guidelines: Documents like the EMA's reflection paper on dissolution specification can provide valuable insight into equivalence assessment for generic products [1] [2].
  • Perform Laboratory Studies: The most reliable data comes from conducting your own comparative study following pharmacopeial standards, as the availability and quality of drug brands can vary by region and over time.

References

Comparison of Validated Spectrophotometric Methods for Norfloxacin Assay

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of two spectrophotometric methods developed for the determination of Norfloxacin in pharmaceutical formulations and biological samples [1].

Parameter Method A: Fe(III) / 1,10-phenanthroline Method B: Ce(IV) / Methyl Orange
Principle Oxidation of NFX by Fe(III); resulting Fe(II) forms a red complex with 1,10-phenanthroline [1]. Oxidation of NFX by Ce(IV); remaining Ce(IV) reacts with methyl orange, decreasing its color [1].
Linear Range 1 - 30 μg/mL [1] 1 - 15 μg/mL [1]
Detection Wavelength 511 nm [1] 508 nm [1]
Correlation Coefficient (r) 0.9879 [1] 0.9966 [1]
Limit of Detection (LOD) 1.098 μg/mL [1] 2.875 μg/mL [1]
Limit of Quantification (LOQ) 1.111 μg/mL [1] 3.368 μg/mL [1]
Application in Biological Fluids Not specified Yes (Spiked human plasma and urine) [1]
Reported Recovery in Plasma Not applicable 98.74% - 103.43% [1]
Reported Recovery in Urine Not applicable 98.17% - 100.85% [1]

Detailed Experimental Protocols

Here are the step-by-step procedures for constructing the calibration curves as described in the study [1].

Procedure for Method A (Fe(III) / 1,10-phenanthroline)
  • Preparation: Add appropriate volumes of this compound stock solution (100 μg/mL) to separate test tubes to achieve a final concentration range of 1–30 μg/mL.
  • Reaction: To each tube, add 0.5 mL of 0.002 mol/L Fe(III) solution and 1.5 mL of 0.006 mol/L 1,10-phenanthroline solution.
  • Heating: Heat the mixture in a water bath at 100°C for 15 minutes.
  • Dilution: Dilute the mixtures to 10 mL with deionized water.
  • Measurement: Measure the absorbance of the resulting orange-red complex at 511 nm against a reagent blank prepared similarly but without the drug [1].
Procedure for Method B (Ce(IV) / Methyl Orange)
  • Preparation: Transfer diluted this compound stock solutions to 10 mL volumetric flasks to achieve a final concentration range of 1–15 μg/mL.
  • Oxidation: Add 2.5 mL of 2.5 mol/L nitric acid and 1.5 mL of 3.0 × 10⁻³ mol/L Ce(IV) solution to each flask.
  • Incubation: Let the flasks stand for 15 minutes at room temperature, shaking continuously.
  • Color Development: Add 1.5 mL of 8.0 × 10⁻³ mol/L Methyl Orange (MO) solution to each flask.
  • Dilution: Make up to the mark with deionized water.
  • Measurement: Measure the absorbance at 508 nm against a reagent blank. The concentration of this compound is proportional to the decrease in the absorbance of Methyl Orange [1].

Workflow Visualization of Analytical Methods

The following diagram illustrates the logical workflow and core steps involved in both Method A and Method B, highlighting the key reagents and reactions.

cluster_methodA Method A (Fe(III) / 1,10-phenanthroline) cluster_methodB Method B (Ce(IV) / Methyl Orange) Start Start: this compound Sample A1 Add Fe(III) solution Start->A1 B1 Add Ce(IV) in acidic medium Start->B1 A2 Add 1,10-phenanthroline A1->A2 A3 Heat at 100°C for 15 min A2->A3 A4 Measure Absorbance at 511 nm A3->A4 B2 Stand for 15 min B1->B2 B3 Add Methyl Orange (MO) B2->B3 B4 Measure Absorbance at 508 nm B3->B4

Interpretation and Research Implications

The provided data and protocols can serve as a foundation for TDM method development. Here are some key points for consideration:

  • Method Selection: Method A offers a wider linear range and lower detection limits, making it potentially more suitable for quantifying this compound across a broader spectrum of concentrations. Method B, while having a narrower range, has been successfully applied to complex biological matrices like plasma and urine, which is crucial for TDM [1].
  • Validation Parameters: For a complete TDM validation, you would typically need to establish additional parameters beyond what is covered in the found study. These include precision (repeatability and intermediate precision), accuracy (through recovery studies, partially covered for Method B), robustness (deliberate variations in method parameters), and stability of the analyte in the sample under various conditions.
  • Practical Application: The sample preparation technique described for biological fluids in Method B (involving acetonitrile for deproteinization and centrifugation) is a practical and essential step for analyzing real-world patient samples [1].

References

quality control norfloxacin tablets pharmacopeial standards

Author: Smolecule Technical Support Team. Date: February 2026

Quality Specifications of Norfloxacin Tablets

The table below summarizes the standard pharmacopeial requirements for 400 mg this compound tablets and results from a quality assessment study of nine brands [1]:

Quality Test USP Specification Compliance in Study (9 brands) Key Findings & Notes
Assay (Content) Within specified range 9/9 Complied All brands contained the labeled amount (400 mg) of active ingredient. [1]
Weight Uniformity Not more than 2 of 20 tablets deviate by >5%; none by >10% 9/9 Complied Ensures dosage consistency between individual tablets. [1]
Tablet Hardness Typically >50 N [1] 9/9 Complied Hardness affects handling and dissolution. All brands were within acceptable limits. [1]
Friability Weight loss ≤ 1.0% 9/9 Complied Measures resistance to abrasion and chipping; low friability ensures tablet integrity. [1]
Dissolution ≥80% released in 30 minutes 7/9 Complied Critical test for efficacy. Two brands failed to release 80% of the drug within the required time. [1]
Dissolution Profile Comparison to comparator product 2/9 Similar Two brands (Negaflox, Norcin) showed similar dissolution profiles to the comparator (Trizolin). Drug release kinetics best fit the Weibull model. [1]

Detailed Experimental Protocols

Here are the standard methodologies used for the key quality tests, as described in the United States Pharmacopeia (USP) [1].

Uniformity of Weight
  • Procedure: Twenty tablets are weighed individually and the average weight is calculated. The percentage deviation of each tablet from the average is determined.
  • Formula: ( \text{Deviation} % = \frac{|\text{Individual Weight} - \text{Average Weight}|}{\text{Average Weight}} \times 100 )
  • Acceptance Criteria: The test passes if not more than two tablets deviate by more than 5%, and none deviate by more than 10%. [1]
Friability Test
  • Procedure: A pre-weighed sample of 20 tablets is placed in the drum of a friability tester and rotated at 100 revolutions for 4 minutes. The tablets are then dedusted and reweighed.
  • Formula: ( \text{Friability} % = \frac{\text{Initial Weight} - \text{Final Weight}}{\text{Initial Weight}} \times 100 )
  • Acceptance Criteria: The weight loss should not be more than 1.0%. [1]
Hardness Test
  • Procedure: The crushing strength (hardness) of ten randomly selected tablets is measured using a hardness tester, which applies increasing pressure until the tablet fractures.
  • Acceptance Criteria: Tablets with a hardness of greater than 50 N are generally considered acceptable to withstand packaging and shipping stresses. [1]
Assay of Active Ingredient
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
  • Chromatographic Conditions:
    • Column: C18, 3.9 mm x 30 cm, 5 µm particle size.
    • Mobile Phase: Mixture of 0.001M phosphoric acid and acetonitrile (850:150).
    • Flow Rate: 2 mL/min.
    • Detection: 275 nm.
  • Sample Preparation: Twenty tablets are powdered. A portion equivalent to 100 mg of this compound is dissolved in the mobile phase, sonicated, and diluted to volume. The solution is then filtered and injected into the HPLC. [1]
Dissolution Test
  • Apparatus: USP Apparatus 2 (Paddle), with 900 mL of dissolution medium.
  • Medium: 0.1 N Hydrochloric Acid (HCl) or buffer as specified in the monograph.
  • Procedure: The paddle rotates at 50 rpm. Samples are withdrawn at 30 minutes, and the amount of drug dissolved is quantified using a UV-Vis spectrophotometer or HPLC.
  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes. [1]

Visualizing the Quality Control Workflow

The diagram below outlines the logical sequence of these key pharmacopeial tests.

QC_Workflow Start Start QC Testing Weight Weight Uniformity Test Start->Weight Friability Friability Test Weight->Friability Hardness Hardness Test Friability->Hardness Dissolution Dissolution Test Hardness->Dissolution Assay Assay (Content) Dissolution->Assay End Product Meets Specifications Assay->End

Drug Release Kinetics and Comparisons

Drug Release Modeling
  • In the comparative study, the drug release data for the tested this compound tablets fit best to the Weibull release model [1]. This model is widely used to describe the dissolution profile of pharmaceutical dosage forms.
Therapeutic Comparisons with Other Antibiotics

While the core quality tests are universal, this compound is often compared to other fluoroquinolones for therapeutic use. The table below summarizes some key distinctions based on drug databases and clinical studies.

Antibiotic Common Uses User Rating (out of 10) Half-life (hours) Key Differentiating Factors
This compound Uncomplicated UTIs, GI infections [2] [3] 3.4 (from 5 reviews) [2] 4.8 [3] Lower user-reported effectiveness; primarily targets urinary and GI tracts. [2] [3]
Ciprofloxacin Broad-spectrum (UTIs, respiratory, skin infections) [3] 5.0 (from 938 reviews) [3] 4.0 [3] Wider range of indications; more clinical ratings data available. [4]
Ofloxacin Broad-spectrum (UTIs, respiratory, STIs) [2] 4.8 (from 18 reviews) [2] 7.5 [5] Longer half-life may allow for less frequent dosing. [5]
Levofloxacin Broad-spectrum (pneumonia, sinusitis) [5] 5.1 (from 747 reviews) [5] 6.0 [5] Often used for more serious respiratory infections. [5]

Note on User Ratings: The ratings are aggregated from patient reviews on a drug information website and are not clinically verified. They reflect patient-reported experiences rather than objective efficacy and should be interpreted with caution [2] [3] [5].

Key Takeaways for Professionals

  • Dissolution is a Critical Failure Point: While most quality attributes like hardness and assay are routinely met, dissolution testing is a key differentiator. The study found that 22% (2 out of 9) of brands failed this test, which can directly impact bioavailability and therapeutic efficacy [1].
  • Generic Equivalence is Achievable: The study demonstrates that some generic this compound brands (both imported and locally manufactured) can meet the same rigorous pharmacopeial standards as the comparator product, supporting their use in cost-conscious healthcare systems [1].
  • Consider the Clinical Context: When comparing this compound to alternatives, quality control ensures bioequivalence, but clinical choice depends on factors like approved indications, spectrum of activity, and local resistance patterns [4] [6] [7].

References

norfloxacin forced degradation studies stability indicating methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Norfloxacin Degradation Methods

Degradation Method / Stress Condition Optimal Conditions Degradation Efficiency / Rate Key Degradation Products Identified Analytical Techniques Used
Thermally Activated Persulfate [1] 60°C, PS/NOR molar ratio 40, 120 min 97.7% degradation Eight intermediates, primarily from piperazine ring cleavage HPLC (C18 column, UV 278 nm), Q-TOF-LC/MS
Medium-Pressure UV/Peracetic Acid (MPUV/PAA) [2] PAA dose 0.1 mM, pH 9, 50 min >99% NOR removal Products from piperazine ring transformation and quinolone group damage HPLC, LC-MS/MS
Anodic Oxidation (BDD anode) [3] Current density 10 mA cm⁻², Na₃PO₄ electrolyte Complete NOR removal; antimicrobial activity fully eliminated Pathway depends on electrolyte; fluoroquinolone ring rupture with Na₃PO₄ LC-UV (280 nm), Antimicrobial activity test (vs. E. coli)
Plasma-Produced Ozone [4] Ozone generated from O₂ plasma Effective degradation confirmed Defluorination, piperazine ring damage, quinolone group damage Surface-Enhanced Raman Spectroscopy (SERS), LC-MS
Natural Solar Photolysis [5] Natural sunlight in water Pseudo-first-order rate constant: 1.19 × 10⁻³ s⁻¹ Five products; three formed with superoxide radical participation HPLC-MS, Radical quenchers
Ozonation [6] Ozone in wastewater effluent Non-monotonic product formation Multiple products, most abundant from piperazine ring oxidation LC-MS

Detailed Experimental Protocols

Here are the core methodologies for some of the key degradation techniques.

Thermally Activated Persulfate Degradation [1]
  • Procedure: A this compound solution (0.5 mg/L) is adjusted to the desired pH and preheated in a water bath. Sodium persulfate is added to initiate the reaction. Samples are taken at intervals, immediately cooled, and analyzed.
  • Analysis:
    • Kinetics: Degradation follows pseudo-first-order kinetics. The rate constant k is found using ln(C₀/Cₜ) = kt.
    • Activation Energy: Calculated from the Arrhenius equation using rate constants at different temperatures, determined to be 83.4 kJ/mol.
  • Key Parameters Studied: Temperature, PS/NOR molar ratio, initial pH, and presence of anions (e.g., Cl⁻, PO₄³⁻).
MPUV/Peracetic Acid Degradation [2]
  • Procedure: this compound solution is treated in a reactor equipped with a medium-pressure UV lamp. PAA is added at the start. Samples are quenched with sodium thiosulfate before analysis.
  • Radical Identification: The role of reactive species is probed using radical scavengers like tert-butanol (for •OH) and para-chlorobenzoic acid as a probe.
  • Key Findings: Degradation is highly pH-dependent, with higher efficiency at alkaline pH (e.g., pH 9) due to this compound species dissociation and enhanced PAA photolysis.
Stability-Indicating Analytical Methods [7]
  • Liquid Chromatography (LC): Uses a C18 column with a mobile phase of phosphate buffer (pH 3.2) and methanol containing ion-pair reagent. Detection at 280 nm.
  • Thin-Layer Chromatography (TLC): Uses silica gel plates with a mobile phase of isopropanol, butanol, ammonia, and water. Detection via densitometry at 280 nm.
  • Spectrophotometry ((²)DD): Employs the second derivative ratio spectra zero-crossing method, with measurement at 282 nm.

Primary Degradation Pathways

The following diagram summarizes the common routes of this compound degradation identified across multiple studies. The piperazine ring is the most vulnerable site.

G cluster_path1 Piperazine Ring Pathways cluster_path2 Quinolone Core Pathways cluster_path3 Mineralization This compound This compound P1 Oxidation/Cleavage of Piperazine Ring This compound->P1 Q1 Defluorination (Loss of F atom) This compound->Q1 P2 Formation of Multiple Intermediate Products P1->P2 M1 Ring Opening P2->M1 Q2 Damage to Quinolone Group Q1->Q2 Q2->M1 M2 Short-Chain Carboxylic Acids M1->M2 M3 CO₂ + H₂O M2->M3

The diagram illustrates that this compound degradation primarily targets two key molecular regions [1] [4] [6]:

  • Piperazine Ring Attack: This is the most common and prolific site for oxidative degradation, leading to a variety of intermediate products.
  • Quinolone Core Damage: This involves defluorination (loss of the fluorine atom) and subsequent damage to the core quinolone structure.
  • These initial attacks eventually lead to ring opening, the formation of short-chain carboxylic acids, and finally, mineralization to CO₂ and H₂O [3].

Key Insights for Researchers

  • Method Selection: Thermally activated persulfate and MPUV/PAA are highly efficient for rapid degradation. For simulating environmental fate, solar photolysis and ozonation are highly relevant [1] [5] [2].
  • Analytical Cross-Verification: Using multiple techniques (e.g., LC-MS for separation and identification, SERS for rapid fingerprinting, and antimicrobial tests for functional assessment) provides a comprehensive stability profile [3] [4].
  • Critical Parameters: The efficiency of advanced oxidation processes is highly dependent on specific reaction conditions such as pH, oxidant/pollutant ratio, and temperature. These must be optimized for each system [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to light-yellow crystalline powder

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

319.13321961 Da

Monoisotopic Mass

319.13321961 Da

Heavy Atom Count

23

LogP

-1.03
-1.03 (LogP)
log Kow = 0.46
2.1

Decomposition

When heated to decompostion it emits toxic fumes of /hydrogen fluoride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

227-228 °C
220-221 °C
227 - 228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N0F8P22L1P

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 104 of 109 companies with hazard statement code(s):;
H318 (33.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (11.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of urinary tract infection
FDA Label

Livertox Summary

Norfloxacin is a first generation fluoroquinolone that is typically used to treated urinary tract infections and prostatitis. Norfloxacin has been linked to rare instances of acute hepatocellular injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones
Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
Oral norfloxacin is used for the treatment of prostatitis caused by E. coli. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of complicated UTIs caused by susceptible E. coli, K. pneumoniae, P. mirabilis, Ps. aeruginosa, S. marcescens, or E. faecalis. /Included in US product label/
Oral norfloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (including cystitis) caused by susceptible Citrobacter freundii, Enterobacter aerogenes, E. cloacae, Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, P. vulgaris, ... Pseudomonas aeruginosa, ... . The drug also is used orally in adults for the treatment of uncomplicated UTIs caused by susceptible Staphylococcus aureus, S. epidermidis, S. saprophyticus, Streptococcus agalactiae (group B streptococci), or Enterococcus faecalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Norfloxacin (10 total), please visit the HSDB record page.

Pharmacology

Norfloxacin is a quinolone/fluoroquinolone antibiotic. Norfloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian.
Norfloxacin is a synthetic, broad-spectrum fluoroquinolone with antibacterial activity. Norfloxacin inhibits activity of DNA gyrase, thereby blocking bacterial DNA replication. Norfloxacin concentrates in the renal tubules and bladder and is bactericidal against a wide range of aerobic gram-positive and gram-negative organisms.

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA06 - Norfloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE02 - Norfloxacin

Mechanism of Action

The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity
Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV).
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

70458-96-7

Absorption Distribution and Excretion

Rapid
Norfloxacin is eliminated through metabolism, biliary excretion, and renal excretion. It is expected to undergo both glomerular filtration and tubular secretion during renal excretion, as shown by its high renal clearance rate of approximately 275 mL/min.
Norfloxacin crosses the placenta and is distributed into cord blood and amniotic fluid. It is not known whether the drug is distributed into milk. Norfloxacin was not detected in the milk of lactating women following a single 200-mg oral dose of the drug, but the possibility of distribution into milk following higher doses remains to be determined. Some other quinolones (e.g., ciprofloxacin, levofloxacin ofloxacin) are distributed into milk.
In adults who received 400 mg of oral norfloxacin twice daily, prostatic tissue concentrations of the drug ranged from 0.24-4.65 ug/g in specimens obtained 1-4 hours after the second dose; concurrent serum concentrations ranged from 0.42-5.3 ug/mL. Norfloxacin is 10-15% bound to serum proteins.
Biliary concentrations of norfloxacin may be up to 10 times higher than concurrent serum concentrations. In cholecystectomy patients who received a single 400-mg oral dose of norfloxacin prior to surgery, concentrations of the drug ranged from 0.6-15.6 ug/mL in gallbladder bile, from 0.4-7.5 mcg/g in gallbladder tissue, and from 0.4-1.8 ug/mL in serum in specimens obtained approximately 3.5-6 hours after the dose.
There is limited information on the distribution of norfloxacin. Following oral administration in adults, norfloxacin is distributed into renal parenchyma, gallbladder, liver, prostatic tissue, testicles, seminal fluid, uterus, fallopian tubes, cervical and vaginal tissue, blister fluid, tonsils, maxillary sinus mucosa, sputum, and bile.
For more Absorption, Distribution and Excretion (Complete) data for Norfloxacin (9 total), please visit the HSDB record page.

Metabolism Metabolites

Via liver and kidney
Norfloxacin is eliminated by renal and nonrenal mechanisms. The drug is partially metabolized by modification of the piperazinyl group to 6 metabolites, designated M-1, M-2, M-3, M-4(1), M-4(2), and M-5.2 Although some of the metabolites are microbiologically active, they are less active than the parent drug. It has been suggested that norfloxacin undergoes first-pass metabolism in the liver, but further study is needed to fully elucidate the metabolic fate of the drug.
Pefloxacin, N-desmethyl is a known human metabolite of Pefloxacin.

Wikipedia

Norfloxacin

FDA Medication Guides

NOROXIN
NORFLOXACIN
TABLET;ORAL
MERCK
07/26/2016

Drug Warnings

WARNING: Fluoroquinolones, including Noroxin, are associated with an increased risk of tendinitis and tendon rupture in all ages. This risk is further increased in older patients usually over 60 years of age, in patients taking corticosteroid drugs, and in patients with kidney, heart or lung transplants.
WARNING: Fluoroquinolones, including Noroxin, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Noroxin in patients with known history of myasthenia gravis
Serious and occasionally fatal hypersensitivity (anaphylactic) reactions, some following the first dose, have been reported in patients receiving quinolone therapy, including Noroxin. Some reactions were accompanied by cardiovascular collapse, loss of consciousness, tingling, pharyngeal or facial edema, dyspnea, urticaria and itching. Only a few patients had a history of hypersensitivity reactions. If an allergic reaction to norfloxacin occurs, discontinue the drug. Serious acute hypersensitivity reactions require immediate emergency treatment with epinephrine. Oxygen, intravenous fluids, antihistamines, corticosteroids, pressor amines, and airway management, including intubation, should be administered as indicated.
Other serious and sometimes fatal events, some due to hypersensitivity, and some due to uncertain etiology, have been reported rarely in patients receiving therapy with quinolones, including Noroxin. These events may be severe and generally occur following the administration of multiple doses. Clinical manifestations may include one or more of the following: fever, rash or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson syndrome); vasculitis; arthralgia; myalgia; serum sickness; allergic pneumonitis; interstitial nephritis; acute renal insufficiency or failure; hepatitis; jaundice; acute hepatic necrosis or failure; anemia, including hemolytic and aplastic; thrombocytopenia, including thrombotic thrombocytopenic purpura; leukopenia; agranulocytosis; pancytopenia; and/or other hematologic abnormalities.
For more Drug Warnings (Complete) data for Norfloxacin (24 total), please visit the HSDB record page.

Biological Half Life

3-4 hours
In patients with impaired renal function, serum concentrations of norfloxacin are higher and its half-life is prolonged. In adults with renal impairment, the half-life of norfloxacin averaged 4.4, 6.6, or 7.6 hours in adults with creatinine clearances of 30-80, 10-29, or less than 10 mL/minute per 1.73 sq m, respectively. Limited data suggest that half-life of the drug is not substantially affected by hepatic impairment.
The effective plasma or serum half-life of norfloxacin in adults with normal renal function is 2.3-4 hours. The effective half-life of the drug averages 4 hours in geriatric individuals 65-75 years of age with renal function normal for their age.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

... Condensation of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with piperazine at 170 °C in water in a pressure tube.
Preparation: T. Irikura, BE 863429; eidem, US 4146719 (1978, 1979 both to Kyorin); M. Pesson, DE 2840910; eidem, US 4292317 (1979, 1981 both to Roger Bellon/Dainippon)

Analytic Laboratory Methods

... /A/ selective and simple kinetic spectrophotometric method has been developed and validated for the determination of norfloxacin (NOR) in its pharmaceutical formulations. The method was based on the reaction of N-vinylpiprazine formed from the interaction of the mono-substituted piprazinyl group in NOR and acetaldehyde with 2,3,5,6-tetrachloro-1,4-benzoquinone to give colored N-vinylpiprazino-substituted benzoquinone derivative. The formation of the colored product was monitored spectrophotometrically by measuring the absorbance at 625 nm. ... The initial rate and fixed time (at 5min) methods were utilized for constructing the calibration graphs. The graphs were linear in concentration ranges of 20-150 and 10-180 microg mL(-1) with limits of detection of 8.4 and 3.2 microg mL(-1) for the initial rate and fixed time methods, respectively.
Fluorescence (Forster) Resonance Energy Transfer (FRET) between norfloxacin (NF) and p-amino benzoic acid (PABA) has been investigated by fluorescence and UV-vis absorption spectroscopy. It was found that the quenching of fluorescence of PABA is followed by simultaneous sensitization of NF fluorescence. The hydrophobic and electrostatic interaction plays an important role to stabilize the complex. The binding constant (K), binding site number (n) and corresponding thermodynamic parameters like free energy change (DeltaG), enthalpy change (DeltaH) and entropy change (DeltaS) were determined according to van't Hoff equation. Using FRET, the distance (r) between donor (PABA) and acceptor (NF) was obtained. This method is simple, selective and relatively free of interference from co-existing substances. The method was successfully applied to the determination of norfloxacin from pharmaceutical tablets.
A solid-phase microextraction (SPME) method followed by separation with high-performance liquid chromatography and subsequent UV detection was developed for the determination of norfloxacin and enrofloxacin. The simple and sensitive preconcentration technique uses 280 nm wavelength in mobile phase of citrate buffer (0.01 M), pH 3.8, prepared in water (A) and acetonitrile (B), with composition of the mobile phase A:B, 40:60, at a flow rate of 1.0 mL/min. A C18 reversed-phase analytical column (5 microm) was selected as separation medium for the technique. ... The method was linear over the range of 10-100 ng/mL for norfloxacin ... with a correlation coefficient (R2) value of 0.9972 /for norfloxacin/. ... Using the SPME method, the detection limit (signal-to-noise ratio = 3) /for norfloxacin was/ 17 ng/mL ... .

Clinical Laboratory Methods

The fluorescence emission of the fluoroquinolones enoxacin (ENO), ciprofloxacin (CIPRO), norfloxacin (NOR) and ofloxacin (OFLO) notably increased by UV irradiation during few minutes, in ethanolic-water medium. An HPLC method has been developed, for the determination of these fluoroquinolones, based on the separation of the formed irradiation photoproducts. Optimization of the analytical wavelengths has been carried out by fast multiemission scanning fluorescence detection. The highest sensitivity has been found when measuring at emission wavelengths of 407 and 490 nm, for ENO and OFLO, respectively, and at 444 nm for both NOR and CIPRO (exciting at 277 nm). According to the criterium of Clayton, using 0.05 as false positive and false negative error assurance probabilities, detection limits of 7.3, 6.0, 6.3 and 14.5 ng/mL, for ENO, NOR, CIPRO and OFLO, respectively, have been found. Urine and serum samples have been successfully analyzed, with recovery values ranging among 99-97% and 98-103%, for urine and serum, respectively.
A simple and fast liquid chromatographic method coupled with fluorescence detection (LC-FD) is reported, for the first time, for the simultaneous quantification of norfloxacin (NOR), ciprofloxacin (CIP) and lomefloxacin (LOM) in human plasma, using levofloxacin as internal standard (IS). Sample preparation consists of a single-step precipitation of plasma proteins followed by vortex-mixing and centrifugation. Chromatographic separation was achieved within 7? min on a reversed-phase C(18) column with a mobile phase consisting of 0.1% aqueous formic acid (pH = 3.0, triethylamine)-methanol (82:18, v/v) pumped isocratically at 1.2 mL/min. The detector was set at excitation/emission wavelengths of 278/450 nm. Calibration curves were linear (r(2) > or = 0.994) in the range of 0.02-5.0 ug/mL, and the limit of quantification was established at 0.02 ug/mL for all analytes (NOR, CIP and LOM). The overall precision did not exceed 8.19% and accuracy was within + or - 10.91%. NOR, CIP and LOM were extracted from human plasma with an overall mean recovery ranged from 90.1 to 111.5%. No interferences were observed at the retention times of the analytes and IS. This novel LC-FD method enables the reliable determination of NOR, CIP and LOM in a single chromatographic run, which may be suitable to support human pharmacokinetic-based studies with those antimicrobial agents.
A novel chemiluminescence (CL) system for the determination of norfloxacin (NFLX) is developed based on the direct CL reaction of [Ag(HIO(6))(2)](5-)-H(2)SO(4)-NFLX system. The possible mechanism of CL emission and enhancing effect was discussed by comparing UV, fluorescence and CL spectra. [Ag(HIO(6))(2)](5-) in the presence of H(2)SO(4) could produce CL emission at 490 nm, this might be caused by the excited state (O(2))(2)*. The enhancing effect of NFLX may be produced through an intermolecular energy transfer from part of (O(2))(2)* to NFLX molecule and complex of Ag(3+) and NFLX. The CL intensity emission intensity was linear in the range 1.34 x 10(-8) to 5.44 x 10(-6) gmL(-1) with correlation coefficient of 0.9982. The detection limit (s/n=3) was 3.10 x 10(-9) gmL(-1). The recovery was in the range of 90.0-104% with the RSD of 1.1-2.8%. The proposed flow injection CL method was applied satisfactorily for the determination of NFLX in capsule, human serum and urine.
A capillary zone electrophoresis method has been developed for the direct determination of norfloxacin in the physiological perfusate of isolated rat liver. Norfloxacin and the internal standard triamterene were detected using laser-induced fluorescence (LIF) detection with the excitation and emission wavelength of 325 and 435 nm, respectively. ... Calibration curves were linear over a wide range of 0.01-100 microg/mL. The limit of quantitation was 0.01 microg/mL. The intra- and inter-day relative standard deviation was 3.7%, or less, and the accuracy was 93.2% of the nominal concentration.
A fast and sensitive approach that can be used to detect norfloxacin in human urine using capillary electrophoresis with end-column electrochemiluminescence (ECL) detection of Ru(bpy)(3)(2+) is described. The separation column was a 75-microm i.d. capillary. The running buffer was 15 mmol L(-1) sodium phosphate (pH 8.2). The solution in the detection cell was 50 mmol L(-1) sodium phosphate (pH 8.0) and 5 mmol L(-1) Ru(bpy)(3)(2+). The ECL intensity varied linearly with norfloxacin concentration from 0.05 to 10 micromol L(-1). The detection limit (S/N=3) was 0.0048 micromol L(-1), and the relative standard deviations of the ECL intensity and the migration time for eleven consecutive injections of 1.0 micromol L(-1) norfloxacin (n=11) were 2.6% and 0.8%, respectively. The method was successfully applied to the determination of norfloxacin spiked in human urine without sample pretreatment. The recoveries were 92.7-97.9%.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Concomitant use of some quinolones (e.g., ciprofloxacin, norfloxacin) in patients receiving theophylline has resulted in increased plasma theophylline concentrations and decreased clearance of the drug and may increase the risk of theophylline-related adverse effects. There have been conflicting reports concerning the effect of norfloxacin on the pharmacokinetics of theophylline and additional study and experience are necessary to evaluate the interaction; however, the risk of norfloxacin inducing substantial alterations in theophylline pharmacokinetics appears to be less than with some other quinolones (e.g., ciprofloxacin). Concomitant administration of norfloxacin and an extended-release theophylline preparation to a limited number of individuals produced only slight increases in serum theophylline concentrations compared with that of some other quinolone derivatives. In other studies, concomitant administration of norfloxacin in patients stabilized on theophylline resulted in at most an 18% increase in plasma theophylline concentrations and a decrease in theophylline clearance of 5-28%. Some clinicians suggest that the interaction between norfloxacin and theophylline may not be clinically important in most patients. However, there have been reports of theophylline-related adverse effects in patients receiving norfloxacin concomitantly. Therefore, some clinicians suggest that norfloxacin be used with caution in patients receiving theophylline. The manufacturer of norfloxacin states that consideration should be given to monitoring plasma theophylline concentrations and theophylline dosage should be adjusted as required. Some quinolones (e.g., ciprofloxacin) also have been reported to alter the pharmacokinetics of caffeine, and the possibility of exaggerated or prolonged effects of caffeine during concomitant use with a quinolone should be considered.
Concomitant administration of sucralfate may interfere with oral absorption of norfloxacin resulting in decreased serum and urine concentrations of the quinolone, and some clinicians state that concomitant use of ofloxacin with sucralfate is not recommended. If concomitant use of ofloxacin and sucralfate is necessary, the manufacturer and some clinicians recommend that norfloxacin doses should be taken at least 2 hours before or after sucralfate doses.
Concomitant administration of probenecid substantially decreases urinary excretion of norfloxacin, possibly by blocking renal tubular secretion of the anti-infective, but serum concentrations and half-life of norfloxacin generally are not affected.
In vitro, chloramphenicol, rifampin, or tetracycline can inhibit the bactericidal activity of norfloxacin. In an in vitro study, the combination of norfloxacin and chloramphenicol or tetracycline was antagonistic against all Salmonella isolates tested. In an in vitro study using strains of Ps. aeruginosa resistant to aminoglycosides and carbenicillin, the antibacterial activities of imipenem and norfloxacin were synergistic or partially synergistic against about one-third and indifferent against about two-thirds of strains tested; antagonism did not occur. In vitro studies using both gram-positive and gram-negative bacteria indicate that neither synergism nor antagonism occurs when norfloxacin is used in conjunction with a beta-lactam antibiotic (e.g., ampicillin, cefotaxime, cefoxitin).
For more Interactions (Complete) data for Norfloxacin (16 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
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2: Chou CJ, Membrez M, Blancher F. Gut decontamination with norfloxacin and ampicillin enhances insulin sensitivity in mice. Nestle Nutr Workshop Ser Pediatr Program. 2008;62:127-37; discussion 137-40. doi: 10.1159/000146256. Review. PubMed PMID: 18626197.
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5: Wolfson JS, Hooper DC. Norfloxacin: a new targeted fluoroquinolone antimicrobial agent. Ann Intern Med. 1988 Feb;108(2):238-51. Review. PubMed PMID: 3277508.
6: Nalin DR. Bacterial resistance to norfloxacin and other newer quinolones: pattern and prospects. Eur J Cancer Clin Oncol. 1988;24 Suppl 1:S55-61. Review. PubMed PMID: 3280327.
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8: Stein GE. Review of the bioavailability and pharmacokinetics of oral norfloxacin. Am J Med. 1987 Jun 26;82(6B):18-21. Review. PubMed PMID: 3300308.
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10: Norrby SR. Principles for targeted antibiotic use in urinary tract and enteric infections: a review with special emphasis on norfloxacin. Scand J Infect Dis Suppl. 1986;48:7-19. Review. PubMed PMID: 3535056.
11: Ruiz-Palacios GM. Norfloxacin in the treatment of bacterial enteric infections. Scand J Infect Dis Suppl. 1986;48:55-63. Review. PubMed PMID: 3535054.
12: Holmes B, Brogden RN, Richards DM. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Dec;30(6):482-513. Review. PubMed PMID: 3908074.
13: Wise R. Norfloxacin--a review of pharmacology and tissue penetration. J Antimicrob Chemother. 1984 May;13 Suppl B:59-64. Review. PubMed PMID: 6234277.
14: Lucena MI, Andrade RJ, Sanchez-Martinez H, Perez-Serrano JM, Gomez-Outes A. Norfloxacin-induced cholestatic jaundice. Am J Gastroenterol. 1998 Nov;93(11):2309-11. Review. PubMed PMID: 9820434.
15: Stojiljković MP, Jovanović D. [Norfloxacin--its current role in pharmacotherapy]. Vojnosanit Pregl. 1998 May-Jun;55(3):291-304. Review. Serbian. PubMed PMID: 9720445.
16: Hadimeri H, Almroth G, Cederbrant K, Eneström S, Hultman P, Lindell A. Allergic nephropathy associated with norfloxacin and ciprofloxacin therapy. Report of two cases and review of the literature. Scand J Urol Nephrol. 1997 Oct;31(5):481-5. Review. PubMed PMID: 9406312.
17: Schaeffer AJ. Review of norfloxacin in complicated and recurrent urinary tract infections. Eur Urol. 1990;17 Suppl 1:19-23. Review. PubMed PMID: 2191865.
18: Hooper DC, Wolfson JS. Norfloxacin, ciprofloxacin, and ofloxacin: current clinical roles. Curr Clin Top Infect Dis. 1989;10:194-240. Review. PubMed PMID: 2679694.
19: Karb VB. Two new fluoroquinolones: ciprofloxacin and norfloxacin. J Neurosci Nurs. 1988 Oct;20(5):327-28. Review. PubMed PMID: 2976793.
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